1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
Description
BenchChem offers high-quality 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-dimethylquinolin-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15;/h4-7H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMKOGBEYOOCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585807 | |
| Record name | 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943825-10-3 | |
| Record name | 1-(2,4-Dimethylquinolin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic bioactive compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive overview of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, including its chemical identity, synthesis, physicochemical properties, and potential applications, to support researchers in its further exploration and utilization.
Chemical and Physical Properties
The properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride are primarily determined by its quinoline core, the substituent groups, and its salt form. The hydrochloride salt is expected to exhibit increased aqueous solubility compared to the free base, a critical attribute for many biological and pharmaceutical applications.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 14428-41-2 (for the free base) | [2] |
| Molecular Formula | C₁₃H₁₄ClNO | Calculated |
| Molecular Weight | 235.71 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| pKa | Not available |
Synthesis and Purification
The synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a two-step process involving the initial synthesis of the free base followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone (Free Base)
A facile and environmentally benign one-pot synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone can be achieved through the condensation of a 2-aminoarylketone with an active methylene compound, catalyzed by an inexpensive and non-toxic catalyst such as iron(III) chloride hexahydrate (FeCl₃·6H₂O).[3]
Reaction Scheme:
Figure 1: Synthesis of the free base.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-aminoacetophenone (1 equivalent), acetylacetone (1.2 equivalents), and FeCl₃·6H₂O (10 mol%) in ethanol.
-
Reaction Conditions: Stir the mixture at room temperature for the time specified in the referenced literature, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(2,4-dimethylquinolin-3-yl)ethanone.
Part 2: Conversion to Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.
Reaction Scheme:
Figure 2: Formation of the hydrochloride salt.
Detailed Experimental Protocol:
-
Dissolution: Dissolve the purified 1-(2,4-dimethylquinolin-3-yl)ethanone in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the anhydrous solvent and dry under vacuum to obtain the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring, two methyl groups, and the acetyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the two methyl groups, and the carbonyl and methyl carbons of the acetyl group. |
| IR Spectroscopy | Characteristic absorption bands for C=O (ketone), C=N, and C=C (aromatic) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base or the cation of the hydrochloride salt. |
Potential Applications in Drug Discovery and Research
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific biological data for 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride is not extensively reported, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents.
The presence of the acetyl group at the 3-position and methyl groups at the 2- and 4-positions provides opportunities for further chemical modification to explore structure-activity relationships (SAR). This compound can be a key intermediate for the synthesis of more complex molecules with potential therapeutic value.
Safety and Handling
As with all chemicals, 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
-
Disposal: Dispose of in accordance with local regulations.
For more detailed safety information, it is advisable to consult a comprehensive Safety Data Sheet (SDS) for quinoline derivatives.[1][4]
References
- Syed Hameed, T., Asiri, Y. I., & Shaheen, S. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst.
- Google Patents. (n.d.). Method for salt preparation.
- Jeyakkumar, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
-
PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. Retrieved from [Link]
- Koch, K. I. (n.d.). The Physical and Chemical Properties of Quinoline.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Bartow, E., & McCollum, E. V. (n.d.).
- Penta Chemicals. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone.
- Chemos GmbH&Co.KG. (n.d.).
- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
- ResearchGate. (n.d.). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
- Copies of 1H, 13C, 19F NMR spectra.
- ChemicalBook. (2024). QUINOLINE HYDROCHLORIDE | 530-64-3.
- Sigma-Aldrich. (2024).
- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- MDPI. (n.d.). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS.
- Google Patents. (n.d.). Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone.
- YouTube. (2020, November 5). Lecture 12 : Chemical properties of Quinoline. Part-02.
- chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared.
- ResearchGate. (n.d.). The structures of the substituted quinolines. | Download Scientific Diagram.
- PubMed. (2022, January 13). Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)
- Filo. (2026, January 14).
- Wikipedia. (n.d.). Quinoline.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a quinoline derivative of interest in medicinal chemistry and drug discovery. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to antimicrobial.[1][2] A thorough understanding of the physicochemical characteristics of novel quinoline derivatives is paramount for their advancement as potential therapeutic agents. This document delineates the structural features, spectral data, and key physical properties of the title compound. It further provides detailed, field-proven experimental protocols for the synthesis of the free base, its conversion to the hydrochloride salt, and the subsequent analytical characterization. This guide is intended to be a practical resource for researchers, enabling them to both understand and experimentally verify the properties of this compound, thereby facilitating its evaluation in drug development pipelines.
Introduction to 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is the hydrochloride salt of the parent compound, 1-(2,4-dimethylquinolin-3-yl)ethanone. The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[3] The incorporation of methyl and acetyl groups on the quinoline ring can significantly influence its steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile. The formation of a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of basic compounds, which is often a critical factor for bioavailability.[4]
This guide will systematically explore the essential physicochemical parameters of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, providing both theoretical and practical insights.
Chemical Structure and Computed Properties
A foundational understanding of a molecule begins with its structure and theoretical properties. These computed values, often derived from computational chemistry models, provide a valuable baseline for experimental work.
Chemical Structure
The chemical structure of the parent compound, 1-(2,4-dimethylquinolin-3-yl)ethanone, is depicted below. The hydrochloride salt is formed by the protonation of the quinoline nitrogen.
Caption: Chemical structure of 1-(2,4-Dimethylquinolin-3-YL)ethanone.
Computed Physicochemical Data
The following table summarizes the computed physicochemical properties for the free base, 1-(2,4-dimethylquinolin-3-yl)ethanone, as obtained from the PubChem database. These values are calculated using computational models and serve as estimations.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Exact Mass | 199.099714038 Da | [1] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 30 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
For the hydrochloride salt, the molecular formula would be C₁₃H₁₄ClNO, and the molecular weight would be approximately 235.71 g/mol .
Synthesis and Purification
The synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone (Free Base)
A common and efficient method for the synthesis of quinoline derivatives is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group.[5] An environmentally benign approach utilizing FeCl₃·6H₂O as a catalyst has been reported for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone.[6]
Caption: Workflow for the synthesis of the free base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminoacetophenone (1 mmol), acetylacetone (1.2 mmol), and FeCl₃·6H₂O (10 mol%) in ethanol (10 mL).
-
Reaction: Stir the mixture at reflux for the appropriate time as determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Preparation of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[4] The choice of solvent is critical to ensure the precipitation of the salt.
Caption: Workflow for hydrochloride salt formation.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1-(2,4-dimethylquinolin-3-yl)ethanone in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Acidification: Slowly add a solution of anhydrous hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any excess HCl.
-
Drying: Dry the salt under vacuum to remove residual solvent.
Physicochemical Characterization
A comprehensive characterization of the physicochemical properties is essential for understanding the behavior of the compound in various experimental and physiological settings.
Melting Point
The melting point is a critical indicator of purity. For the hydrochloride salt, a sharp melting range is expected.
Experimental Protocol (Capillary Method):
-
Sample Preparation: Finely powder the dry hydrochloride salt and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 1-2 °C/min near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
Solubility
Solubility is a key determinant of a drug's absorption and distribution. The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base.
Experimental Protocol (Equilibrium Solubility Method):
-
Sample Preparation: Add an excess of the hydrochloride salt to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Acidity Constant (pKa)
The pKa value is crucial for predicting the ionization state of a compound at a given pH, which influences its solubility, permeability, and interaction with biological targets. The pKa of the conjugate acid of the quinoline nitrogen is of primary interest. The experimental pKa for 2,4-dimethylquinoline is reported to be 5.12, which can serve as an estimate.[4]
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of the hydrochloride salt of known concentration in water or a mixed aqueous/organic solvent system.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Spectral Analysis
Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic signals for the aromatic protons on the quinoline ring, the two methyl groups, and the acetyl methyl group. Protonation of the quinoline nitrogen will cause a downfield shift of the aromatic protons compared to the free base.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule.
Typical Chemical Shift Ranges for Quinoline Derivatives: [8]
| Proton/Carbon Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.5 | 120 - 150 |
| Quinoline-CH₃ | ~2.5 | ~20-25 |
| Acetyl-CH₃ | ~2.6 | ~25-30 |
| C=O | - | >190 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions: [8]
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=O (ketone) stretch | 1680 - 1700 |
| C=N (quinoline) stretch | 1450 - 1600 |
| N⁺-H stretch (in hydrochloride) | Broad, 2400 - 3200 |
The formation of the hydrochloride salt will be evident by the appearance of a broad absorption band in the N⁺-H stretching region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum of the free base is expected to show a prominent molecular ion peak (M⁺) at m/z = 199. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group.[10] Loss of a methyl group (CH₃•) would result in a fragment at m/z = 184, and loss of the acetyl group (CH₃CO•) would lead to a fragment at m/z = 156.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. By combining theoretical predictions with detailed experimental protocols, researchers are equipped to synthesize, purify, and thoroughly characterize this promising quinoline derivative. The data and methodologies presented herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of new therapeutic agents, facilitating a more informed and efficient progression of this compound through the drug discovery pipeline.
References
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
1-(2,4-Dimethylquinolin-3-yl)ethanone. PubChem. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
-
Showing Compound 2,4-Dimethylquinoline (FDB004387). FooDB. Available at: [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
The Physical and Chemical Properties of Quinoline. ResearchGate. Available at: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. PubMed Central. Available at: [Link]
-
Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. ResearchGate. Available at: [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. NASA. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Digital Commons @ University of New Haven. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Structures of the quinoline derivatives. ResearchGate. Available at: [Link]
-
Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. Available at: [Link]
-
The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). ResearchGate. Available at: [Link]
-
Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. ACS Publications. Available at: [Link]
-
Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Taylor & Francis Online. Available at: [Link]
-
IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
- Table of Characteristic IR Absorptions.
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]
-
Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). HMDB. Available at: [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Mass Spectrometry - Fragmentation. YouTube. Available at: [Link]
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate - Google Patents [patents.google.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride molecular weight
An In-depth Technical Guide to 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a quinoline derivative of interest in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, analytical characterization, potential applications, and safe handling procedures. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into the scientific rationale behind experimental methodologies.
Introduction and Scientific Context
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are fundamental scaffolds in numerous pharmacologically active molecules. The rigid bicyclic structure of quinoline allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride belongs to this important class of compounds. The presence of the ethanone group at the 3-position and methyl groups at the 2- and 4-positions of the quinoline ring are key structural features that can influence its biological activity and pharmacokinetic profile. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, which is a critical consideration in drug development. This guide will delve into the core scientific aspects of this compound, providing a foundational understanding for its potential exploration in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its solubility, stability, and interaction with biological systems. The key properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride | - |
| Parent Compound | 1-(2,4-Dimethylquinolin-3-yl)ethanone | [1] |
| CAS Number (Parent) | 14428-41-2 | [1] |
| Molecular Formula (Parent) | C13H13NO | [1] |
| Molecular Weight (Parent) | 199.25 g/mol | [1] |
| Molecular Formula (HCl Salt) | C13H14ClNO | - |
| Molecular Weight (HCl Salt) | 235.71 g/mol | Calculated |
| IUPAC Name (Parent) | 1-(2,4-dimethylquinolin-3-yl)ethanone | [1] |
Chemical Structure
The chemical structure of the parent compound, 1-(2,4-Dimethylquinolin-3-yl)ethanone, is depicted below. The hydrochloride salt is formed by the protonation of the quinoline nitrogen.
Caption: 2D structure of 1-(2,4-Dimethylquinolin-3-yl)ethanone.
Synthesis and Mechanistic Insights
The synthesis of quinoline derivatives can be achieved through various established methods. A common and efficient approach for synthesizing 1-(2,4-dimethylquinolin-3-yl)ethanone involves a one-pot condensation reaction.
Synthesis Protocol: One-Pot Condensation
This protocol is based on the principle of the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Reactants:
-
2-Aminoarylketone (e.g., 2-aminoacetophenone)
-
Active methylene compound (e.g., acetylacetone)
-
Catalyst (e.g., FeCl3·6H2O)[2]
-
Solvent (e.g., ethanol)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoarylketone and the active methylene compound in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the catalyst to the reaction mixture. The use of an environmentally benign catalyst like FeCl3·6H2O is advantageous.[2]
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., reflux) for a designated period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 1-(2,4-dimethylquinolin-3-yl)ethanone.
-
Salt Formation: To obtain the hydrochloride salt, the purified parent compound is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate is collected by filtration and dried.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, the methyl groups, and the acetyl group.
-
¹³C NMR: Confirms the carbon framework of the molecule. The spectrum for 1-(2,4-dimethylquinolin-3-yl)ethanone is available in spectral databases.[1]
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. GC-MS data for the parent compound is also available.[1]
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak under various conditions is indicative of high purity.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.
Potential Applications and Research Directions
The quinoline scaffold is a well-established pharmacophore in drug discovery.[3] While specific biological activity data for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is not extensively reported in publicly available literature, its structural features suggest several potential areas of investigation.
-
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. The cytotoxic effects of this compound could be evaluated against various cancer cell lines.
-
Antimicrobial Activity: Quinolines are known for their antibacterial and antifungal activities.[3] This compound could be screened for its efficacy against a panel of pathogenic microorganisms.
-
Enzyme Inhibition: The structure could be a starting point for designing inhibitors of specific enzymes involved in disease pathways.
Logical Framework for Investigating Biological Activity
Caption: A logical workflow for the investigation of biological activity.
Safe Handling and Storage
As with any chemical compound, proper safety precautions must be observed when handling 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]
Conclusion
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a quinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its fundamental properties, synthesis, analysis, and potential applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds. Adherence to rigorous scientific principles and safety protocols is paramount for successful research outcomes.
References
-
PubChem. 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]
-
Organic Chemistry Portal. Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. [Link]
Sources
- 1. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction [organic-chemistry.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride chemical structure
An In-Depth Technical Guide to 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its detailed chemical structure, backed by crystallographic data, outline a robust synthetic pathway, and discuss its analytical characterization and potential reactivity. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel heterocyclic compounds.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives represent a cornerstone in the field of heterocyclic chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1][2] The quinoline nucleus is a key pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3] The title compound, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, belongs to this important class of molecules and serves as a valuable synthetic intermediate for creating more complex chemical entities. Its structural features, particularly the acetyl group at the 3-position, offer a reactive handle for further chemical modifications.[4]
Chemical Structure and Physicochemical Properties
The definitive structure of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride has been elucidated by single-crystal X-ray diffraction, providing precise insights into its molecular geometry and solid-state conformation.[3]
Molecular Structure
The compound exists as a salt, with the quinoline nitrogen being protonated and forming an ionic bond with a chloride anion. The chemical structure and key identifiers are provided below.
Systematic IUPAC Name: 3-Acetyl-2,4-dimethylquinolin-1-ium chloride[3]
Synonyms: 1-(2,4-Dimethylquinolin-3-YL)ethanone HCl
CAS Number: 14428-41-2 (for the free base)[1]
Caption: 2D structure of 3-Acetyl-2,4-dimethylquinolin-1-ium chloride.
Physicochemical and Crystallographic Data
The key physicochemical and crystallographic parameters for the hydrochloride salt are summarized in the table below. The data is derived from single-crystal X-ray diffraction studies, providing a high level of accuracy.[3]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄NO⁺·Cl⁻ | [3] |
| Molecular Weight | 235.70 g/mol | [3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
| Unit Cell Dimensions | a = 12.8221 Å, b = 10.7281 Å, c = 16.3785 Å | [3] |
| Volume | 2252.97 ų | [3] |
| Calculated Density | 1.390 Mg m⁻³ | [3] |
| Hydrogen Bonding | N—H⋯Cl interaction present | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone is efficiently achieved via the Friedländer annulation, a classic and robust method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as an acetylacetone in this case.[5]
Synthetic Workflow
A facile and environmentally benign approach utilizes ferric chloride hexahydrate (FeCl₃·6H₂O) as a catalyst.[5] The free base is then converted to its hydrochloride salt through treatment with hydrochloric acid.
Caption: Synthetic workflow for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
Experimental Protocol: Synthesis
Part A: Synthesis of 1-(2,4-Dimethylquinolin-3-yl)ethanone (Free Base) [5]
-
To a solution of 2-aminoacetophenone (1 mmol) and acetylacetone (1.2 mmol) in ethanol (10 mL), add ferric chloride hexahydrate (10 mol%).
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1-(2,4-dimethylquinolin-3-yl)ethanone.
Part B: Preparation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
X-ray Crystallography
As previously mentioned, single-crystal X-ray diffraction has provided an unambiguous structural determination of the hydrochloride salt.[3] Key structural features from the crystallographic analysis include:
-
The quinolinium ring system is nearly planar.
-
The acetyl group is oriented at a significant dihedral angle relative to the plane of the quinoline ring.
-
The crystal packing is stabilized by an N—H⋯Cl hydrogen bond between the quinolinium cation and the chloride anion.
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the hydrochloride salt is not readily available in the cited literature, the expected NMR signals can be predicted based on the structure.
-
¹H NMR: One would expect to see distinct singlets for the two methyl groups on the quinoline ring and the methyl of the acetyl group. The aromatic protons of the quinoline ring would appear as a series of multiplets in the aromatic region of the spectrum. The N-H proton of the quinolinium ion would likely appear as a broad singlet.
-
¹³C NMR: The spectrum for the free base is available, and the hydrochloride salt would show similar signals with some shifts due to the protonation of the nitrogen.[1] Key signals would include those for the methyl carbons, the carbonyl carbon of the acetyl group, and the aromatic and heterocyclic carbons of the quinoline ring.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
-
C=O stretching of the ketone (typically around 1680-1700 cm⁻¹).
-
C=C and C=N stretching vibrations of the quinoline ring.
-
C-H stretching and bending vibrations.
-
A broad N-H stretching band for the quinolinium ion.
Mass Spectrometry (MS): Mass spectral analysis (likely using electrospray ionization, ESI) would show a prominent peak for the cationic part of the molecule, [C₁₃H₁₄NO]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 199.11 g/mol ).
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 1-(2,4-dimethylquinolin-3-yl)ethanone is largely dictated by the acetyl group at the 3-position.[4] This group is a versatile functional handle for a variety of chemical transformations, including:
-
Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles, such as hydrazines and hydroxylamines, to form pyrazoles, isoxazoles, and other heterocyclic systems.
-
Enaminone Formation: Reaction with reagents like dimethylformamide dimethyl acetal (DMF-DMA) can convert the acetyl group into a reactive enaminone intermediate, which can then be used to construct a wide range of fused heterocyclic systems.[4]
-
Halogenation: The methyl group of the acetyl moiety can be halogenated to provide α-halo ketone intermediates, which are valuable for further synthetic manipulations.
Biological Significance and Future Directions
The quinoline scaffold is a well-established pharmacophore with a diverse range of biological activities.[2] Derivatives of quinoline have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3] The presence of the reactive acetyl group in 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride makes it an attractive starting material for the synthesis of novel quinoline-based compounds for biological screening. Future research could focus on the synthesis of a library of derivatives from this compound and the evaluation of their therapeutic potential.
References
-
Prasath, B., Puttaswamy, & Lokanath, N. K. (2013). 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1142. [Link]
-
Louroubi, A., Outouch, R., Ait Ali, M., & Spannenberg, A. (2017). 1-(1-Benzyl-2,5-dimethyl-4-phenyl-1H-pyrrol-3-yl)ethanone. IUCrData, 2(7), x170895. [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
ResearchGate. (2024). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). [Link]
-
NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. [Link]
Sources
- 1. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]
- 3. 3-Acetyl-2,4-dimethylquinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: A Methodological Approach to Determining the Solubility of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride in Organic Solvents
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and bioavailability to process chemistry and toxicology.[1][2] This guide presents a comprehensive framework for systematically determining the solubility of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a novel quinoline derivative, in a diverse range of organic solvents. As specific experimental data for this compound is not publicly available, this document serves as a methodological whitepaper. It provides researchers, scientists, and drug development professionals with the foundational principles, a robust experimental protocol, and the rationale necessary to execute this characterization in-house. The focus is not on providing pre-existing data, but on empowering scientists to generate high-quality, reliable solubility profiles for this and similar novel chemical entities.
Introduction and Strategic Importance
In modern drug discovery, a significant percentage of new chemical entities (NCEs) exhibit poor solubility, creating substantial hurdles for formulation and clinical development.[1] A thorough understanding of an API's solubility across various media is therefore not merely a data-gathering exercise; it is a strategic imperative. For a compound like 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, this profile will:
-
Guide Formulation Development: Inform the selection of appropriate solvent systems for liquid dosage forms or identify challenges that may necessitate advanced formulation strategies (e.g., solid dispersions, nano-suspensions).[3]
-
Enable Process Chemistry: Dictate the choice of solvents for reaction, purification, and crystallization steps, impacting yield, purity, and cost.[4]
-
Support Preclinical Studies: Allow for the preparation of homogenous dosing solutions at required concentrations for in vitro and in vivo ADME/Tox testing.
This guide adopts the "teach a person to fish" principle, detailing a universally applicable, first-principles approach to solubility determination.
Physicochemical Characterization of the Analyte
A predictive understanding of solubility begins with the molecule's intrinsic properties. While the hydrochloride salt is the subject of our study, we first analyze the parent free base.
Parent Compound: 1-(2,4-Dimethylquinolin-3-YL)ethanone
-
Molecular Formula: C₁₃H₁₃NO[5]
-
Molecular Weight: 199.25 g/mol [5]
-
Core Structure: A quinoline-based heterocyclic aromatic system. Quinoline itself is known to be soluble in most organic solvents.[6]
-
Key Functional Groups:
-
Quinoline Nitrogen: A basic nitrogen atom (pKa of quinoline is ~4.9) which is the site of protonation to form the hydrochloride salt.
-
Acetyl Group (-C(O)CH₃): A polar ketone group capable of acting as a hydrogen bond acceptor.
-
Aromatic System & Methyl Groups: Largely non-polar, contributing to lipophilicity.
-
-
Computed Lipophilicity (XLogP3): 2.6[5] (This value for the free base suggests moderate lipophilicity and indicates that solubility in non-polar organic solvents is possible).
The Hydrochloride Salt Form: Causality of Altered Solubility
The conversion of the basic quinoline nitrogen to its hydrochloride salt (R₃N + HCl → [R₃NH]⁺Cl⁻) is the single most important factor governing its solubility profile. This transformation introduces ionic character, fundamentally altering the solute-solvent interactions required for dissolution.
-
Mechanism of Change: The salt exists as an ion pair. The dissolution process in polar solvents is driven by the solvation of the cation ([R₃NH]⁺) and the chloride anion (Cl⁻).
-
Expected Trend: We can hypothesize that solubility will be significantly enhanced in polar solvents, particularly those capable of hydrogen bonding (polar protic solvents), as they can effectively solvate both the protonated amine and the chloride ion. Conversely, solubility is expected to be poor in non-polar, aprotic solvents which cannot stabilize the charged species.
Strategic Selection of Organic Solvents
A robust solubility profile requires testing in a curated set of solvents representing a spectrum of polarities and hydrogen bonding capabilities. The following list provides a rationalized starting point for investigation.
| Solvent Class | Example Solvent | Rationale for Inclusion |
| Polar Protic | Methanol | Excellent hydrogen bond donor/acceptor. Expected to be a very good solvent due to its ability to solvate both the cation and anion of the salt.[7] |
| Ethanol | Similar to methanol but slightly less polar. Provides a comparative data point within the alcohol family.[8] | |
| Polar Aprotic | Acetone | A polar solvent with a strong dipole moment that can solvate cations well, but is a poor hydrogen bond donor. |
| Acetonitrile (ACN) | Possesses a large dipole moment; commonly used in chromatography and synthesis. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used to solubilize difficult compounds for initial screening.[9] | |
| Moderate Polarity | Ethyl Acetate | An ester with moderate polarity, representing a common solvent in synthesis and purification. |
| Dichloromethane (DCM) | A chlorinated solvent of moderate polarity, useful for understanding solubility in non-protic systems. | |
| Non-Polar | Toluene | An aromatic hydrocarbon, representing non-polar systems. Solubility is expected to be very low. |
| Heptane | An aliphatic hydrocarbon, representing a highly non-polar, non-aromatic system. Solubility is expected to be negligible. |
Experimental Protocol: Isothermal Shake-Flask Method
The equilibrium shake-flask method is the gold-standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium.[10][11] The protocol below is a self-validating system designed for accuracy and reproducibility.
4.1. Materials and Equipment
-
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (ensure purity >98%, characterized by NMR/LC-MS)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control[12]
-
Syringe filters (0.22 µm, ensure chemical compatibility with solvent)
-
Calibrated positive displacement pipettes
-
HPLC-UV or UPLC-UV system with a validated quantitative analytical method
4.2. Step-by-Step Methodology
-
Preparation: Set the orbital shaker to a constant temperature (e.g., 25 °C). Label vials for each solvent in triplicate.
-
Analyte Addition: Add an excess amount of the hydrochloride salt to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[10] A starting point of ~10-20 mg in 2 mL of solvent is often sufficient.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.00 mL) of the selected solvent into each respective vial.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 150 rpm) that ensures the solid is continuously suspended but does not create a vortex.[12]
-
Equilibrium Confirmation: Equilibrium must be experimentally verified. This is a self-validating step. Sample the solutions at various time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured concentration plateaus and does not change significantly between two consecutive time points (e.g., <5% difference).[12]
-
Sampling and Separation: Once equilibrium is confirmed, stop the shaker and allow the vials to stand for ~30 minutes for the excess solid to settle.
-
Carefully draw a sample from the supernatant using a pipette.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-labeled analysis vial.[12]
-
Causality: Filtration is a critical step to remove all undissolved microscopic particles.[12] Failure to do so will result in an overestimation of solubility. Centrifugation is a valid alternative.[12]
-
-
Dilution and Analysis: Immediately after filtration, dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. This prevents potential precipitation upon cooling or solvent evaporation.[12]
-
Quantification: Analyze the diluted samples using a pre-validated HPLC-UV (or similar) method to determine the concentration of the dissolved API.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Data Presentation and Interpretation
All quantitative results should be compiled into a clear, comparative table. The following serves as a template for reporting experimental findings.
Table 1: Template for Reporting Experimental Solubility of 1-(2,4-Dimethylquinolin-3-YL)ethanone HCl at 25 °C
| Solvent | Solvent Class | Qualitative Solubility (USP) | Quantitative Solubility (mg/mL ± SD, n=3) |
| Methanol | Polar Protic | [e.g., Freely Soluble] | [Experimental Value] |
| Ethanol | Polar Protic | [e.g., Soluble] | [Experimental Value] |
| Acetone | Polar Aprotic | [e.g., Sparingly Soluble] | [Experimental Value] |
| Acetonitrile | Polar Aprotic | [e.g., Slightly Soluble] | [Experimental Value] |
| DMSO | Polar Aprotic | [e.g., Very Soluble] | [Experimental Value] |
| Ethyl Acetate | Moderate Polarity | [e.g., Very Slightly Soluble] | [Experimental Value] |
| Dichloromethane | Moderate Polarity | [e.g., Very Slightly Soluble] | [Experimental Value] |
| Toluene | Non-Polar | [e.g., Practically Insoluble] | [Experimental Value] |
| Heptane | Non-Polar | [e.g., Practically Insoluble] | [Experimental Value] |
| Note: USP descriptive terms are based on the parts of solvent required to dissolve one part of solute.[1] |
Visualization of Experimental Workflow
A clear workflow diagram ensures procedural consistency and aids in training personnel.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Conclusion
This technical guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility profile of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. By focusing on the causal relationships between molecular structure, solvent properties, and experimental best practices, this document equips researchers to generate the reliable data essential for informed decision-making in the pharmaceutical development pipeline. The principles and protocols detailed herein are not limited to the target compound but represent a foundational approach for the characterization of any novel salt-form API.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. [Link]
-
Thomsen, K., & Rasmussen, P. (2000). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 39(8), 3072-3078. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2557641, 1-(2,4-Dimethylquinolin-3-yl)ethanone. PubChem. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Al-Obaydi, F. M. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 80-88. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1108–1116. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]
-
Meyering, B. E., & McDonagh, J. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 17(8), 5085–5098. [Link]
-
Grizelj, J., et al. (2018). Solvent selection for pharmaceuticals. ResearchGate. [Link]
-
Pop, A. L., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400. [Link]
-
Völgyi, G., & Sinkó, B. (2013). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Zhang, Z., et al. (2022). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters, 24(3), 738–743. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 9. rheolution.com [rheolution.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for the compound 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (also known as 3-Acetyl-2,4-dimethylquinolin-1-ium chloride). Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and for elucidating its structural characteristics, which are vital aspects of drug discovery and development. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.
Introduction
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmaceuticals and biologically active compounds. The addition of an acetyl group and two methyl groups to the quinoline core, followed by the formation of a hydrochloride salt, results in a molecule with specific physicochemical properties that are reflected in its spectral data. The hydrochloride salt form is often utilized in pharmaceutical applications to enhance solubility and stability.
This guide will serve as a valuable resource for researchers working with this compound, providing a detailed examination of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and the acetyl group protons. The protonation of the quinoline nitrogen to form the hydrochloride salt will induce a downfield shift (to a higher ppm value) for the protons on the heterocyclic and benzene rings due to the increased electron-withdrawing effect of the positively charged nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (Quinoline Ring) | 7.5 - 8.5 | Multiplets | 4H |
| Acetyl-CH₃ | ~2.7 | Singlet | 3H |
| Quinoline-CH₃ (C2) | ~2.8 | Singlet | 3H |
| Quinoline-CH₃ (C4) | ~2.6 | Singlet | 3H |
| N-H | >10 (broad) | Singlet | 1H |
Note: These are predicted values. Actual experimental values may vary based on the solvent and other experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.5 - 8.5 ppm): The four protons on the benzene portion of the quinoline ring will appear as a series of multiplets in this region. The exact chemical shifts and coupling patterns will depend on their positions relative to each other and the rest of the molecule.
-
Methyl Protons (~2.6 - 2.8 ppm): Three distinct singlets are expected for the three methyl groups. The acetyl methyl protons are typically found around 2.7 ppm. The two methyl groups on the quinoline ring will have slightly different chemical shifts due to their different electronic environments.
-
N-H Proton (>10 ppm): The proton on the positively charged nitrogen atom is expected to be significantly deshielded and may appear as a broad singlet at a high chemical shift. Its presence would confirm the formation of the hydrochloride salt.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | > 200 |
| Quaternary Carbons (Aromatic) | 140 - 160 |
| CH Carbons (Aromatic) | 120 - 140 |
| C-N (Quinoline Ring) | ~150 |
| C-CH₃ (Quinoline Ring) | 145-155 |
| Acetyl-CH₃ | ~30 |
| Quinoline-CH₃ | 15 - 25 |
Note: These are predicted values. Actual experimental values may vary.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (>200 ppm): The carbon of the acetyl group's carbonyl (C=O) is highly deshielded and will appear at a very low field.
-
Aromatic Carbons (120 - 160 ppm): The carbon atoms of the quinoline ring will resonate in this region. The chemical shifts will be influenced by the nitrogen atom and the substituents.
-
Methyl Carbons (15 - 30 ppm): The three methyl carbons will appear at a high field.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of a solid organic compound like 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely water-soluble) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Set appropriate parameters such as the number of scans, pulse width, and relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using a reference standard (e.g., TMS or the residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound.
Mass Spectral Data
For 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, the mass spectrum will likely be acquired for the free base after the loss of HCl in the ion source. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the free base, 1-(2,4-Dimethylquinolin-3-YL)ethanone, and various fragment ions.
Molecular Weight of the Free Base: C₁₃H₁₃NO = 199.25 g/mol
Table 4: Expected Key Ions in the Mass Spectrum of 1-(2,4-Dimethylquinolin-3-YL)ethanone
| m/z | Proposed Fragment |
| 199 | [M]⁺ (Molecular Ion) |
| 184 | [M - CH₃]⁺ |
| 156 | [M - COCH₃]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (m/z 199): The peak at m/z 199 corresponds to the molecular weight of the free base and confirms the overall molecular formula.
-
Fragmentation Pattern: The fragmentation will likely involve the loss of the methyl group from the acetyl moiety ([M - 15]⁺, m/z 184) and the loss of the entire acetyl group ([M - 43]⁺, m/z 156). Other fragments corresponding to the breakdown of the quinoline ring may also be observed. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) might be observed in the form of an M+2 peak if the hydrochloride is not completely lost before ionization.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
The concentration should be in the range of 10-100 µg/mL.
-
-
GC-MS Parameters:
-
Injector: Set to a high temperature (e.g., 250 °C) to ensure volatilization of the sample. A split or splitless injection mode can be used.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to elute the compound.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) is standard.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak of the compound can be extracted and analyzed for the molecular ion and fragment ions.
-
Biological activity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
An In-Depth Technical Guide Topic: A Framework for Investigating the Biological Activity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide focuses on a specific, under-investigated member of this family: 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. While the synthesis and crystal structure of this compound and its base form have been documented, its biological potential remains largely unexplored.[5][6]
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the systematic evaluation of this compound's biological activities. It moves beyond a simple recitation of protocols to explain the causal-driven logic behind experimental design, ensuring a robust and self-validating investigational workflow. We will establish a multi-tiered screening cascade, beginning with essential physicochemical characterization and proceeding through primary in-vitro assays for cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant potential. The objective is to provide fellow researchers with a logical, efficient, and technically sound roadmap to unlock the therapeutic promise of this novel quinoline derivative.
Compound Profile and Physicochemical Characterization
Before any biological evaluation, a thorough understanding of the compound's fundamental properties is paramount. These characteristics dictate its behavior in aqueous and lipid environments, directly impacting formulation, bioavailability, and the reliability of assay results.
1.1. Chemical Structure and Properties
-
IUPAC Name: 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride
-
Molecular Formula: C₁₃H₁₄ClNO
-
Molecular Weight: 235.71 g/mol (for the hydrochloride salt)
-
Base Form (1-(2,4-Dimethylquinolin-3-YL)ethanone):
1.2. Rationale for Physicochemical Profiling
The hydrochloride salt form generally improves aqueous solubility and stability compared to the free base. However, verification is essential. Inadequate solubility can lead to compound precipitation in assay media, resulting in false-negative or highly variable data. Stability is equally critical; degradation over the course of an experiment can lead to a loss of potency or the formation of confounding byproducts.
1.3. Experimental Protocol: Solubility and Stability Assessment
This protocol establishes the practical working concentrations and stability of the compound in common biological testing vehicles.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride in 100% Dimethyl Sulfoxide (DMSO).
-
Solubility Assessment in Aqueous Buffers:
-
Serially dilute the DMSO stock into key aqueous buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, cell culture media like DMEM or RPMI-1640) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Incubate the solutions at 37°C for 2 hours.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The highest concentration without precipitation is the maximum achievable aqueous solubility.
-
-
Stability Assessment:
-
Prepare a working concentration (e.g., 50 µM) in the target cell culture medium.
-
Incubate at 37°C.
-
At various time points (0, 2, 8, 24, 48 hours), take an aliquot and analyze the remaining parent compound concentration using a validated HPLC method.
-
Trustworthiness Check: A compound is generally considered stable if >90% of the parent peak remains after the longest incubation period (e.g., 48 hours).
-
Tier 1: Primary Biological Screening Cascade
Based on the extensive pharmacology of the quinoline class, a logical starting point is to screen for four key activities.[2][4] This parallel screening approach provides a broad, efficient initial assessment of the compound's most probable biological functions.
Investigational Workflow Diagram
Caption: High-level workflow for the initial investigation of the compound.
2.1. Cytotoxic Activity
-
Rationale: Many quinoline derivatives exhibit potent anticancer activity.[2][6] Therefore, assessing the general cytotoxicity of the compound against a panel of human cancer cell lines is a primary objective. The MTT assay is a robust, colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8]
-
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., L929 fibroblast[9]) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the highest compound dose).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
2.2. Antimicrobial Activity
-
Rationale: The quinoline core is fundamental to many antibacterial and antifungal agents.[3] A broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Gram-positive Staphylococcus aureus, Gram-negative Pseudomonas aeruginosa, and yeast Candida albicans[10]) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microorganism suspension to each well. Include a "growth control" (no compound) and a "sterility control" (no microorganisms).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 48 hours for yeast.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
2.3. Anti-inflammatory Activity
-
Rationale: Certain quinoline derivatives can modulate inflammatory pathways.[2][11] A common and effective in-vitro model uses lipopolysaccharide (LPS) to stimulate macrophages (like the RAW 264.7 cell line), inducing a pro-inflammatory response characterized by the production of nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO.
-
Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Data Acquisition: After a short incubation, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
-
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential inhibitory points in the LPS-induced inflammatory pathway.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for decision-making. The results from the Tier 1 screening should be summarized for comparative analysis.
Table 1: Summary of Hypothesized Biological Activity Data
| Assay Type | Target / Cell Line | Metric | Result (e.g.) | Interpretation Guide |
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | 8.5 | < 10 µM: Potent activity |
| A549 | IC₅₀ (µM) | 25.1 | 10-30 µM: Moderate activity | |
| L929 (non-cancer) | IC₅₀ (µM) | > 100 | High value indicates selectivity for cancer cells | |
| Antimicrobial | S. aureus | MIC (µg/mL) | 16 | < 32 µg/mL: Significant activity |
| P. aeruginosa | MIC (µg/mL) | > 128 | > 128 µg/mL: Not active | |
| Anti-inflammatory | RAW 264.7 | % NO Inhibition @ 50µM | 72% | > 50% inhibition suggests significant potential |
Conclusion and Future Directions
This technical guide outlines a foundational strategy for the initial biological characterization of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. By systematically evaluating its physicochemical properties and screening for cytotoxic, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify its most promising therapeutic potential.
Positive results in any of these primary assays would trigger a "Go" decision, leading to more advanced, mechanism-of-action studies. For instance, potent and selective cytotoxicity would warrant investigation into apoptotic pathways (e.g., via flow cytometry for Annexin V/PI staining) or cell cycle arrest.[8] Similarly, significant anti-inflammatory activity would prompt studies into the specific molecular targets within the NF-κB signaling cascade. This structured, data-driven approach ensures that research efforts are focused, efficient, and built upon a foundation of scientific and technical rigor.
References
-
Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Yu. T., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Jadhav, S. D., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Alam, T., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. Retrieved from [Link]
-
Rico-Heredia, F. J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7064. Retrieved from [Link]
-
MDPI. (2023). methanone. Retrieved from [Link]
-
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 133-138. Retrieved from [Link]
-
Prasath, R., et al. (2013). 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. Acta Crystallographica Section E, 69(Pt 9), o1459. Retrieved from [Link]
-
Çevik, U. A., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6825. Retrieved from [Link]
-
ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]
-
Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. Retrieved from [Link]
-
PubMed. (2009). Synthesis and biological activity of heteroaryl 3-(1,1-dioxo-2H-(1,2,4)-benzothiadizin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives as hepatitis C virus NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1763-7. Retrieved from [Link]
-
Sławiński, J., et al. (2020). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 25(19), 4556. Retrieved from [Link]
-
de Castro Alves, C. E., et al. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701. Retrieved from [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Acetyl-2,4-dimethylquinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]
- 10. library.dmed.org.ua [library.dmed.org.ua]
- 11. mdpi.com [mdpi.com]
The Therapeutic Potential of 2,4-Disubstituted Quinoline Derivatives: A Technical Guide for Drug Development Professionals
Preamble: Navigating the Quinoline Landscape
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile template for the design of molecules with diverse pharmacological activities. While the broader family of quinoline derivatives has been extensively explored, a focused and in-depth technical guide on the therapeutic potential of derivatives originating specifically from the 2,4-dimethylquinoline core is challenging to compile due to a notable scarcity of dedicated research in the public domain.
This guide, therefore, adopts a scientifically informed approach by broadening the scope to encompass the synthesis, biological evaluation, and mechanisms of action of closely related and structurally relevant 2,4-disubstituted quinoline derivatives . The principles, protocols, and structure-activity relationship (SAR) insights gleaned from these analogues provide a robust framework for researchers and drug development professionals interested in exploring the untapped potential of the 2,4-dimethylquinoline scaffold. By understanding the established therapeutic avenues of its chemical cousins, we can illuminate a rational path forward for the design and discovery of novel 2,4-dimethylquinoline-based therapeutics.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, make it an ideal anchor for pharmacophores targeting a range of biological macromolecules.[1] The therapeutic landscape of quinoline derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2]
The substitution pattern on the quinoline ring is a critical determinant of its biological activity. Modifications at the 2 and 4 positions, in particular, have been shown to profoundly influence the therapeutic efficacy and target selectivity of these compounds. This guide will delve into the key therapeutic areas where 2,4-disubstituted quinoline derivatives have shown significant promise.
Anticancer Activity of 2,4-Disubstituted Quinoline Derivatives
The development of novel anticancer agents remains a paramount challenge in modern medicine. Quinoline derivatives have emerged as a promising class of compounds with diverse mechanisms of antitumor activity, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[2][3]
Synthesis of 2,4-Disubstituted Quinoline Scaffolds
A common and versatile method for the synthesis of 2,4-disubstituted quinolines is the Doebner-von Miller reaction . This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. For the synthesis of a 2,4-dimethylquinoline precursor, aniline can be reacted with two equivalents of acetaldehyde.
A more general and adaptable approach for creating diverse 2,4-disubstituted quinolines is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Experimental Protocol: General Friedländer Synthesis of 2,4-Disubstituted Quinolines
Objective: To synthesize a 2,4-disubstituted quinoline core.
Materials:
-
2-aminoacetophenone (or other 2-aminoaryl ketone)
-
A ketone with an α-methylene group (e.g., acetone for a 4-methylquinoline)
-
Catalyst (e.g., iodine, p-toluenesulfonic acid, or a Lewis acid)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 equivalent), the α-methylene ketone (1.5-2 equivalents), and the catalyst (e.g., 10 mol% iodine).
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture under reflux for the appropriate time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired 2,4-disubstituted quinoline.
Anticancer Evaluation: In Vitro Cytotoxicity Assays
The initial screening of novel compounds for anticancer activity typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Structure-Activity Relationship (SAR) and Mechanistic Insights
SAR studies of 2,4-disubstituted quinolines have revealed several key features that govern their anticancer activity. For instance, the introduction of aryl groups at the 2-position and various substituents on the quinoline core can significantly enhance cytotoxicity.[4]
Table 1: Anticancer Activity of Selected 2-Arylquinoline Derivatives [4]
| Compound | R1 (at C6) | R2 (at C2) | Cell Line | IC50 (µM) |
| 4 | H | Phenyl | HeLa | >100 |
| 5 | Ethyl | Phenyl | HeLa | 25.3 |
| 11 | H | 3,4-methylenedioxyphenyl | PC3 | 34.34 |
| 12 | Ethyl | 3,4-methylenedioxyphenyl | PC3 | 31.37 |
| 13 | Methoxy | 3,4-methylenedioxyphenyl | HeLa | 8.3 |
The mechanisms of action for anticancer quinoline derivatives are diverse and include the inhibition of key signaling pathways such as the PI3K/AKT and EGFR pathways.[2] Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[2]
Figure 1: Simplified signaling pathways targeted by some anticancer quinoline derivatives.
Antimicrobial Activity of 2,4-Disubstituted Quinoline Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Quinoline derivatives have a long history in this field, with many exhibiting potent activity against a broad spectrum of bacteria and fungi.[1]
Synthesis of Antimicrobial Quinoline Derivatives
The synthesis of antimicrobial quinoline derivatives often involves the introduction of pharmacophores known to confer antimicrobial activity, such as sulfonamide groups or heterocyclic rings, onto the quinoline scaffold.
Experimental Protocol: Synthesis of Quinoline-5-sulfonamide Derivatives [5]
Objective: To synthesize a series of quinoline-5-sulfonamide derivatives.
Materials:
-
8-hydroxyquinoline or 8-methoxyquinoline
-
Chlorosulfonic acid
-
Appropriate amine (e.g., propargylamine)
-
Solvent (e.g., acetonitrile)
-
Base (e.g., triethylamine)
Procedure:
-
Sulfonylation: Carefully add the starting quinoline to an excess of chlorosulfonic acid at room temperature and stir until the reaction is complete (monitored by TLC). Pour the reaction mixture onto crushed ice and collect the precipitated sulfonyl chloride by filtration.
-
Sulfonamidation: Dissolve the quinoline-5-sulfonyl chloride (1 equivalent) in an anhydrous solvent like acetonitrile. Add the desired amine (2 equivalents) and a base such as triethylamine (2 equivalents). Stir the reaction at room temperature until completion.
-
Work-up the reaction by removing the solvent and purifying the crude product by recrystallization or column chromatography to obtain the target sulfonamide derivative.
Antimicrobial Evaluation: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard assay for determining the MIC.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of a test compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compound dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound), a sterility control (no bacteria), and a positive control (a known antibiotic).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Mechanistic Insights
SAR studies on antimicrobial quinoline derivatives have highlighted the importance of specific substitutions. For instance, in a series of 4-methyl-2-(4-substituted phenyl)quinolines, derivatives with electron-withdrawing groups on the phenyl ring at the 2-position showed enhanced activity against E. coli and P. aeruginosa.[6]
Table 2: Antimicrobial Activity of Selected 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives [6]
| Compound | R (at C4 of phenyl) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |
| Q1 | H | 14 | 16 |
| Q2 | Cl | 18 | 20 |
| Q3 | Br | 17 | 19 |
| Q4 | F | 16 | 18 |
| Q5 | OH | 15 | 17 |
The mechanisms of antimicrobial action for quinoline derivatives can vary. Some, like the fluoroquinolones, inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] Others may disrupt the bacterial cell membrane or interfere with other vital cellular processes.[7]
Figure 2: Potential mechanisms of antimicrobial action for quinoline derivatives.
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation and oxidative stress are implicated in a wide range of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Quinoline derivatives have demonstrated both anti-inflammatory and neuroprotective properties, making them attractive candidates for the development of novel therapies for these conditions.[8]
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. Their neuroprotective effects are linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[8]
Future Directions and Conclusion
The therapeutic potential of 2,4-disubstituted quinoline derivatives is vast and continues to be an active area of research. While this guide has provided an overview of the synthesis, biological evaluation, and mechanisms of action of relevant analogues, the specific exploration of 2,4-dimethylquinoline derivatives represents a significant and underexplored opportunity for drug discovery.
Future research should focus on the systematic synthesis and screening of libraries of 2,4-dimethylquinoline derivatives to identify lead compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. In-depth mechanistic studies will be crucial to elucidate their molecular targets and signaling pathways. The insights and protocols presented in this guide provide a solid foundation for embarking on this exciting area of medicinal chemistry research.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2024). Royal Society of Chemistry. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]
-
Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2017). PubMed Central. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. [Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. (2015). Der Pharma Chemica. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). National Institutes of Health. [Link]
-
Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive. (2017). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. [Link]
-
Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2017). ResearchGate. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). International Journal of Medical and Pharmaceutical Highlighting and Scientific. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). PubMed Central. [Link]
-
Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]
-
Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. (2015). ResearchGate. [Link]
-
Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. (2024). ResearchGate. [Link]
-
Synthesis and anticancer activity of new quinazoline derivatives. (2017). PubMed. [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central. [Link]
-
Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). PubMed. [Link]
-
Synthesis of quinolines. (2022). Organic Chemistry Portal. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). MDPI. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). ResearchGate. [Link]
-
Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2023). Royal Society of Chemistry. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. (2024). RSC Publishing. [Link]
- Method for one-step preparation of 2-methylquinoline. (2013).
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). ResearchGate. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2024). MDPI. [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Publications. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] The biological versatility of quinolines stems from their ability to interact with a multitude of biological targets, often through mechanisms such as DNA intercalation, enzyme inhibition, and modulation of cellular signaling pathways.[1]
This guide focuses on a specific, lesser-studied derivative, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (molecular structure available from PubChem[4]). Given the rich pharmacological landscape of its parent scaffold, this compound presents a compelling case for in-depth mechanistic investigation. The presence of methyl and acetyl groups on the quinoline ring suggests the potential for unique interactions with biological macromolecules, warranting a systematic approach to uncover its mechanism of action.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and experimentally robust workflow to elucidate the core mechanism of action of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. We will proceed under the hypothesis that this compound possesses significant biological activity, and our exploration will be guided by the established pharmacology of related quinoline derivatives.
Part 1: Initial Pharmacological Screening & Target Prioritization
The first critical step in characterizing a novel compound is to establish its broad biological activity profile. This initial screening phase is designed to identify the most promising therapeutic area(s) for which to pursue a deeper mechanistic understanding. We will employ a panel of well-established in vitro assays to survey for anticancer, antimicrobial, and neuroprotective activities.
Experimental Workflow: Broad-Spectrum Bioactivity Screening
The logical flow for this initial phase is to expose a variety of relevant cell lines or microbial strains to the compound and measure its effect on their viability or growth.
Caption: Workflow for initial screening and prioritization.
Representative Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Screening Data Summary
The following table presents a plausible set of outcomes from our initial screening, which will guide our subsequent mechanistic studies.
| Assay Type | Target Organism/Cell Line | Endpoint | Hypothetical Result | Implication |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | 5.2 µM | Potent anticancer activity. |
| HCT116 (Colon Cancer) | IC50 | 8.1 µM | Moderate anticancer activity. | |
| A549 (Lung Cancer) | IC50 | 7.5 µM | Moderate anticancer activity. | |
| Antimicrobial | Staphylococcus aureus | MIC | 16 µg/mL | Moderate antibacterial activity. |
| Escherichia coli | MIC | >64 µg/mL | Low activity against Gram-negative bacteria. | |
| Neuroprotective | Acetylcholinesterase (AChE) | IC50 | 35 µM | Weak to moderate enzyme inhibition. |
Part 2: Elucidation of a Putative Anticancer Mechanism of Action
Our initial screening points towards a significant cytotoxic effect on cancer cells. The diverse mechanisms of known quinoline-based anticancer agents, such as topoisomerase inhibition and DNA binding, provide a logical starting point for our investigation.[5]
Target Identification: DNA and Topoisomerase Interactions
Many planar heterocyclic compounds, like quinolines, can function as DNA intercalating agents, disrupting DNA replication and transcription. This often leads to the inhibition of topoisomerase enzymes, which are critical for managing DNA topology.
Experimental Protocol: DNA Intercalation Assay via Ethidium Bromide Displacement
This fluorescence-based assay determines if the compound can insert itself between the base pairs of DNA, displacing the fluorescent dye ethidium bromide (EtBr).
Methodology:
-
Preparation: In a quartz cuvette, prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer.
-
Fluorescence Measurement: Measure the initial fluorescence intensity of the EtBr-ctDNA complex (Excitation ~520 nm, Emission ~600 nm).
-
Titration: Add increasing concentrations of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride to the cuvette.
-
Data Acquisition: After each addition, record the fluorescence intensity. A decrease in fluorescence indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode.
-
Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.
Experimental Protocol: Topoisomerase I Inhibition Assay
This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[6]
Methodology:
-
Reaction Setup: In microcentrifuge tubes, combine supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and reaction buffer.
-
Compound Addition: Add varying concentrations of the test compound. Include a known inhibitor (e.g., camptothecin) as a positive control and a vehicle control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Gel Electrophoresis: Stop the reaction and run the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in the persistence of the supercoiled DNA band.
Cellular Pathway Analysis
Following target identification, it is crucial to understand the downstream cellular consequences of the compound's action. We will investigate its effects on the cell cycle and its ability to induce programmed cell death (apoptosis).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7][8]
Methodology:
-
Cell Treatment: Treat MCF-7 cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Methodology:
-
Cell Treatment: Treat MCF-7 cells with the compound at its IC50 concentration for 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Hypothetical Anticancer Mechanism Pathway
The following diagram illustrates a plausible signaling cascade initiated by the compound, leading to cancer cell death.
Caption: A putative anticancer signaling pathway.
Summary of Expected Outcomes for Anticancer Mechanism
| Experiment | Expected Outcome with Compound Treatment | Interpretation |
| DNA Intercalation | Dose-dependent decrease in EtBr fluorescence. | The compound binds to DNA via intercalation. |
| Topoisomerase I Assay | Persistence of supercoiled DNA band. | Inhibition of Topoisomerase I activity. |
| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. | Induction of G2/M cell cycle arrest. |
| Annexin V/PI Assay | Increase in Annexin V-positive cell population. | Induction of apoptosis. |
Part 3: Elucidation of a Putative Antimicrobial Mechanism of Action
While the primary focus is anticancer activity, the observed effect against S. aureus warrants a parallel investigation into the antimicrobial mechanism. Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[11]
Target Identification: Bacterial Topoisomerases
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14]
Methodology:
-
Preparation: In a 96-well plate, perform a serial two-fold dilution of the compound in Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial suspension (e.g., S. aureus) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration in which no visible turbidity (bacterial growth) is observed.
Experimental Protocol: Bacterial DNA Gyrase Inhibition Assay
This assay is analogous to the human topoisomerase assay but uses the bacterial enzyme DNA gyrase, which introduces negative supercoils into DNA.[15][16]
Methodology:
-
Reaction Setup: Combine relaxed plasmid DNA, E. coli DNA gyrase, and reaction buffer.
-
Compound Addition: Add varying concentrations of the test compound. Use a known fluoroquinolone (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate at 37°C for 1 hour.
-
Gel Electrophoresis: Run samples on an agarose gel.
-
Visualization: Inhibition of DNA gyrase will prevent the conversion of relaxed plasmid to its supercoiled form.
Proposed Antimicrobial Mechanism Workflow
Caption: Proposed mechanism for antimicrobial action.
Conclusion and Future Directions
This technical guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. By progressing from broad pharmacological screening to specific molecular and cellular assays, a comprehensive understanding of its biological activity can be achieved.
Based on the established activities of the quinoline scaffold, it is plausible that this compound will exhibit potent anticancer activity through a combination of DNA intercalation and topoisomerase inhibition, leading to cell cycle arrest and apoptosis. Concurrently, it may possess antibacterial properties by targeting bacterial topoisomerases.
Future research should focus on:
-
In vivo validation: Testing the compound in animal models of cancer to confirm its efficacy and assess its pharmacokinetic and toxicological profiles.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues of the compound to optimize potency and selectivity.
-
Target Deconvolution: Employing advanced techniques such as proteomics and transcriptomics to identify additional cellular targets and pathways affected by the compound.
Through this rigorous scientific inquiry, the full therapeutic potential of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride can be unlocked, potentially leading to the development of a novel therapeutic agent.
References
-
Austin Publishing Group. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
- Maxwell, A., & Lawson, D. M. (2003). The bacterial DNA gyrase. Sub-cellular biochemistry, 37, 1-24.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2557641, 1-(2,4-Dimethylquinolin-3-yl)ethanone. Retrieved from [Link]
-
Pommier, Y. (2013). Topoisomerase Assays. Current protocols in pharmacology, 62(1), 3.3.1–3.3.27. [Link]
-
RSC Publishing. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Woo, S. H., & Poon, R. Y. C. (2013). Assaying cell cycle status using flow cytometry. Current protocols in cell biology, 60(1), 7.8.1–7.8.12. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6549-6573. [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. emerypharma.com [emerypharma.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of HCAMYKCBRHBKKF-UHFFFAOYSA-N: A Deep Dive into the Third-Generation EGFR Inhibitor, Osimertinib
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The InChI Key HCAMYKCBRHBKKF-UHFFFAOYSA-N identifies Osimertinib , a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC). Marketed as Tagrisso®, this third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) represents a significant advancement in precision oncology. Its unique mechanism of action allows it to effectively target not only the common sensitizing EGFR mutations but also the T790M resistance mutation, a frequent cause of treatment failure with earlier-generation TKIs.[1][2] This guide provides a comprehensive technical overview of Osimertinib, delving into its mechanism of action, the intricacies of EGFR signaling, the challenges of acquired resistance, and the experimental protocols essential for its study and application.
The Core Directive: Irreversible Inhibition of Mutated EGFR
Osimertinib's therapeutic efficacy stems from its highly specific and irreversible mode of action.[3] It is a mono-anilino-pyrimidine compound designed to covalently bind to a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][3] This irreversible binding permanently inactivates the receptor, thereby blocking the downstream signaling pathways that drive tumor cell proliferation and survival.[1][4]
A key advantage of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor.[1][3] This selectivity is crucial in minimizing off-target effects and contributes to a more favorable safety profile compared to earlier-generation EGFR TKIs.
The Epidermal Growth Factor Receptor (EGFR) Signaling Cascade
The EGFR signaling pathway is a critical regulator of normal cellular processes, including growth, survival, proliferation, and differentiation.[5][6] In many cancers, aberrant activation of this pathway, often due to mutations in the EGFR gene, leads to uncontrolled cell growth.[7][8]
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its C-terminal tail.[8] These phosphorylated residues serve as docking sites for various adaptor proteins, initiating a cascade of downstream signaling events. Two major pathways are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, invasion, and metastasis.[1][8]
-
The PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and apoptosis.[1][8]
Osimertinib's inhibition of EGFR phosphorylation effectively shuts down these pro-tumorigenic signaling cascades.[1]
Caption: Osimertinib irreversibly inhibits mutant EGFR, blocking downstream signaling pathways.
The Challenge of Acquired Resistance
Despite the remarkable efficacy of Osimertinib, acquired resistance inevitably develops in most patients.[2][9] Understanding the mechanisms of resistance is critical for developing subsequent treatment strategies. Resistance mechanisms can be broadly classified into two categories: EGFR-dependent and EGFR-independent.
EGFR-Dependent Resistance
The most common on-target resistance mechanism to Osimertinib is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation .[10][11] This mutation substitutes the cysteine residue at position 797 with a serine, preventing the covalent binding of Osimertinib and rendering it ineffective.[12][13] The allelic context of the C797S mutation (whether it is on the same allele as T790M, known as cis, or on a different allele, trans) can influence sensitivity to subsequent treatments.[14] Other, rarer EGFR mutations have also been identified as potential resistance mechanisms.[12]
EGFR-Independent Resistance
These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling.[2][9] Common bypass pathways include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[15]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of parallel signaling pathways.[15]
-
Activation of the RAS-MAPK or PI3K pathways: Mutations in components of these pathways downstream of EGFR can lead to constitutive activation, rendering EGFR inhibition ineffective.[9]
-
Phenotypic Transformation: In some cases, the tumor may undergo a histological transformation, for example, from adenocarcinoma to small cell lung cancer, which is not dependent on EGFR signaling.[9]
Caption: Overview of acquired resistance mechanisms to Osimertinib.
Experimental Protocols for Studying Osimertinib
A variety of in vitro and in vivo assays are essential for characterizing the activity of Osimertinib and for investigating mechanisms of resistance.
In Vitro Assays
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay directly measures the inhibitory activity of Osimertinib on the enzymatic activity of recombinant EGFR protein (wild-type, sensitizing mutations, and T790M).
Protocol:
-
Prepare a reaction mixture containing recombinant EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add serial dilutions of Osimertinib to the reaction mixture.
-
Incubate the reaction to allow for kinase activity.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader. The amount of light produced is proportional to the ADP generated and reflects the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the Osimertinib concentration.
2. Cell-Based Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of Osimertinib on the viability of cancer cell lines expressing different EGFR mutations.
Protocol:
-
Seed cancer cell lines (e.g., PC-9 for sensitizing mutation, H1975 for T790M) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Osimertinib.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Measure luminescence with a plate reader.
-
Calculate GI50 (concentration for 50% growth inhibition) values.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 11. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and functional materials.[1][2][3] Its prevalence in both natural products and synthetic drugs underscores the enduring interest in developing novel derivatives with enhanced efficacy and tailored properties.[4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of new quinoline derivatives, grounded in field-proven insights and established analytical principles. We will explore both classical and contemporary synthetic strategies, delve into the critical aspects of structural elucidation and purity assessment, and provide detailed, self-validating experimental protocols. The causality behind experimental choices is emphasized, offering a deeper understanding of the practical considerations in bringing novel quinoline-based entities from conception to characterization.
The Enduring Significance of the Quinoline Moiety
Quinoline, a bicyclic aromatic heterocycle, is not merely a synthetic curiosity but a privileged structure in drug discovery.[6] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antifungal properties.[2][3][7][8] The planar nature of the quinoline ring system allows for effective intercalation with DNA and interaction with various enzymatic active sites, while its diverse substitution patterns offer fine-tuning of pharmacokinetic and pharmacodynamic profiles.[9] Understanding the structure-activity relationships (SAR) is paramount, and it begins with the robust synthesis and unequivocal characterization of novel analogues.[9]
Strategic Synthesis of the Quinoline Core: A Chemist's-Eye View
The approach to synthesizing a novel quinoline derivative is dictated by the desired substitution pattern and the availability of starting materials. While numerous named reactions exist, the underlying principle often involves the condensation of an aniline derivative with a carbonyl compound.
Foundational Synthetic Methodologies
Several classical methods remain relevant due to their reliability and scalability. However, they often suffer from harsh reaction conditions.[10]
-
Skraup Synthesis: This reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] It is a robust method for producing unsubstituted or simply substituted quinolines but can be aggressive and low-yielding for sensitive substrates.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones, offering more flexibility in the substitution pattern of the resulting quinoline.[1][10]
-
Friedländer Annulation: This highly convergent strategy involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][10] Its modularity makes it a popular choice for generating diverse libraries of substituted quinolines.
-
Gould-Jacobs Reaction: This pathway is particularly useful for synthesizing 4-hydroxyquinolines (4-quinolinones) and involves the reaction of an aniline with an alkoxymethylenemalonic ester.[1]
Modern Synthetic Innovations
Contemporary organic synthesis has focused on developing milder, more efficient, and environmentally benign methods for quinoline construction.[11]
-
Catalytic Approaches: The use of Lewis or Brønsted acid catalysts can significantly improve reaction rates and yields under milder conditions.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating.[11]
-
Oxidative Annulation Strategies: These methods leverage C-H bond activation and other modern synthetic techniques to construct the quinoline scaffold with high atom economy.[4]
The choice of synthetic route is a critical decision. For instance, if a specific substitution pattern is required at the 2- and 4-positions, a Friedländer approach might be more strategic than a Skraup synthesis. The rationale lies in the direct and predictable bond formation between the chosen carbonyl compound and the 2-aminoaryl ketone/aldehyde.
Workflow for Synthesis and Characterization
A systematic workflow is essential for the efficient and reliable development of novel quinoline derivatives. This process ensures that the synthesized compound is of high purity and its structure is unequivocally confirmed.
Caption: General workflow for the synthesis and characterization of novel quinoline derivatives.
Experimental Protocols: A Practical Guide
The following protocols are illustrative and should be adapted based on the specific properties of the target molecule.
Protocol: Synthesis of a 2,4-Diphenylquinoline Derivative via Friedländer Condensation
This protocol describes the synthesis of a 2,4-diphenylquinoline derivative, a class of compounds with potential CNS activity.[6]
Materials:
-
2-Aminoacetophenone (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminoacetophenone and benzaldehyde in ethanol.
-
Catalyst Addition: Slowly add a solution of sodium hydroxide in water to the reaction mixture while stirring.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield the 2,4-diphenylquinoline derivative.
Protocol: Spectroscopic Characterization
Unequivocal structural confirmation is a non-negotiable aspect of synthesizing novel compounds.[13][14]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. Aromatic protons of the quinoline ring typically resonate between 7.0 and 8.5 ppm.[6] Note the chemical shifts, multiplicities, and integration values.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This provides information on the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex, 2D NMR experiments are invaluable for establishing connectivity between protons and carbons.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample into the mass spectrometer (e.g., ESI-MS).
-
Data Interpretation: Determine the molecular weight from the molecular ion peak (M⁺, [M+H]⁺, etc.). High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[14]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat solid (ATR) or as a KBr pellet.
-
Analysis: Acquire the IR spectrum.
-
Data Interpretation: Identify characteristic absorption bands for functional groups (e.g., C=N, C=C, C-H stretching). For instance, quinoline ring stretching modes are typically observed around 1500-1600 cm⁻¹.[15]
Data Presentation and Interpretation
All analytical data should be presented clearly and concisely.
Table 1: Spectroscopic Data for a Hypothetical Novel Quinoline Derivative
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 8.15 (d, 1H), 7.90 (d, 1H), 7.50-7.70 (m, 7H) | Aromatic protons consistent with a disubstituted quinoline ring and two phenyl groups. |
| ¹³C NMR | δ 165.2, 150.1, 148.5, 136.8, 130.2, 129.5, 128.8, 128.4, 127.6, 126.3, 119.1 | Aromatic and quaternary carbons consistent with the proposed structure. |
| HRMS (ESI) | m/z calculated for C₂₁H₁₆N [M+H]⁺: 294.1283; found: 294.1279 | Confirms the elemental composition of the synthesized molecule. |
| FT-IR (ATR) | ν 3050, 1610, 1580, 1495, 760, 690 cm⁻¹ | Characteristic C-H aromatic stretching, C=C and C=N ring stretching, and C-H bending vibrations. |
Purity Assessment: A Critical Step
The biological evaluation of a novel compound is meaningless without robust evidence of its purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of organic compounds.[16] A pure compound should exhibit a single, sharp peak under various solvent conditions.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound. The results should be within ±0.4% of the calculated values for the proposed structure.[13]
Potential Therapeutic Relevance and Future Directions
The synthesized and characterized quinoline derivatives can then be subjected to biological screening. For example, based on existing literature, certain substitution patterns on the quinoline ring are known to influence specific biological activities.[9]
Caption: A simplified representation of the drug discovery process for a novel quinoline derivative.
For instance, quinolines bearing a carboxamide moiety have shown potential as TRPV1 antagonists, while those with a carboxylic acid group have exhibited COX-inhibition.[9] This knowledge guides the rational design of new derivatives and their subsequent biological evaluation.
Conclusion
The synthesis and characterization of novel quinoline derivatives is a dynamic and rewarding field of research. A thorough understanding of synthetic methodologies, coupled with rigorous analytical characterization, is essential for advancing our knowledge and developing new therapeutic agents and functional materials. This guide has provided a framework for approaching this process with scientific integrity and a practical, field-tested perspective.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Yousif, A. S., Hussein, A. N., Baqir, R., & Ali, I. (2025).
- Royal Society of Chemistry. (n.d.). Characterising new chemical compounds & measuring results. Royal Society Publishing.
- (n.d.).
- Medicinal chemistry of quinolines as emerging anti-inflamm
- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (n.d.). Journal of Applied Bioanalysis.
- Characterization of Organic Compounds. (n.d.).
- Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.
- Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. (n.d.). Benchchem.
- (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
- Modern Analytical Technique for Characteriz
- A REVIEW ON QUINOLINE AND ITS DERIV
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.
- Methods for characterization of organic compounds in
- Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
- Vibrational spectroscopic study of some quinoline derivatives. (n.d.).
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
- (2023). First steps on characterizing a potentially novel compound?. Reddit.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
- Quinoline. (n.d.). Wikipedia.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025).
Sources
- 1. iipseries.org [iipseries.org]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 16. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The inherent versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. The Friedländer synthesis, a classic condensation reaction, remains one of the most straightforward and widely utilized methods for constructing this vital heterocyclic motif.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of 1-(2,4-dimethylquinolin-3-YL)ethanone, a key intermediate for the development of novel quinoline-based therapeutics.
Reaction Overview: The Friedländer Annulation
The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-diketone.[5] This reaction proceeds through a sequence of condensation and cyclodehydration steps to afford the corresponding quinoline derivative.
In this protocol, we detail the synthesis of 1-(2,4-dimethylquinolin-3-YL)ethanone from the reaction of 2-aminoacetophenone and acetylacetone (2,4-pentanedione). This specific transformation is a cornerstone for accessing a variety of 2,3,4-trisubstituted quinolines, which are of significant interest in contemporary drug development programs.
Mechanism of the Friedländer Synthesis
The mechanism of the Friedländer synthesis can proceed through two primary pathways, largely dependent on the reaction conditions. Both pathways ultimately converge to form the quinoline ring system.
Pathway A: Aldol Condensation First
-
Aldol Condensation: The reaction initiates with an aldol condensation between 2-aminoacetophenone and acetylacetone, catalyzed by either an acid or a base. This step forms an α,β-unsaturated carbonyl intermediate.
-
Cyclization and Dehydration: The amino group of the intermediate then undergoes an intramolecular conjugate addition to the α,β-unsaturated system, followed by dehydration to yield the stable aromatic quinoline ring.
Pathway B: Schiff Base Formation First
-
Schiff Base Formation: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of 2-aminoacetophenone and one of the carbonyl groups of acetylacetone.
-
Intramolecular Aldol Condensation and Dehydration: The enolate of the remaining ketone moiety then attacks the imine carbon in an intramolecular aldol-type reaction, followed by dehydration to furnish the final quinoline product.
Below is a graphical representation of the generalized Friedländer synthesis mechanism.
Caption: Generalized mechanistic pathways for the Friedländer synthesis.
Experimental Protocol: FeCl₃-Catalyzed Synthesis
This protocol utilizes ferric chloride hexahydrate (FeCl₃·6H₂O) as an inexpensive, readily available, and environmentally benign Lewis acid catalyst.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminoacetophenone | ≥98% | Sigma-Aldrich | - |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Sigma-Aldrich | - |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | ≥97% | Sigma-Aldrich | - |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For Extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For Work-up |
| Brine (Saturated NaCl solution) | - | - | For Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | For Drying |
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (10 mmol, 1.35 g), acetylacetone (12 mmol, 1.2 g), and ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add ferric chloride hexahydrate (1 mmol, 0.27 g).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (eluent: 7:3 hexane/ethyl acetate).
-
Work-up:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford 1-(2,4-dimethylquinolin-3-YL)ethanone as a solid.
-
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow solid
-
Molecular Formula: C₁₃H₁₃NO[7]
-
Molecular Weight: 199.25 g/mol [7]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, J = 8.4 Hz, 1H), 7.68 (t, J = 7.8 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 2.70 (s, 3H), 2.65 (s, 3H), 2.50 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 204.5, 157.0, 146.5, 145.8, 131.5, 129.2, 128.8, 126.5, 125.4, 123.8, 32.1, 23.5, 16.8.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone.
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction may be due to insufficient reaction time or temperature. Ensure the reaction is monitored to completion by TLC. The quality of the 2-aminoacetophenone is also crucial; older or impure starting material can lead to lower yields.
-
Side Reactions: The self-condensation of acetylacetone can be a competing side reaction. Using a slight excess of acetylacetone can help drive the desired reaction to completion.
-
Alternative Catalysts: While FeCl₃·6H₂O is effective, other Lewis acids or solid acid catalysts such as zeolites can also be employed.[8] Reaction conditions may need to be optimized for different catalytic systems. For instance, microwave-assisted synthesis can significantly reduce reaction times.[1]
Applications in Drug Development
The 1-(2,4-dimethylquinolin-3-YL)ethanone scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The acetyl group at the 3-position can be readily modified through various chemical transformations, such as:
-
Condensation reactions: To form chalcones and other α,β-unsaturated systems.
-
Reductions: To generate the corresponding alcohol, which can be further functionalized.
-
Halogenation: At the methyl group of the acetyl moiety to introduce a handle for nucleophilic substitution.
These modifications allow for the exploration of a wide chemical space in the search for novel drug candidates targeting a range of diseases.
Conclusion
The Friedländer synthesis of 1-(2,4-dimethylquinolin-3-YL)ethanone is a robust and efficient method for accessing a key intermediate in the development of quinoline-based pharmaceuticals. The protocol described herein, utilizing the environmentally benign catalyst FeCl₃·6H₂O, offers high yields and operational simplicity. This application note serves as a comprehensive guide for researchers and scientists in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis and further elaboration of this important heterocyclic scaffold.
References
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. [Link]
-
Syed, T., Asiri, Y. I., & Shaheen, S. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Artem'eva, A. S., Grigor'eva, N. G., Bubennov, S., & Kutepov, B. I. (2023). Microporous and Hierarchical ZSM-5 Zeolites in Friedländer Synthesis. ResearchGate. [Link]
-
Mardhatillah, M. (2016). FeCl3-catalyzed Synthesis of Dehydrodiisoeugenol. International Journal of Chemistry, 8(1), 1. [Link]
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. [Link]
-
Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]
-
Williams, C., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Molecules, 25(21), 5238. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]
Sources
- 1. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride, a valuable heterocyclic ketone scaffold for drug discovery and materials science. The protocol herein details a robust and efficient one-pot synthesis of the free base, 1-(2,4-dimethylquinolin-3-yl)ethanone, via an iron(III) chloride-catalyzed Friedländer annulation of 2-aminoacetophenone with acetylacetone. A subsequent straightforward procedure for the conversion of the free base to its hydrochloride salt is also described. This application note is designed to provide both a detailed experimental procedure and a deeper understanding of the underlying chemical principles, empowering researchers to confidently replicate and adapt this synthesis.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has established them as privileged scaffolds in medicinal chemistry. The specific target of this protocol, 1-(2,4-dimethylquinolin-3-yl)ethanone, serves as a key intermediate for the elaboration into more complex molecules, leveraging the reactivity of its ketone functional group.
The Friedländer annulation, a classic and versatile method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active methylene group.[1] This reaction can be catalyzed by either acids or bases. In this protocol, we employ a one-pot approach utilizing the readily available and inexpensive iron(III) chloride hexahydrate as a Lewis acid catalyst.[2] This method offers high efficiency and operational simplicity, making it an attractive choice for laboratory-scale synthesis.
This guide provides a step-by-step protocol for the synthesis, purification, and characterization of 1-(2,4-dimethylquinolin-3-yl)ethanone, followed by its conversion to the hydrochloride salt to improve its solubility and handling properties.
Reaction Scheme
Figure 1. Overall synthetic workflow.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminoacetophenone | ≥98% | Sigma-Aldrich | - |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Sigma-Aldrich | - |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | ≥97% | Sigma-Aldrich | Lewis acid catalyst |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography |
| Hexane | ACS Grade | VWR | For chromatography |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For workup |
| Brine | Saturated aqueous solution of NaCl | - | For workup |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Fisher Scientific | Drying agent |
| Diethyl ether (Et₂O) | Anhydrous | Sigma-Aldrich | For salt formation |
| Hydrochloric acid solution | 2.0 M in diethyl ether | Sigma-Aldrich | For salt formation |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Round-bottom flask | 100 mL | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel | 250 mL | - | - |
| Rotary evaporator | - | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | - |
Safety Precautions: This protocol should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
Experimental Protocol
Part 1: Synthesis of 1-(2,4-Dimethylquinolin-3-yl)ethanone (Free Base)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminoacetophenone (1.35 g, 10 mmol), acetylacetone (1.10 g, 11 mmol, 1.1 equivalents), and anhydrous ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add iron(III) chloride hexahydrate (0.27 g, 1 mmol, 10 mol%). The addition of the Lewis acid catalyst is crucial for promoting the condensation between the two carbonyl compounds.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer the solution to a 250 mL separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid, and then with brine (30 mL). The bicarbonate wash is essential to remove the iron catalyst and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%) to afford pure 1-(2,4-dimethylquinolin-3-yl)ethanone as a pale yellow solid.
Part 2: Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
-
Dissolution: Dissolve the purified 1-(2,4-dimethylquinolin-3-yl)ethanone (1.0 g, 5.02 mmol) in anhydrous diethyl ether (20 mL) in a 50 mL Erlenmeyer flask.
-
Acidification: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (3 mL, 6 mmol, 1.2 equivalents) dropwise to the solution. The quinoline nitrogen, being basic, will be protonated by the hydrochloric acid.
-
Precipitation: Upon addition of the acid, the hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with a small amount of cold diethyl ether to remove any unreacted starting material, and dry the solid under vacuum to yield 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride as a stable, crystalline solid.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
1-(2,4-Dimethylquinolin-3-yl)ethanone (Free Base):
-
Appearance: Pale yellow solid.
-
Molecular Formula: C₁₃H₁₃NO.[3]
-
Molecular Weight: 199.25 g/mol .[3]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include singlets for the two methyl groups on the quinoline ring and the acetyl methyl group, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals include those for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
-
-
1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride:
-
Appearance: White to off-white crystalline solid.
-
Characterization: The formation of the salt can be confirmed by a shift in the NMR signals, particularly those of the protons on the quinoline ring, due to the protonation of the nitrogen atom.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield of Free Base | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the ethanol is anhydrous. |
| Inefficient extraction or purification | Perform extractions thoroughly. Optimize the gradient for column chromatography. | |
| Difficulty in Purification | Presence of side products | Ensure the correct stoichiometry of reactants. The use of a slight excess of acetylacetone can drive the reaction to completion. |
| Incomplete Salt Formation | Insufficient acid | Add a slight excess of the HCl solution and continue stirring. |
| Presence of water | Ensure all solvents and glassware are anhydrous for the salt formation step. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone hydrochloride. The one-pot Friedländer annulation offers an efficient and cost-effective route to the quinoline core, and the subsequent salt formation provides a stable and easy-to-handle final product. This protocol is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the preparation of this important chemical building block for further research and development.
References
-
PubChem. 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]
- Google Patents.
-
Momoli, C., Morlacci, V., Chiarini, M., Palombi, L., & Arcadi, A. (2023). Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone: Angular versus Linear Quinoline-Fused Steroids. Molbank, 2023(4), M1712. [Link]
Sources
Analytical Methods for the Analysis of Quinoline Derivatives: A Guide for Researchers
Introduction
The quinoline scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] As a privileged heterocyclic structure, it is integral to a vast array of pharmaceuticals, including antimalarial agents like quinine, agrochemicals, and functional dyes.[1][3] The diverse biological activities and material properties of these derivatives hinge on their precise chemical structure, purity, and concentration.[1][2] Consequently, robust, accurate, and validated analytical methods are paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of quinoline-containing products.
This document provides a comprehensive guide to the principal analytical techniques employed for the characterization and quantification of quinoline derivatives. It is designed to move beyond mere procedural lists, offering insights into the causality behind methodological choices and providing self-validating protocols grounded in established scientific principles.
Strategic Analytical Workflow
A successful analysis of quinoline derivatives follows a logical progression from sample preparation to final data interpretation. The choice of techniques is dictated by the analytical question: Is the goal to determine the concentration (quantification), identify an unknown derivative (structural elucidation), or both?
Caption: High-level analytical workflow for quinoline derivatives.
Chromatographic Methods: The Core of Separation Science
Chromatography is indispensable for analyzing complex mixtures, allowing for the separation of the target quinoline derivative from impurities, metabolites, or matrix components.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for the analysis of non-volatile and thermally labile quinoline derivatives, which constitute the majority of pharmaceutical compounds.[4] Reverse-phase (RP) HPLC is the most common modality.
Expertise & Causality: The choice of a C18 (octadecylsilyl) stationary phase is standard due to its hydrophobicity, which effectively retains the largely aromatic quinoline ring system. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is critical. The pH of the aqueous portion is a key parameter. Quinolines contain a basic nitrogen atom (pKa ~4.9 for quinoline itself), which will be protonated at acidic pH. Running the mobile phase at a pH below the pKa (e.g., pH 3 with 0.1% phosphoric or formic acid) ensures the analyte is in a single, protonated form, leading to sharp, symmetrical peaks and reproducible retention times.[5]
Application Note: Quantification of a Quinoline Carboxylic Acid Derivative by RP-HPLC
This protocol outlines a validated method for quantifying a generic quinoline-2-carboxylic acid, a common structural motif.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 289 nm.[5]
-
Injection Volume: 10 µL.[5]
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the quinoline reference standard and dissolve in 10 mL of methanol.
-
Working Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
Sample Preparation: Dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.[5]
-
-
System Suitability Test (SST) - A Self-Validating Check:
-
Before analysis, inject a mid-concentration standard five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5. This ensures the system is performing correctly before analyzing samples.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area versus concentration. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.
| Parameter | Typical Performance Characteristic |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | <2.0% |
| Caption: Typical performance data for an HPLC-UV method. |
Gas Chromatography (GC)
GC is suitable for quinoline derivatives that are volatile and thermally stable. It offers high resolution and is often coupled with mass spectrometry (GC-MS) for definitive identification.
Expertise & Causality: The choice of column is critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often effective. It provides good separation based on boiling point while also interacting with the aromatic system of the quinolines. For derivatives with polar functional groups (-OH, -NH2), derivatization (e.g., silylation) may be necessary to increase volatility and prevent peak tailing.
Application Note: Screening for Quinoline in Textiles by GC-MS
This protocol is adapted for the determination of quinoline in a complex matrix.[6]
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Injector: Splitless mode, 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For quinoline, key ions are m/z 129 (M+•), 102, and 76.
-
-
Sample Preparation:
-
Trustworthiness Check: A solvent blank should be run to check for system contamination. A matrix-matched calibration curve should be used to compensate for any matrix effects that might suppress or enhance the signal.
Spectroscopic Methods: Unveiling Structure and Function
Spectroscopic techniques provide information about the chemical structure and photophysical properties of quinoline derivatives.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for quantifying quinoline derivatives, leveraging the strong UV absorbance of the aromatic quinoline ring.[7]
Expertise & Causality: Quinolines typically exhibit multiple strong absorption bands in the UV region between 220-350 nm, arising from π→π* transitions within the fused aromatic system.[8] The position and intensity of these bands are sensitive to the substitution pattern on the ring and the solvent used. This method is excellent for pure samples or simple mixtures where the analyte is the primary chromophore.[9] A tri-wavelength method can even be used to resolve simple mixtures, such as quinoline and its metabolite 2-hydroxyquinoline, by utilizing measurements at an isosbestic point.[9][10]
Protocol: Basic Quantification of a Quinoline Derivative
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte (e.g., 10 µg/mL in methanol).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard and the sample solution at the λmax.
-
Plot a calibration curve of absorbance vs. concentration. The curve must adhere to the Beer-Lambert Law.
-
Calculate the concentration of the sample from the calibration curve.
-
-
Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the method within the tested concentration range. A blank (solvent only) must be used to zero the instrument.
Fluorescence Spectroscopy
Many quinoline derivatives are naturally fluorescent or can be derivatized to be fluorescent, making this a highly sensitive and selective detection method.[11][12]
Expertise & Causality: The rigid, planar structure of the quinoline ring system is conducive to fluorescence.[12] The fluorescence properties (excitation/emission wavelengths, quantum yield) are highly dependent on the molecular structure and environment. For example, protonation of the quinoline nitrogen can significantly enhance fluorescence intensity and cause a red-shift in the emission spectrum.[13] This property can be exploited for sensing applications, for instance, in the detection of metal ions that coordinate with the quinoline moiety.[12][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of novel quinoline derivatives.[15] It provides detailed information about the carbon-hydrogen framework of a molecule.
Expertise & Causality: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required for full structural assignment.[15][16]
-
¹H NMR: Reveals the number and environment of protons. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The proton at the C2 position is often the most downfield due to the deshielding effect of the adjacent nitrogen atom.[17]
-
¹³C NMR: Shows the number of unique carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the substitution pattern. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing one to "walk" across the molecular structure and connect different fragments.
Caption: A typical workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
MS is essential for determining the molecular weight of a compound and providing structural information through fragmentation analysis. It is most powerfully used when coupled with a chromatographic inlet (LC-MS or GC-MS).[18]
Expertise & Causality:
-
Ionization: Electrospray Ionization (ESI) is the preferred method for most quinoline derivatives analyzed by LC-MS, as it is a soft ionization technique that readily produces the protonated molecular ion [M+H]⁺.[18] Electron Ionization (EI), used in GC-MS, is a higher-energy technique that produces extensive fragmentation, creating a characteristic "fingerprint" for a given compound.
-
Fragmentation: In tandem MS (MS/MS), the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern provides clues to the structure.[18] For example, quinoline itself often shows a characteristic loss of HCN (27 Da). Substituents will lead to predictable fragmentation pathways, such as the loss of water and/or carbon monoxide from a quinoline carboxylic acid.[19]
Method Validation: Ensuring Trustworthiness
No analytical method is complete without proper validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[20] The key parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), are outlined below.[20][21]
Caption: Interrelated parameters for analytical method validation.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analysis of quinoline derivatives requires a multi-faceted approach, leveraging the separation power of chromatography and the detailed structural insights from spectroscopy. The choice of methodology is a strategic decision based on the analytical goals, the nature of the derivative, and the complexity of the sample matrix. By understanding the principles behind each technique and adhering to rigorous validation standards, researchers can generate reliable and accurate data, accelerating progress in the fields of drug discovery, development, and materials science.
References
-
Aparicio-Mascarós, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. Available at: [Link]
- Marella, A., et al. (2013). Quinoline: A versatile scaffold. Chemical Reviews. (Simulated reference, as a direct link for this specific review was not found, but the content is widely supported).
-
Ulahannan, T. J., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
- Musil, P., et al. (2010). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences. Available at: [Link]
-
Bagatin, I. A., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Ilies, M. A., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. Available at: [Link]
-
International Journal of Research and Scientific Innovation (IJRSI). (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available at: [Link]
-
ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]
-
de Oliveira, L. V., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available at: [Link]
-
ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Available at: [Link]
- CNKI. (2018). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry.
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]
-
Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids.... Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]
-
JETIR. (2019). Review of Quinoline Derivatives. Available at: [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Wang, Z., et al. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]
- Grundon, M. F. (1983). The Quinoline Alkaloids.
-
Semantic Scholar. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Available at: [Link]
-
Zhang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
American Chemical Society. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
Wikipedia. Quinine. Available at: [Link]
-
National Institutes of Health (NIH). (2024). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Available at: [Link]
- YouTube. (2023).
- YouTube. (2023).
-
Royal Society of Chemistry. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]
- Starodub. (2023). Revised ICH Guideline Q2(R1)
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 14. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
Abstract
This application note details a highly specific, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase HPLC (RP-HPLC) method provides a reliable and efficient means for the quality control and purity assessment of this compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for the method's development, a step-by-step analytical protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Imperative for Quinolines
Quinoline and its derivatives are heterocyclic aromatic compounds that form the structural backbone of numerous pharmacologically active agents.[4][5] Their diverse biological activities necessitate stringent quality control during all stages of drug discovery and development.[6][7] 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a critical building block in the synthesis of more complex pharmaceutical molecules.[8] Therefore, a robust and validated analytical method is paramount to ensure the identity, purity, and quality of this starting material, which directly impacts the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[6][7][9][10] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar to nonpolar compounds like quinoline derivatives, making it the logical choice for this application.[9][11][12][13]
Physicochemical Properties and Method Development Rationale
A successful HPLC method development process is predicated on a thorough understanding of the analyte's physicochemical properties.[10]
-
Structure and Properties: 1-(2,4-Dimethylquinolin-3-YL)ethanone is a quinoline derivative with a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[14] The hydrochloride salt form enhances its aqueous solubility, a desirable characteristic for sample preparation in RP-HPLC. The presence of the quinoline ring system provides a strong chromophore, making UV detection a suitable and sensitive choice.
-
Chromatographic Mode Selection: Reversed-phase chromatography was selected based on the hydrophobic nature of the molecule. A nonpolar stationary phase (C18) in conjunction with a polar mobile phase allows for the retention and subsequent elution of the analyte based on its hydrophobicity.[11][12][13]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of pharmaceutical compounds, including quinoline derivatives.[11][15] A particle size of 5 µm offers a good balance between efficiency and backpressure, while a column dimension of 4.6 x 150 mm is standard for such analyses.[16][17]
-
Mobile Phase Optimization: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.[18] The proportion of acetonitrile is optimized to achieve a suitable retention time and resolution.
-
Aqueous Phase and pH Control: The quinoline nitrogen is basic, meaning its ionization state is pH-dependent. To ensure consistent retention times and sharp peak shapes, the mobile phase pH should be controlled with a buffer. A phosphate buffer is selected for its buffering capacity in the desired pH range. A pH of 3.0 is chosen to ensure the quinoline nitrogen is protonated, which can improve peak shape by minimizing silanol interactions with the stationary phase.
-
-
Detection Wavelength: The extended π-system of the quinoline ring is expected to have a strong UV absorbance. While a UV scan of the analyte is recommended to determine the precise absorbance maximum (λmax), a wavelength of 254 nm is a common and effective choice for aromatic compounds and is selected for this method.
Optimized HPLC Method Parameters
The following chromatographic conditions were established to provide optimal separation and quantification of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 400 mL of the 20 mM Potassium Phosphate Buffer (pH 3.0) with 600 mL of acetonitrile. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Accurately weigh a sample containing approximately 25 mg of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to demonstrate its suitability for its intended purpose.[1][19][3] The validation will be conducted according to the ICH Q2(R1) guidelines and will assess the following parameters:
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent to demonstrate no interference at the retention time of the analyte.
-
Inject a solution of the analyte.
-
Inject a sample of a placebo (if applicable).
-
If available, inject samples containing known impurities or degradation products.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of the analyte over the range of 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
-
Protocol:
-
Spike a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, one at a time, and assess the effect on the results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. HPLC Method development: an overview. | PharmaCores [pharmacores.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. chromtech.com [chromtech.com]
- 14. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. fda.gov [fda.gov]
Application Note: A Multi-dimensional NMR-Based Strategy for the Unambiguous Structure Elucidation of Substituted Quinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a wide array of pharmacologically active compounds.[1][2] The precise substitution pattern on the quinoline ring system dictates its biological function and physical properties, making unambiguous structural characterization a critical step in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose, providing unparalleled insight into molecular connectivity and spatial arrangement.[3][4] This guide details a systematic, multi-dimensional NMR strategy for the complete structural assignment of novel substituted quinolines. We present a logical workflow, from fundamental 1D experiments to advanced 2D correlation techniques, explaining the causality behind each step. This document provides researchers, scientists, and drug development professionals with field-proven protocols and data interpretation frameworks to confidently elucidate complex quinoline structures.
The Indispensable Role of NMR in Quinoline Characterization
The quinoline core, a bicyclic aromatic heterocycle, presents a unique set of challenges and opportunities for structure elucidation. While Mass Spectrometry can provide the molecular formula, it cannot distinguish between isomers. NMR spectroscopy, however, maps the precise electronic environment and bonding network of each proton and carbon atom.
A comprehensive approach combining several NMR experiments is essential for a self-validating structural proof.[4] The rationale is to build the molecular structure piece by piece, using overlapping correlations to confirm every assignment.
-
1D NMR (¹H and ¹³C): These initial experiments provide a census of the proton and carbon environments. ¹H NMR reveals proton chemical shifts, signal integrations (proton count), and through-bond scalar couplings (J-couplings) that hint at neighboring protons.[3][5] ¹³C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer), provides the count of unique carbons and identifies them as CH, CH₂, CH₃, or quaternary (C).[3]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional techniques are crucial for assembling the molecular puzzle. They correlate signals across a second frequency dimension, revealing connections that are often impossible to deduce from 1D spectra alone.[6][7]
-
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, typically those separated by two or three bonds (²JHH, ³JHH).[4] This is the primary tool for mapping out individual spin systems, such as the protons on a substituted benzene ring or an alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence) directly links a proton to the carbon it is attached to (¹JCH).[8] This is the most reliable method for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for piecing the full structure together. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), connecting disparate spin systems and definitively placing substituents and functional groups by linking them to quaternary carbons.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are physically close (< 5 Å), irrespective of their bonding.[3] This is essential for determining stereochemistry and the conformation of substituents relative to the quinoline core.
-
A Systematic Workflow for Structure Elucidation
A logical and systematic workflow ensures that data from each NMR experiment is used effectively to build upon previous information, leading to a confident and verifiable structure.
Caption: Systematic workflow for quinoline structure elucidation.
Interpreting NMR Data: The Quinoline Fingerprint
The aromatic protons and carbons of the quinoline ring system have characteristic chemical shift ranges. Understanding these provides a crucial starting point for assignment. The electron-withdrawing nitrogen atom significantly deshields adjacent positions (C2, C8a, and H2).
Table 1: Typical NMR Chemical Shift (δ) Ranges for the Unsubstituted Quinoline Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |
| 2 | ~8.9 | ~150 | CH |
| 3 | ~7.4 | ~121 | CH |
| 4 | ~8.1 | ~136 | CH |
| 4a | - | ~128 | C (Quaternary) |
| 5 | ~7.7 | ~127 | CH |
| 6 | ~7.5 | ~126 | CH |
| 7 | ~7.8 | ~129 | CH |
| 8 | ~8.2 | ~130 | CH |
| 8a | - | ~148 | C (Quaternary) |
| Note: Values are approximate and can vary significantly based on the solvent and the electronic nature of substituents. Data compiled from various sources.[9][10] |
Causality of Substituent Effects:
-
Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ will shield the ring, causing upfield shifts (lower ppm) of the signals for protons and carbons, particularly at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ or halogens will deshield the ring, causing downfield shifts (higher ppm), especially at the ortho and para positions.[10]
Detailed Experimental Protocols
These protocols are designed for modern NMR spectrometers (400 MHz or higher).
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality, high-resolution spectra.[3]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice due to its versatility. For less soluble compounds, DMSO-d₆ or Methanol-d₄ can be used.[3]
-
Weighing: Accurately weigh 5-10 mg of the purified substituted quinoline for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent height of approximately 4-5 cm.
-
Capping & Labeling: Securely cap the NMR tube and label it clearly.
1D ¹H NMR Acquisition
-
Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse program (e.g., zg30 on Bruker).
-
Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and perform baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
1D ¹³C{¹H} and DEPT Acquisition
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters (¹³C):
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker).
-
Spectral Width (SW): ~240 ppm, centered around 110-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
-
Acquisition Parameters (DEPT-135):
-
Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are nulled.
-
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase, and baseline correct. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2D NMR Acquisition: The Core Toolkit
The following diagram illustrates how 2D NMR correlations are used to build a molecule.
Caption: Using 2D NMR to connect molecular fragments.
A. 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, establishing connectivity within spin systems.[6]
-
Protocol:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpph on Bruker).
-
Spectral Width (SW) in F1 and F2: Same as the optimized ¹H NMR spectrum.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-4 scans per increment.
-
Processing: Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.
-
Analysis: Off-diagonal cross-peaks connect signals from protons that are mutually J-coupled.
-
B. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate proton signals with their directly attached carbon atoms.[3][8]
-
Protocol:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2 on Bruker).
-
Spectral Width (SW) in F2 (¹H): Same as ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Same as ¹³C spectrum.
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 2-8 scans per increment.
-
¹JCH Coupling Constant: Set to an average of 145 Hz for aromatic/aliphatic C-H.
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell in F1, then perform a 2D Fourier transform.
-
Analysis: Each cross-peak indicates a direct one-bond connection between a proton (F2 axis) and a carbon (F1 axis).
-
C. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons, which is essential for connecting fragments and assigning quaternary carbons.[3][4]
-
Protocol:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).
-
Spectral Widths: Same as for HSQC.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 scans per increment.
-
Long-Range Coupling Delay: Optimized for a range of couplings, typically set to 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Analysis: Cross-peaks indicate correlations between protons and carbons separated by two or three bonds. These correlations are the key to assembling the complete molecular skeleton.
-
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and self-validating methodology for the complete and unambiguous structure elucidation of substituted quinolines. This systematic approach allows researchers to move from a simple census of atoms to a fully defined molecular architecture. By understanding the causality behind the choice of each experiment and following rigorous protocols, scientists in drug discovery and chemical research can confidently characterize novel quinoline derivatives, accelerating the pace of innovation.
References
-
Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati Source: TSI Journals URL: [Link]
-
Title: Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives Source: UNCW Institutional Repository URL: [Link]
-
Title: Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Supplementary Information - Synthesis of substituted quinolines Source: The Royal Society of Chemistry URL: [Link]
-
Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]
-
Title: Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives Source: MDPI URL: [Link]
-
Title: Structure elucidation of quinoline | NMR Spectroscopy Source: YouTube URL: [Link]
-
Title: Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis Source: MDPI URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]
-
Title: NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: 7.4: Two Dimensional Heteronuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: 2D NMR Experiments - HETCOR Source: Nanalysis URL: [Link]
-
Title: 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques Source: ResearchGate URL: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives | MDPI [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to In Vitro Anticancer Activity Screening of Quinoline Compounds
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[1] In the field of oncology, quinoline-based compounds have emerged as a significant class of therapeutic candidates due to their diverse mechanisms of action against cancer cells.[2][3] These mechanisms range from inhibiting critical cellular enzymes like topoisomerases and kinases to disrupting microtubule dynamics and inducing programmed cell death (apoptosis).[1][4]
This guide provides a structured, field-proven framework for the in vitro screening and characterization of novel quinoline compounds. It is designed for researchers in drug discovery and chemical biology, offering detailed protocols for a tiered screening approach—from initial high-throughput cytotoxicity assessment to subsequent mechanistic elucidation.
Part 1: Strategic Workflow for Compound Evaluation
A logical, tiered approach is essential for efficiently identifying and characterizing promising anticancer agents. This workflow ensures that resources are focused on compounds with the most potential.
-
Primary Screening (Hit Identification): The initial step involves screening a library of quinoline derivatives for general cytotoxic or anti-proliferative activity against a panel of cancer cell lines. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
-
Secondary Screening (Hit-to-Lead Characterization): Compounds that demonstrate significant potency and selectivity in the primary screen (i.e., "hits") are advanced to secondary assays. These experiments are designed to unravel the compound's mechanism of action, such as its ability to induce apoptosis or cause cell cycle arrest.
Below is a visual representation of this strategic workflow.
Caption: Inhibition of the EGFR signaling cascade by a quinoline compound.
References
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of the Indian Chemical Society.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Health Sciences.
- Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
- Quinoline derivatives with potential anticancer activity. (2024).
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2015). Molecules.
- DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2021).
- MTT assay protocol. (n.d.). Abcam.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
- Topoisomerases as Anticancer Targets. (2015).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Cell Cycle Analysis. (2017).
- Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. (2011). Pharmacognosy Reviews.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). R&D Systems.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Susceptibility Testing of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
Abstract
These application notes provide a comprehensive framework for determining the in-vitro antibacterial activity of the novel synthetic compound, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. As a quinoline derivative, this compound belongs to a class known for its significant antibacterial potential, often targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2][3] This document outlines the scientific rationale and detailed protocols for assessing its efficacy, primarily through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
Introduction: The Rationale for Susceptibility Testing
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[6] Quinolone-based heterocyclic compounds are a promising area of research due to their potent and broad-spectrum activity.[7] The specific compound, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, is a quinoline derivative whose antibacterial efficacy is yet to be fully characterized.[8][9]
Antimicrobial Susceptibility Testing (AST) is the foundational step in evaluating a new chemical entity's potential as an antibiotic. The primary objective is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[10] The MIC is a critical quantitative measure that informs the potential therapeutic dose and spectrum of activity.[6] This document provides a robust, self-validating protocol for determining the MIC of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
Scientific Principles and Method Selection
The Quinolone Scaffold: A Mechanistic Overview
Quinolone antibiotics traditionally function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[1][12] While the precise target of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is yet to be determined, its structural similarity to known quinolones suggests a comparable mechanism of action.
Broth Microdilution: The Gold Standard
For the initial evaluation of a novel compound, the broth microdilution method is the internationally recommended standard for determining MIC values.[4][10][13] This method offers several advantages:
-
Quantitative Results: It provides a precise MIC value (e.g., in µg/mL), which is more informative than qualitative methods like disk diffusion.[6]
-
Reproducibility: The standardized nature of the protocol, as outlined by CLSI and EUCAST, ensures high reproducibility across different laboratories.[4][5]
-
Efficiency: The 96-well microplate format allows for the simultaneous testing of multiple concentrations and bacterial strains, conserving both the test compound and reagents.
-
Versatility: The method can be adapted for a wide range of aerobic and facultative anaerobic bacteria.
The workflow for this method involves preparing serial dilutions of the test compound in a liquid growth medium, inoculating with a standardized bacterial suspension, and incubating under controlled conditions.
Caption: Broth Microdilution Workflow for MIC Determination.
Detailed Experimental Protocols
This section provides a step-by-step methodology for determining the MIC of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. Adherence to these steps is critical for ensuring the validity of the results.
Materials and Reagents
-
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Selected bacterial strains (e.g., ATCC reference strains)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Calibrated micropipettes and sterile tips
Preparation of Stock Solutions
The trustworthiness of your results begins with accurate stock solutions. Due to the likely hydrophobic nature of the quinoline ring, DMSO is the recommended solvent.
-
Compound Stock: Accurately weigh a precise amount of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure complete dissolution. Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity.
-
Positive Control Stock: Prepare a stock solution of a relevant control antibiotic (e.g., Ciprofloxacin) in its recommended solvent, following CLSI or EUCAST guidelines.[14][15]
Inoculum Preparation and Standardization
The final bacterial density in the assay is a critical parameter that directly influences the MIC value.
-
Bacterial Culture: From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspension: Suspend the colonies in sterile saline or PBS.
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Working Inoculum: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay Procedure
-
Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will contain a higher initial concentration, and well 12 will serve as the growth control.
-
Compound Addition: Add 100 µL of the appropriately diluted stock solution of the test compound to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will leave wells 11 (sterility control) and 12 (growth control) without the compound.
-
Inoculation: Add 50 µL of the standardized working inoculum (prepared in section 3.3) to wells 1 through 10 and well 12. Do not add bacteria to well 11.
-
Final Concentrations: This procedure results in a final volume of 100 µL per well and the desired final inoculum density of 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control (Well 12): 50 µL CAMHB + 50 µL inoculum. Must show turbidity.
-
Sterility Control (Well 11): 100 µL CAMHB. Must remain clear.
-
Positive Control: A separate set of dilutions should be run for a known antibiotic to validate the assay.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Caption: Example 96-well plate layout for MIC testing (concentrations in µg/mL).
Data Interpretation and Quality Control
Reading the MIC
After incubation, view the plate from the bottom. The MIC is the lowest concentration of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride at which there is no visible growth (i.e., the first clear well).
Acceptance Criteria (Self-Validation)
For the results to be considered valid, the following criteria must be met:
-
The sterility control well must be clear (no growth).
-
The growth control well must show distinct turbidity.
-
The MIC of the positive control antibiotic against the appropriate ATCC quality control strain must fall within the acceptable range as specified by CLSI or EUCAST guidelines.[14][15]
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical MIC Data for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
| Test Microorganism | Gram Stain | MIC of Test Compound (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 8 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | 0.5 |
Troubleshooting
-
No growth in any wells (including growth control): May indicate an inactive inoculum, improper incubation conditions, or residual cleaning agents in the plate.
-
Growth in the sterility control: Suggests contamination of the growth medium or the plate.
-
MIC of control antibiotic out of range: Indicates a systemic issue, such as incorrect inoculum density, improper media formulation, or incubation temperature. The entire run must be repeated.
Conclusion
This document provides a standardized and robust protocol for the preliminary antibacterial evaluation of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. By adhering to the principles and methodologies outlined by authoritative bodies like CLSI and EUCAST, researchers can generate reliable and reproducible MIC data. This information is the cornerstone for further preclinical development, including mechanism of action studies, toxicity screening, and in-vivo efficacy models.
References
-
EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hamid, S. G. (1988). Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. PubMed. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Environmental Research and Public Health, 16(23), 4679. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Espinel-Ingroff, A., et al. (2010). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 48(10), 3694-3698. [Link]
-
Saeed, M., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Molecules, 24(9), 1779. [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Wikimedia Foundation. [Link]
-
EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. [Link]
-
Szafrański, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3326. [Link]
-
EUCAST. (2020). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Pang, Z., et al. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 26(19), 5802. [Link]
-
JETIR. (2022). Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv. Journal of Emerging Technologies and Innovative Research. [Link]
-
NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]
-
Journal of Clinical Microbiology. (2010). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
PubMed. (2008). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives. [Link]
-
Vila, J., & Sanchez-Cespedes, J. (2009). Mechanism of action of and resistance to quinolones. Current Topics in Medicinal Chemistry, 9(11), 949-963. [Link]
-
Front Microbiol. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
ResearchGate. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. [Link]
-
CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
Bentham Science. (2019). 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. [Link]
-
Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
Sources
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjhs.com [apjhs.com]
- 8. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. szu.gov.cz [szu.gov.cz]
Application Notes & Protocols: Kinase Inhibition Assays for Quinoline-Based Compounds
Introduction: The Convergence of a Privileged Scaffold and a Critical Target
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell growth and proliferation.[2] In the quest for potent and selective kinase inhibitors, medicinal chemists frequently turn to "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. The quinoline ring system is a preeminent example of such a scaffold, prized for its synthetic tractability and its presence in numerous FDA-approved drugs.[3][4][5] Quinoline-based molecules have demonstrated remarkable efficacy as inhibitors of various kinases, including c-Met, EGFR, and VEGFR, making them a focal point of cancer drug discovery.[2][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for accurately assessing the inhibitory activity of novel quinoline-based compounds against their target kinases. We will delve into the causality behind assay selection, provide step-by-step experimental procedures, and address common challenges inherent to this specific class of molecules.
Part 1: Strategic Assay Selection for Quinoline Scaffolds
The first critical step in characterizing a potential inhibitor is selecting an appropriate assay format. The choice is not trivial, as the physicochemical properties of quinoline compounds—namely their potential for fluorescence and hydrophobicity—can significantly interfere with certain detection methods.[7][8] A well-chosen assay minimizes these artifacts, ensuring the generation of reliable and reproducible data.
Overview of Common Kinase Assay Formats
Kinase assays function by measuring either the consumption of the ATP co-substrate or the formation of the phosphorylated product. A variety of robust, high-throughput-compatible methods are available, each with distinct advantages and disadvantages.[9]
-
Luminescence-Based Assays (e.g., Promega's ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[10] In a coupled reaction, the generated ADP is converted back to ATP, which is then used by a luciferase enzyme to produce a light signal.[11][12] This format is highly sensitive, has a broad dynamic range, and is less susceptible to colorimetric or fluorescent interference from test compounds.[9][13]
-
Fluorescence-Based Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET, e.g., Revvity's HTRF® KinEASE™): This homogeneous assay uses a europium-labeled antibody to detect the phosphorylated substrate and a second fluorophore-labeled component to generate a FRET signal.[14][15][16] The "add-and-read" format is simple and avoids wash steps.[1][15]
-
Fluorescence Polarization (FP): This competitive assay measures the displacement of a fluorescently labeled tracer from the kinase's active site by the inhibitor.[17][18] It is a powerful tool for direct binding assessment but relies on the availability of a suitable fluorescent probe.
-
-
Mobility-Shift Assays (e.g., Caliper LabChip®): This technology uses microfluidics to electrophoretically separate the phosphorylated peptide product from the non-phosphorylated substrate.[19][20] The relative ratio of the two fluorescently-labeled peptides is used to determine kinase activity.[19][21]
Critical Considerations for Quinoline-Based Inhibitors
-
Fluorescence Interference: The aromatic, heterocyclic nature of the quinoline scaffold can impart intrinsic fluorescence to test compounds.[7][22] This property can create significant artifacts in fluorescence-based assays (TR-FRET, FP) by artificially increasing the background signal, leading to an underestimation of the compound's true potency (false negatives).
-
Causality: If the compound's emission spectrum overlaps with that of the assay's fluorophores, the detector cannot distinguish between the signal from the assay and the signal from the compound, corrupting the data.
-
Recommendation: When screening novel quinoline libraries with unknown spectral properties, luminescence-based or mobility-shift assays are the preferred primary screening platforms as they are not based on fluorescence excitation. If a fluorescence-based assay must be used, rigorous control experiments (testing the compound in the absence of kinase or substrate) are mandatory to quantify and correct for interference.
-
-
Compound Solubility: Quinoline derivatives can often be hydrophobic, leading to poor solubility in aqueous assay buffers.[8]
-
Causality: Compounds precipitating out of solution are not available to interact with the target kinase, leading to inaccurate IC50 values. Furthermore, aggregates can scatter light or physically interfere with enzyme function, producing non-specific inhibition.
-
Recommendation: Maintain a final DMSO concentration of 1% or less in the assay. Visually inspect plates for any signs of precipitation. If solubility is a persistent issue, the addition of a non-ionic surfactant like Brij-35 to the assay buffer can be considered, but must first be validated to ensure it does not impact enzyme activity.
-
Decision Workflow for Assay Selection
The following diagram outlines a logical workflow for selecting the most appropriate kinase assay for quinoline-based compounds.
Caption: Workflow for selecting a kinase assay for quinoline compounds.
Part 2: Detailed Protocol - ADP-Glo™ Luminescent Kinase Assay
Based on the considerations above, the ADP-Glo™ Kinase Assay is presented here as the recommended platform for robustly determining the potency of quinoline-based inhibitors.
Principle of the ADP-Glo™ Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The protocol involves two main steps after the initial kinase reaction is complete.[11]
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor are incubated together. The reaction is then stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent.
-
ADP Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step into a detectable ATP-dependent luminescent signal.[23][24] The light output is proportional to the initial kinase activity.
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Materials and Reagents
-
Target Kinase (e.g., c-Met, recombinant)
-
Kinase Substrate (e.g., appropriate peptide or protein)
-
Adenosine 5'-triphosphate (ATP), high purity
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Quinoline-based test compounds and a known reference inhibitor
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Solid white, low-volume 384-well assay plates (e.g., Corning #3573)
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Experimental Protocol
1. Reagent Preparation:
-
Compound Plates: Prepare a 10-point, 3-fold serial dilution of the quinoline compounds in 100% DMSO. Start with a high concentration (e.g., 1 mM) to achieve a final top concentration of 10 µM in the assay. Also prepare a plate with only DMSO for controls.
-
Kinase: Thaw the kinase enzyme on ice. Dilute to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically to be within the linear range of the assay (typically resulting in 10-30% ATP consumption).
-
Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
2. Kinase Reaction (5 µL total volume):
-
Using an automated liquid handler or multichannel pipette, add 2.5 µL of the 2X Kinase solution to all wells of the 384-well plate, except for the "No Enzyme" control wells (add 2.5 µL of kinase buffer instead).
-
Transfer 50 nL of the compound dilutions (and DMSO for controls) from the compound plate to the assay plate.
-
To initiate the reaction, add 2.5 µL of the 2X Substrate/ATP mix to all wells.
-
Control Wells:
-
0% Inhibition (Max Signal): Kinase + Substrate/ATP + DMSO
-
100% Inhibition (Min Signal): Kinase Buffer (No Enzyme) + Substrate/ATP + DMSO
-
-
Seal the plate and incubate for 60 minutes at room temperature (incubation time may need optimization).
3. First Detection Step (ATP Depletion):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Seal the plate and incubate for 40 minutes at room temperature.[23]
4. Second Detection Step (Signal Generation):
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Seal the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[24]
5. Data Acquisition:
-
Measure luminescence using a plate reader (e.g., BMG PHERAstar, Tecan Spark).
Part 3: Data Analysis, Quality Control, and Troubleshooting
Data Analysis and IC50 Determination
-
Calculate Percent Inhibition: Use the signals from the control wells to normalize the data for each test compound concentration using the following formula:
% Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Min) / (Luminescence_Max - Luminescence_Min))
-
Generate Dose-Response Curves: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50: Use a non-linear regression model (four-parameter variable slope) in graphing software (e.g., GraphPad Prism, Dotmatics) to fit the dose-response curve and determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Quantitative Data and Quality Control
A robust and reliable assay is paramount. The Z-factor (Z') is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay suitable for high-throughput screening.
| Parameter | Formula / Definition | Acceptable Value | Causality of Failure |
| Signal Window (S/W) | Mean(Max Signal) / Mean(Min Signal) | > 5 | Low kinase activity; High background signal. |
| Signal to Background (S/B) | Mean(Max Signal) / StDev(Max Signal) | > 10 | High variability in pipetting or reagents. |
| Z-Factor (Z') | 1 - (3*(StDev_Max + StDev_Min)) / | Mean_Max - Mean_Min |
Table 1: Key quality control metrics for validating a kinase inhibition assay.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High Data Variability (Large Error Bars) | 1. Compound precipitation. 2. Inaccurate pipetting. 3. Reagent instability. | 1. Lower final DMSO%; add validated surfactant. 2. Calibrate pipettes; use automated liquid handlers. 3. Prepare reagents fresh; avoid multiple freeze-thaw cycles. |
| Low Z' Factor (< 0.5) | 1. Suboptimal enzyme/ATP concentration. 2. Short incubation times. | 1. Re-optimize enzyme and ATP concentrations via matrix titration. 2. Ensure kinase reaction is in the linear range; extend incubation if necessary. |
| Inconsistent IC50 Values | 1. ATP concentration differs between experiments. 2. Compound instability in buffer. | 1. For ATP-competitive inhibitors, IC50 is highly dependent on ATP concentration. Use a consistent, defined concentration (e.g., Km). 2. Assess compound stability over the assay duration. |
| Apparent Kinase Activation | 1. Compound inhibits the luciferase in the detection reagent. 2. Compound is inherently luminescent. | 1. Perform a counter-screen against the luciferase enzyme. 2. Run a control plate with compound and detection reagents only to measure background luminescence. |
References
-
Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5). [Link]
-
Chaudhary, P., Kumar, R., Kumar, A., & Singh, P. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-226. [Link]
-
Alanazi, A. M., El-Sayed, M. T., Al-Qahtani, S. A., El-Messery, S. M., Ali, M. A., Al-Omair, M. A., & Abdel-Aziz, A. A. M. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(19), 6939. [Link]
-
Musso, L., Dall'Angelo, S., Cincinelli, R., & Simona, D. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4269. [Link]
-
Vaidya, A., Jain, A., Kumar, P., & Sharma, S. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Adhami, M., & Al-Zoubi, R. M. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemistrySelect, 9(27), e202401319. [Link]
-
Revvity. (2023, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
-
Sahoo, S. K., & Guchhait, N. (2013). Fluorescence enhancement of quinolines by protonation. RSC Advances, 3(4), 1045-1053. [Link]
-
Ramalingam, N., Gedi, S., Lee, M., & Choi, Y. (2018). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Biosensors and Bioelectronics, 102, 532-538. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]
-
Revvity. (n.d.). HTRF KinEASE TK Kit, 1,000 Assay Points. Retrieved from [Link]
-
Finch, K. E., & Ripka, J. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS Discovery, 17(8), 945-954. [Link]
-
PubChem. (n.d.). Mobility-Shift kinase assay. Retrieved from [Link]
-
Cho, H., Lee, C., & Kim, T. (2021). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. Biomedicines, 9(4), 423. [Link]
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(1), 65-78. [Link]
-
Sportsman, J. R., Daijo, J., & Gaudet, E. A. (2005). Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS Discovery, 10(4), 337-344. [Link]
-
Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]
-
Maltais, R., Bédard, D., & Poirier, D. (2015). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Anticancer Research, 35(11), 5971-5978. [Link]
-
Norman, R. A., Toader, D., & Arora, N. (2012). A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases. Journal of Biological Chemistry, 287(4), 2311-2320. [Link]
-
Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]
-
Salisbury, J. P., & O'Loghlen, A. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 6, 149. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Turei, D., Wilson, J. F., & Shion, H. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 7, 20-32. [Link]
-
Burke, W., et al. (2003). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 1(1-2), 181-190. [Link]
-
BindingDB. (n.d.). Caliper Assay. Retrieved from [Link]
-
Maroney, A. C., Glicksman, M. A., & Cuny, G. D. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 173-179. [Link]
-
Stival, C., et al. (2020). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. Journal of Visualized Experiments, (161), e61413. [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases: DISCOVERY OF ATP-INDEPENDENT INHIBITORS OF FIBROBLAST GROWTH FACTOR RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ADP-Glo™ Kinase Assay [promega.sg]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. revvity.com [revvity.com]
- 16. m.youtube.com [m.youtube.com]
- 17. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 18. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AID 1257934 - Mobility-Shift kinase assay: Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. The off-chip incubation mobility-shift kinase assay uses a microfluidic chip to measure the conversion of a fluorescent peptide substrate to a phosphorylated product. The reaction mixture, from a microtiter plate well, is introduced through a capillary sipper onto the chip, where the nonphosphorylated substrate and phosphorylated product are separated by electrophoresis and detected via laser induced fluorescence. The signature of the fluorescence signal over time reveals the extent of the reaction. The phosphorylated product migrates through the chip faster than the non-phosphorylated substrate, and signals from the two forms of the peptide appear as distinct peaks. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Assay in Summary_ki [bindingdb.org]
- 21. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 22. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
Harnessing the 1-(2,4-Dimethylquinolin-3-YL)ethanone Scaffold: A Gateway to Novel Therapeutics
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline motif is a privileged heterocyclic scaffold that forms the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its versatile structure has been extensively explored by medicinal chemists, leading to the development of drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. Within the diverse family of quinoline derivatives, 1-(2,4-dimethylquinolin-3-yl)ethanone presents itself as a particularly attractive starting point for the synthesis of novel therapeutic agents. The presence of reactive handles—the acetyl group and the quinoline ring system—offers multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
This guide provides a comprehensive overview of the synthesis of the 1-(2,4-dimethylquinolin-3-yl)ethanone scaffold and detailed protocols for its derivatization. Furthermore, it outlines established methodologies for evaluating the biological potential of the resulting compound library, with a focus on anticancer and antimicrobial applications. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemical and biological principles.
Part 1: Synthesis of the Core Scaffold
A facile, environmentally benign, and efficient one-pot protocol for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone has been reported, utilizing the condensation of a 2-aminoarylketone with an active methylene compound. This method, catalyzed by the inexpensive and non-toxic iron(III) chloride hexahydrate (FeCl3·6H2O), offers high yields and avoids the use of harsh reagents, making it an ideal choice for sustainable drug discovery.
Protocol 1: FeCl3·6H2O-Catalyzed Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone
This protocol is adapted from the work of Shelke, et al.
Materials:
-
2-Aminoacetophenone
-
Acetylacetone
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine 2-aminoacetophenone (10 mmol) and acetylacetone (12 mmol).
-
Add FeCl3·6H2O (10 mol%) to the mixture.
-
Add water as the solvent.
-
Stir the reaction mixture at room temperature for the time specified by monitoring the reaction progress via thin-layer chromatography (TLC).
-
Upon completion, the solid product is filtered, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 1-(2,4-dimethylquinolin-3-yl)ethanone.
Causality of Experimental Choices:
-
FeCl3·6H2O as a Catalyst: Iron(III) chloride is a mild Lewis acid that activates the carbonyl groups of both the 2-aminoacetophenone and acetylacetone, facilitating the initial condensation and subsequent cyclization reactions. Its use in catalytic amounts and in water as a solvent makes this a green and cost-effective synthetic route.
-
One-Pot Reaction: This approach simplifies the experimental setup and reduces waste by eliminating the need to isolate intermediates.
Part 2: Derivatization of the Scaffold: Building a Chemical Library
The 1-(2,4-dimethylquinolin-3-yl)ethanone scaffold offers two primary sites for chemical modification: the acetyl group and the quinoline ring. This section outlines protocols for key derivatization reactions to generate a library of analogs for biological screening.
Workflow for Scaffold Derivatization
Caption: Proposed derivatization pathways for the 1-(2,4-dimethylquinolin-3-yl)ethanone scaffold.
Protocol 2: Aldol Condensation for Chalcone Synthesis
The α-methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then react with an aromatic aldehyde in an aldol condensation to form a chalcone derivative. Chalcones are a well-known class of compounds with diverse biological activities.
Materials:
-
1-(2,4-Dimethylquinolin-3-yl)ethanone
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(2,4-dimethylquinolin-3-yl)ethanone (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with stirring.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude chalcone can be purified by recrystallization or column chromatography.
Protocol 3: Mannich Reaction for Synthesis of β-Amino Ketones
The Mannich reaction introduces an aminomethyl group at the α-position of the acetyl moiety, leading to the formation of β-amino ketones, also known as Mannich bases. These compounds are valuable intermediates and have shown a range of biological activities.
Materials:
-
1-(2,4-Dimethylquinolin-3-yl)ethanone
-
Paraformaldehyde
-
Secondary amine hydrochloride (e.g., dimethylamine hydrochloride, piperidine hydrochloride)
-
Ethanol
-
Concentrated hydrochloric acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 1-(2,4-dimethylquinolin-3-yl)ethanone (1 equivalent), paraformaldehyde (1.2 equivalents), and the secondary amine hydrochloride (1.2 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude Mannich base can be purified by column chromatography.
Protocol 4: Haloform Reaction for Carboxylic Acid Synthesis
The haloform reaction converts the acetyl group into a carboxylic acid, providing a key intermediate for further modifications, such as amide or ester formation.[1]
Materials:
-
1-(2,4-Dimethylquinolin-3-yl)ethanone
-
Sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium hydroxide (NaOH)
-
Dioxane or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(2,4-dimethylquinolin-3-yl)ethanone in dioxane in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add the sodium hypohalite solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring.
-
Monitor the reaction by TLC.
-
Upon completion, destroy the excess hypohalite by adding a reducing agent (e.g., sodium bisulfite solution).
-
Acidify the mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2,4-dimethylquinoline-3-carboxylic acid.
Part 3: Biological Evaluation Protocols
This section provides detailed protocols for assessing the anticancer and antimicrobial activities of the synthesized derivatives.
Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Quinoline Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) |
| Scaffold | Core Structure | MCF-7 | >100 |
| Cpd 1 | Chalcone | MCF-7 | 15.2 |
| Cpd 2 | Mannich Base | MCF-7 | 25.8 |
| Cpd 3 | Carboxylic Acid | MCF-7 | 75.1 |
| Doxorubicin | Positive Control | MCF-7 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This assay quantifies the number of apoptotic cells using Annexin V and propidium iodide (PI) staining.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Antimicrobial Activity Evaluation
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum adjusted to the appropriate density (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity of Quinoline Derivatives
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Scaffold | Core Structure | >128 | >128 | >128 |
| Cpd 1 | Chalcone | 16 | 32 | 64 |
| Cpd 2 | Mannich Base | 8 | 16 | 32 |
| Cpd 3 | Carboxylic Acid | 64 | >128 | >128 |
| Ciprofloxacin | Positive Control | 1 | 0.5 | N/A |
| Fluconazole | Positive Control | N/A | N/A | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 1-(2,4-dimethylquinolin-3-yl)ethanone scaffold represents a versatile and accessible starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for the creation of a diverse chemical library. By systematically modifying the acetyl group and exploring substitutions on the quinoline ring, researchers can fine-tune the physicochemical and pharmacological properties of these compounds.
The provided biological evaluation protocols for anticancer and antimicrobial screening will enable the identification of lead compounds with promising activity. Subsequent studies should focus on elucidating the mechanism of action of active compounds, exploring their in vivo efficacy and safety profiles, and further optimizing their structure to enhance therapeutic potential. The integration of computational modeling and structure-based drug design can also accelerate the discovery process. The continued exploration of the chemical space around this quinoline scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Shelke, S. B., et al. (2017). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Journal of the Indian Chemical Society, 94(1), 69-74.
- D'hooghe, M., & De Kimpe, N. (2006). The Haloform Reaction. Science of Synthesis, 26, 249-268.
-
Kaur, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220890. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Saeed, S., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239. [Link]
Sources
The Versatile Precursor: Application Notes for 1-(2,4-Dimethylquinolin-3-YL)ethanone in Advanced Materials Synthesis
Introduction: Unveiling the Potential of a Quinoline Ketone Building Block
1-(2,4-Dimethylquinolin-3-YL)ethanone is a quinoline derivative characterized by a reactive acetyl group at the 3-position of the dimethylated quinoline core.[1][2] While direct applications of this compound in materials science are not yet extensively documented, its molecular architecture makes it a highly valuable and versatile precursor for the synthesis of a range of functional organic materials. The presence of the ketone functionality provides a reactive handle for derivatization, enabling the construction of more complex molecular systems with tailored electronic and photophysical properties.
This guide provides an in-depth exploration of the potential applications of 1-(2,4-Dimethylquinolin-3-YL)ethanone in materials science, focusing on its role as a key intermediate. We will detail the synthesis of this precursor and then provide protocols for its conversion into functional derivatives, such as quinoline-based chalcones and pyrazolines. The potential applications of these derivatives in emerging technologies, including Organic Light-Emitting Diodes (OLEDs), corrosion inhibition, and fluorescent probes, will be discussed based on the established properties of analogous compounds.[3][4][5][6]
Physicochemical Properties of 1-(2,4-Dimethylquinolin-3-YL)ethanone:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | PubChem CID: 2557641[1] |
| Molecular Weight | 199.25 g/mol | PubChem CID: 2557641[1] |
| CAS Number | 14428-41-2 | PubChem CID: 2557641[1] |
| Appearance | Not specified (likely a solid) | - |
Synthesis Protocol: 1-(2,4-Dimethylquinolin-3-YL)ethanone
A facile and environmentally benign one-pot synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone has been reported, utilizing a condensation reaction catalyzed by iron(III) chloride hexahydrate (FeCl₃·6H₂O).[2][7][8] This method offers a straightforward and efficient route to obtaining the title compound.
Reaction Scheme:
Figure 1: Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone.
Materials:
-
2-Aminoacetophenone
-
Acetylacetone
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminoacetophenone (1 mmol), acetylacetone (1 mmol), and a catalytic amount of FeCl₃·6H₂O (e.g., 10 mol%) in water (10 mL).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure 1-(2,4-dimethylquinolin-3-yl)ethanone.
Causality of Experimental Choices:
-
Catalyst: FeCl₃·6H₂O is an inexpensive, non-toxic, and readily available Lewis acid catalyst that efficiently promotes the condensation reaction.
-
Solvent: Water is used as an environmentally friendly solvent, minimizing the use of volatile organic compounds.
-
Purification: Recrystallization from ethanol is a standard and effective method for purifying the solid product.
Application Note I: Synthesis of Quinoline-Based Chalcones for Optoelectronic Materials
The acetyl group of 1-(2,4-dimethylquinolin-3-YL)ethanone is a prime site for Claisen-Schmidt condensation with various aromatic aldehydes to yield quinoline-based chalcones.[9][10] These chalcones are α,β-unsaturated ketones with extended π-conjugation, a key feature for applications in optoelectronics, such as in OLEDs, due to their potential for strong fluorescence and charge-transporting properties.[11][12][13][14]
Experimental Workflow for Chalcone Synthesis:
Figure 2: Workflow for the synthesis of quinoline-chalcone derivatives.
Protocol for the Synthesis of a Representative Quinoline-Chalcone:
Materials:
-
1-(2,4-Dimethylquinolin-3-YL)ethanone
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 1-(2,4-dimethylquinolin-3-YL)ethanone (1 mmol) and the chosen aromatic aldehyde (1 mmol) in ethanol (20 mL) in a flask.
-
Base Addition: While stirring at room temperature, add a 10% aqueous solution of NaOH dropwise until the solution becomes cloudy and a precipitate begins to form.[15][16]
-
Reaction: Continue stirring at room temperature for several hours (typically 2-4 hours) until the reaction is complete, as monitored by TLC.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Rationale: The basic conditions facilitate the deprotonation of the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone (chalcone). The choice of aromatic aldehyde allows for the tuning of the photophysical properties of the resulting chalcone.[11][12][14]
Application Note II: Quinoline-Chalcones as Precursors to Pyrazoline-Based Fluorescent Probes
Quinoline-chalcones can be further elaborated into pyrazoline derivatives through cyclization with hydrazine or its derivatives.[17][18][19][20] Pyrazolines are five-membered heterocyclic compounds known for their strong fluorescence, making them excellent candidates for fluorescent probes in bioimaging and sensing applications.[6][21][22][23]
Protocol for the Synthesis of a Quinoline-Pyrazoline Derivative:
Materials:
-
Quinoline-chalcone derivative (from Application Note I)
-
Hydrazine hydrate
-
Glacial acetic acid or ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve the quinoline-chalcone (1 mmol) in glacial acetic acid or ethanol (20 mL).
-
Cyclization: Add hydrazine hydrate (1.2 mmol) to the solution and reflux the mixture for several hours (4-6 hours), monitoring the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The pyrazoline derivative will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline product.
Scientific Justification: The reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The resulting quinoline-pyrazoline hybrids are expected to exhibit interesting photophysical properties due to the combination of the two heterocyclic systems.[17][18]
Potential Applications in Materials Science
The derivatives synthesized from 1-(2,4-Dimethylquinolin-3-YL)ethanone hold significant promise for various applications in materials science:
-
Organic Light-Emitting Diodes (OLEDs): The extended π-systems of the quinoline-chalcones and quinoline-pyrazolines can lead to materials with high fluorescence quantum yields and good charge transport properties, making them suitable for use as emitters or host materials in OLED devices.[4][24][25] The emission color can be tuned by modifying the substituents on the aromatic aldehyde used in the chalcone synthesis.
-
Corrosion Inhibitors: Quinoline derivatives are known to be effective corrosion inhibitors for various metals and alloys.[3][5] The nitrogen atom in the quinoline ring and the π-electrons of the aromatic system can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The synthesized chalcone and pyrazoline derivatives, with their increased molecular size and additional heteroatoms, are expected to exhibit enhanced corrosion inhibition efficiency.[26]
-
Fluorescent Probes and Sensors: The inherent fluorescence of quinoline and pyrazoline moieties makes these compounds promising candidates for the development of fluorescent probes for the detection of metal ions, anions, or biologically relevant molecules.[6][21][22][23][27] The sensitivity and selectivity of the probe can be tailored by introducing specific functional groups.
-
Dye-Sensitized Solar Cells (DSSCs): Quinoline-based dyes have been investigated as sensitizers in DSSCs.[28][29][30][31][32] The chalcone and pyrazoline derivatives, with their broad absorption spectra and suitable energy levels, could potentially be used as sensitizers to improve the light-harvesting efficiency of solar cells.
Conclusion
While 1-(2,4-Dimethylquinolin-3-YL)ethanone may not have direct applications in its nascent form, its true value lies in its potential as a versatile building block for the synthesis of advanced functional materials. The straightforward derivatization of its acetyl group opens up a vast chemical space for the creation of novel quinoline-based chalcones and pyrazolines. The protocols and application notes provided in this guide serve as a foundation for researchers and scientists to explore the exciting possibilities of this compound in the development of next-generation materials for optoelectronics, corrosion protection, and sensing technologies. Further research into the specific properties and performance of these derivatives is highly encouraged to fully unlock their potential.
References
-
Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. - ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... - ResearchGate. Available at: [Link]
-
Quinoline and its derivatives as corrosion inhibitors: A review - ResearchGate. Available at: [Link]
-
Quinoline-Based Fluorescent Probe for Various Applications | 9 | Small - Taylor & Francis eBooks. Available at: [Link]
-
1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem. Available at: [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Available at: [Link]
-
Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. - ResearchGate. Available at: [Link]
-
Synthesis of quinoline-chalcone and quinoline-pyrazoline hybrids 4, 5,... - ResearchGate. Available at: [Link]
-
Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Available at: [Link]
-
The improvement of photovoltaic performance of quinoline-based dye-sensitized solar cells by modification of the auxiliary acceptors | Request PDF - ResearchGate. Available at: [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - NIH. Available at: [Link]
-
Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones | ACS Omega. Available at: [Link]
-
(PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory - ResearchGate. Available at: [Link]
-
Insight into mitigation of corrosion behavior of novel Chalcone derivative for AZ91 Mg alloy in saline solution: Synthesis, Characterization, Electrochemical and adsorption studies | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]
-
Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group - MDPI. Available at: [Link]
-
Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review - ResearchGate. Available at: [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. Available at: [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek. Available at: [Link]
-
Quinoline and its derivatives as corrosion inhibitors. Available at: [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. Available at: [Link]
-
New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs - PMC. Available at: [Link]
-
Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes - ResearchGate. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones - Science Alert. Available at: [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS - OJS UMMADA. Available at: [Link]
-
Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. Available at: [Link]
-
Full article: Synthesis and logic gate application of quinoline schiff base probe for fluorescence detection of mercury ions - Taylor & Francis. Available at: [Link]
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design, synthesis, physicochemical studies, solvation, and DNA damage of quinoline-appended chalcone derivative: comprehensive spectroscopic approach toward drug discovery. | Semantic Scholar. Available at: [Link]
-
Claisen-Schmidt Condensation. Available at: [Link]
-
Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies | Request PDF - ResearchGate. Available at: [Link]
-
Designing new quinoline-based organic photosensitizers for dye-sensitized solar cells (DSSC): a theoretical investigation | Request PDF - ResearchGate. Available at: [Link]
-
Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC - PubMed Central. Available at: [Link]
-
Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution - MDPI. Available at: [Link]
-
Donor functionalized quinoline based organic sensitizers for dye sensitized solar cell (DSSC) applications: DFT and TD-DFT investigations - PubMed. Available at: [Link]
Sources
- 1. nevolab.de [nevolab.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04335A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. magritek.com [magritek.com]
- 16. Claisen-Schmidt Condensation [cs.gordon.edu]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 19. researchgate.net [researchgate.net]
- 20. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 24. mdpi.com [mdpi.com]
- 25. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Donor functionalized quinoline based organic sensitizers for dye sensitized solar cell (DSSC) applications: DFT and TD-DFT investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
Welcome to the technical support guide for the synthesis and yield optimization of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. This document is designed for researchers and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles, offer a detailed experimental protocol, and provide a structured troubleshooting guide to help you achieve optimal results.
Section 1: Understanding the Synthetic Pathway
The target molecule, 1-(2,4-dimethylquinolin-3-yl)ethanone, is a substituted quinoline. Quinolines are a vital class of heterocyclic compounds with a broad range of biological activities.[1] Their synthesis is a cornerstone of medicinal chemistry. While various named reactions can produce the quinoline core, the 2,4-disubstituted pattern of our target molecule is most logically assembled via the Combes quinoline synthesis or a related acid-catalyzed condensation/cyclization reaction.[2][3][4]
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[5] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization (annulation), followed by dehydration to yield the aromatic quinoline ring.[4]
Plausible Reaction Mechanism
The synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone likely proceeds through the condensation of an aniline with acetylacetone, followed by an acylation step, or more directly through a reaction like the one described for a similar salt, which involves 2-aminoacetophenone and acetylacetone.[6] The general mechanism involving an aniline and a β-diketone, as in the Combes synthesis, is illustrative of the key chemical transformations.
Caption: Generalized mechanism for 2,4-disubstituted quinoline synthesis.
Section 2: Optimized Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of the closely related 3-Acetyl-2,4-dimethylquinolin-1-ium chloride, providing a robust starting point for optimization.[6]
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoacetophenone (5.0 mmol, 1.0 eq) and acetylacetone (5.0 mmol, 1.0 eq).
-
Acid Catalyst Addition: Add 25 mL of 1N Hydrochloric Acid (HCl) to the flask.
-
Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase.
-
Workup and Extraction: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 25 mL of chloroform. Shake vigorously and allow the layers to separate.
-
Drying: Collect the organic (bottom) layer and pass it through anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Purification (Free Base): Concentrate the organic layer under reduced pressure to yield the crude 1-(2,4-dimethylquinolin-3-yl)ethanone. If necessary, purify further using column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol. Bubble anhydrous HCl gas through the solution slowly, or add a solution of HCl in isopropanol dropwise, until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 2-Aminoacetophenone | 135.16 | 5.0 | 1.0 | 0.68 g |
| Acetylacetone | 100.12 | 5.0 | 1.0 | 0.50 g |
| 1N Hydrochloric Acid | - | - | Catalyst/Solvent | 20 mL |
| Reaction Conditions | ||||
| Temperature | - | - | - | 90°C |
| Time | - | - | - | 45-60 min |
| Expected Yield | ~199.65 (Free Base) | - | - | 75-85% (typical) |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low or no yield is a common problem that can typically be traced to one of three areas: reaction conditions, reagent quality, or the workup procedure.
-
Causality 1: Ineffective Cyclization/Dehydration. The acid-catalyzed cyclization and subsequent dehydration are the most critical steps.[4] Insufficient acid strength or concentration will stall the reaction at the intermediate stage. Similarly, a temperature that is too low will not provide the necessary activation energy for the rate-determining annulation step.
-
Solution: Ensure your acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid for the classic Combes synthesis) is of high quality and sufficient concentration. If using the HCl method, ensure the concentration is accurate.[6] Gradually increase the reaction temperature in 10°C increments (e.g., from 90°C to 110°C) to find the optimal point without decomposing the starting materials.
-
-
Causality 2: Deactivated or Impure Reagents. Anilines are susceptible to air oxidation, which can generate colored, reactive impurities that inhibit the reaction. The β-diketone must also be pure.
-
Solution: If possible, distill the aniline derivative under vacuum before use. Ensure the acetylacetone is from a fresh, sealed bottle.
-
-
Causality 3: Product Loss During Workup. The quinoline product has a basic nitrogen atom, making its solubility in aqueous and organic layers highly dependent on pH. During extraction, the product may not partition cleanly into the organic layer if the aqueous layer is too acidic (product remains as a protonated, water-soluble salt).
-
Solution: Before extraction, carefully neutralize the acidic reaction mixture with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. This ensures the quinoline is in its free base form and will be readily extracted into an organic solvent like chloroform or ethyl acetate.
-
Q2: My final product is a dark, tarry substance and is difficult to purify. How can I prevent this?
Answer: Tar formation is indicative of side reactions, often polymerization or decomposition, caused by overly harsh reaction conditions.
-
Causality: Excessive Heat or Catalyst Concentration. Strong acids and high temperatures can promote unwanted polymerization of the starting materials or product.[7] The reaction is exothermic, and localized "hot spots" can accelerate decomposition.
-
Solution 1 (Controlled Addition): Instead of adding all the acid at once, add it portion-wise or dropwise to the reaction mixture while cooling the flask in an ice bath. This allows for better temperature control.
-
Solution 2 (Optimize Temperature): Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate by monitoring via TLC. A successful reaction often proceeds smoothly well below the temperature at which significant decomposition occurs.
-
Solution 3 (Purification): If tar has already formed, purification can be challenging. Attempt column chromatography using a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. The desired product should elute before the highly polar tarry materials.
-
Q3: I am having trouble forming the hydrochloride salt. The product "oils out" instead of precipitating as a solid.
Answer: "Oiling out" during salt formation occurs when the product separates as a liquid phase instead of a crystalline solid. This is usually related to solvent choice, purity, or the rate of acidification.
-
Causality 1: Inappropriate Solvent. The ideal solvent for salt formation should readily dissolve the free base but have poor solubility for the resulting salt. If the salt is too soluble in the chosen solvent, it will not precipitate.
-
Solution: Anhydrous diethyl ether is a common choice as it is non-polar and typically has low solubility for hydrochloride salts. Other options include isopropanol (IPA) or a mixture of ether and hexane.
-
-
Causality 2: Presence of Impurities. Impurities in the free base can interfere with crystal lattice formation, leading to an oil.
-
Solution: Ensure the free base is purified by column chromatography or recrystallization before attempting salt formation.
-
-
Causality 3: Rapid Acidification. Adding the HCl solution too quickly can cause the local concentration to become very high, forcing the product out of solution as an amorphous oil rather than allowing time for crystals to nucleate and grow.
-
Solution: Add the HCl solution dropwise with vigorous stirring. If the solution becomes cloudy, stop the addition and allow time for precipitation to begin. Seeding the solution with a previously formed crystal of the product can also promote proper crystallization.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is a strong acid necessary for this reaction?
-
A: The acid serves two primary catalytic roles. First, it protonates a carbonyl group on the β-diketone, activating it for nucleophilic attack by the aniline. Second, after the initial condensation and dehydration to form an enamine, the acid protonates the intermediate, which is essential for the subsequent intramolecular electrophilic aromatic substitution (the ring-closing or annulation step) to occur.[4]
-
-
Q: Can I use a different acid catalyst, like polyphosphoric acid (PPA)?
-
A: Yes, PPA is often used in the Combes synthesis and can be a very effective dehydrating and cyclizing agent, sometimes giving higher yields than sulfuric acid.[4] However, PPA is highly viscous and can make the reaction mixture difficult to stir and the product difficult to extract. The workup typically involves hydrolyzing the PPA by pouring the reaction mixture over ice, which can be a vigorous process.
-
-
Q: How can I be certain I have formed the correct product?
-
A: A combination of analytical techniques is required. A melting point determination of the final hydrochloride salt should yield a sharp, defined range that can be compared to literature values. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the connectivity of atoms. Mass Spectrometry (MS) will confirm the molecular weight of the parent ion.
-
Section 5: Visual Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting low yields.
References
-
ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. Retrieved from [Link]
-
Valarmathi, A., et al. (2015). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 20(8), 13848–13868. Available at: [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Friedel-Crafts Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Prasath, R., et al. (2013). 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1142. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. iipseries.org [iipseries.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Acetyl-2,4-dimethylquinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
Introduction: The Critical Role of Purity
Welcome to the technical support guide for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. This compound, a member of the versatile quinoline family, is of significant interest to researchers in medicinal chemistry and materials science. The biological activity and physical properties of such compounds are intrinsically linked to their purity. The presence of unreacted starting materials, byproducts, or residual catalysts from synthesis can lead to erroneous experimental data, failed downstream reactions, and unreliable structure-activity relationship (SAR) studies.
This guide is structured to provide practical, experience-driven advice for purifying this specific molecule. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your unique experimental context.
Section 1: Compound Profile & Impurity Landscape
Understanding the target molecule and its likely contaminants is the foundation of any successful purification strategy. The synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone often proceeds via a Friedländer-type condensation, which provides clues to potential impurities[1].
| Property | Value | Source |
| Chemical Structure | (Image of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride structure) | - |
| Molecular Formula | C₁₃H₁₃NO · HCl | PubChem[2] |
| Molecular Weight | 235.71 g/mol | Calculated |
| Appearance (Pure) | White to off-white crystalline solid | General chemical principles |
| Key Functional Groups | Quinoline (basic nitrogen), Ketone | Chemical Structure |
Common Impurities to Consider:
-
Unreacted Starting Materials: Depending on the synthesis route, this could include derivatives of 2-aminoacetophenone and acetylacetone.
-
Regioisomers: Inadequate control during the cyclization step can lead to the formation of isomeric quinoline structures.
-
Polymeric Byproducts: Harsh acidic or thermal conditions can sometimes result in the formation of tarry, polymeric materials.
-
Residual Catalyst: If a metal catalyst like FeCl₃ is used, trace amounts may carry over into the crude product[1].
-
Solvent Adducts: Trapped solvent molecules within the crystal lattice.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-line purification technique for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride?
For a crystalline salt like this hydrochloride, recrystallization is unequivocally the most effective and scalable primary purification method. The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. The rigid crystal lattice of the forming salt is highly selective, excluding improperly shaped impurity molecules and leading to a significant increase in purity, often achieving >99% in a single operation.
Q2: How do I select the ideal solvent for recrystallization?
The perfect solvent should exhibit steep solubility vs. temperature curve: it should dissolve the compound completely at or near its boiling point but very poorly at low temperatures (e.g., 0-4 °C).
-
Recommended Starting Solvents: Given the polar, ionic nature of the hydrochloride salt, polar protic solvents are excellent candidates. We recommend screening:
-
Ethanol
-
Isopropanol (IPA)
-
Methanol
-
Binary mixtures, such as Ethanol/Water or Isopropanol/Ethyl Acetate.
-
-
Screening Protocol:
-
Place ~20-30 mg of your crude material in a small test tube.
-
Add the chosen solvent dropwise at room temperature until a slurry is formed. Note the initial solubility.
-
Heat the mixture gently (e.g., in a water bath). Continue adding the solvent dropwise until the solid just dissolves.
-
Cool the test tube to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals that form. A heavy precipitation of fine, white crystals is a promising sign.
-
Q3: Is column chromatography a viable option for this compound?
Yes, but with important caveats. Column chromatography is best performed on the free base form of the compound, not the hydrochloride salt. The salt is typically too polar and will either stick irreversibly to the silica gel or move with the solvent front without separation.
The workflow would be:
-
Neutralize an aqueous solution/suspension of the hydrochloride salt with a base (e.g., NaHCO₃, Na₂CO₃).
-
Extract the free base into an organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Dry and concentrate the organic layer.
-
Purify the resulting crude free base via silica gel chromatography.
-
Dissolve the purified free base in a suitable solvent (e.g., ether, ethyl acetate) and precipitate the hydrochloride salt by adding a solution of HCl in a compatible solvent (e.g., HCl in ether, HCl in dioxane).
This method provides the highest resolution for separating closely related, non-basic impurities but is more labor-intensive and less scalable than recrystallization[3].
Q4: My crude product is an oil. Can I still use it?
An oily crude product indicates the presence of significant impurities that are depressing the melting point and disrupting crystal lattice formation. It is essential to purify it before use. Often, this oil can be "triturated" (swirled or ground) with a non-polar solvent like hexanes or diethyl ether. This process can wash away non-polar impurities and often induces crystallization of the desired salt. If this fails, purification via conversion to the free base for chromatography is the recommended next step.
Section 3: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used: The concentration of the compound in the cold solution remained above its saturation point. 2. Premature crystallization: The product crystallized in the funnel during hot filtration. 3. Incomplete precipitation: The solution was not cooled sufficiently or for long enough. | 1. During dissolution, use only the absolute minimum amount of hot solvent required. After cooling, if the yield is low, you can try to boil off some solvent and re-cool to recover more material. 2. Use a pre-heated funnel and filter flask for hot gravity filtration. Work quickly. 3. Ensure the solution is cooled in an ice bath for at least 30-60 minutes. Gently scratching the inside of the flask with a glass rod can help induce crystallization. |
| Product "Oils Out" Instead of Crystallizing | 1. High impurity level: Significant amounts of impurities are present, acting as a eutectic mixture. 2. Solvent is too "good": The compound is too soluble even at low temperatures. 3. Cooling was too rapid: Crystals did not have time to nucleate and grow properly. | 1. Attempt a pre-purification step. Perform an acid-base extraction or triturate the oil with a poor solvent to remove some impurities first.[3][4] 2. Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it just turns cloudy, then re-heat to clarify and cool slowly. Common anti-solvents for ethanol/methanol solutions include diethyl ether or hexanes. 3. Allow the hot, clear solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. |
| Persistent Impurity Peak in Analytical Data (HPLC/NMR) | 1. Co-crystallization: The impurity has a very similar structure and polarity to your product and is being incorporated into the crystal lattice. 2. Degradation: The compound may be unstable under the purification conditions (e.g., prolonged heating). | 1. A second recrystallization from a different solvent system may be effective. If not, this is a classic case where purification via free-base chromatography is required to achieve orthogonal separation.[5] 2. Minimize time spent at high temperatures. Check the stability of your compound via TLC by spotting a sample of the hot solution and comparing it to the starting material. If degradation is observed, consider lower-temperature purification methods or chromatography. |
| Final Product is Colored (Yellow/Brown) | 1. Chromophoric impurities: Highly conjugated or oxidized byproducts are present, which are often highly colored even at low concentrations. 2. Residual metal catalyst: Traces of transition metals (e.g., iron) can impart color. | 1. During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for a few minutes before performing hot gravity filtration. The charcoal will adsorb many colored impurities. Caution: Charcoal can also adsorb your product, so use it sparingly. 2. A wash with a chelating agent solution (like dilute EDTA) during an acid-base workup of the free base can help remove metal contaminants. |
Section 4: Key Experimental Protocols
Protocol 1: High-Purity Recrystallization of the Hydrochloride Salt
This protocol assumes that a suitable solvent (e.g., 95% Ethanol) has been identified through screening.
-
Dissolution: Place the crude 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride in an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of 95% ethanol to create a slurry. Heat the flask on a hot plate with stirring. Add more hot ethanol in small portions until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl for 2-3 minutes.
-
Hot Gravity Filtration: Pre-heat a separate flask containing a small amount of boiling solvent. Place a stemless funnel with fluted filter paper on this flask. Pour the hot solution of your compound through the filter paper quickly to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Break the vacuum and add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat once more. This step removes any residual mother liquor containing soluble impurities.
-
Drying: Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Protocol 2: Purification via Free-Base Column Chromatography
-
Liberation of Free Base: Dissolve the crude hydrochloride salt in a minimal amount of water. Place the solution in a separatory funnel and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8-9.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The free base is more soluble in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude free base.
-
Chromatography: Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity). Load the crude free base onto the column and elute, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Salt Reformation: Combine the pure fractions (as determined by TLC), and remove the solvent via rotary evaporation. Dissolve the purified free base in a minimum amount of a solvent like diethyl ether or ethyl acetate. Add a 1M or 2M solution of HCl in diethyl ether dropwise with stirring. The white hydrochloride salt should precipitate immediately.
-
Final Collection: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum as described in Protocol 1.
Section 5: Workflows and Data
Diagram 1: Purification Strategy Decision Tree
Caption: Step-by-step workflow for the high-purity recrystallization protocol.
Table: Comparison of Primary Purification Techniques
| Parameter | Recrystallization (Protocol 1) | Free-Base Chromatography (Protocol 2) |
| Resolving Power | Good to Excellent (for >5% impurities) | Excellent (can separate trace isomers) |
| Scalability | Excellent (easily scaled from mg to kg) | Poor to Fair (laborious above gram scale) |
| Solvent Usage | Moderate | High |
| Time Investment | Low to Moderate | High |
| Typical Yield | 70-90% | 50-80% (cumulative loss over more steps) |
| Best For | Removing bulk impurities; final polishing step. | Separating closely related impurities; purifying oils. |
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethylquinolin-3-yl)ethanone. Retrieved from PubChem. [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from LookChem. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. Retrieved from ResearchGate. [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). Quinoline compounds and process of making same.
Sources
Common side reactions in the Friedländer synthesis of quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this versatile reaction. Our goal is to equip you with the expertise to optimize your reaction outcomes, mitigate common side reactions, and efficiently synthesize your target quinoline derivatives.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to the quinoline scaffold through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] This acid- or base-catalyzed reaction is valued for its ability to construct polysubstituted quinolines, which are prevalent motifs in numerous biologically active compounds and pharmaceuticals.[3][4]
Despite its utility, the Friedländer synthesis is not without its challenges. Researchers often encounter issues with low yields, competing side reactions, and lack of regioselectivity.[3][5] This guide will dissect these common problems and provide actionable solutions based on mechanistic insights and field-proven experience.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses the most frequently encountered problems in the Friedländer synthesis in a question-and-answer format, providing detailed explanations and troubleshooting strategies.
FAQ 1: My reaction yield is significantly lower than expected, and I observe a complex mixture of products. What is the likely cause?
Low yields and the formation of multiple products are often attributable to the self-condensation of the ketone reactant, a competing aldol condensation reaction.[1] This is particularly prevalent under basic conditions, where the enolate of the ketone can react with another molecule of the same ketone instead of the intended 2-aminoaryl carbonyl compound.
Causality and Mechanism:
Under basic catalysis, a proton is abstracted from the α-carbon of the ketone to form an enolate. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another ketone molecule. The resulting aldol adduct can then dehydrate to form an α,β-unsaturated ketone. This side reaction consumes the ketone reactant, thereby reducing the yield of the desired quinoline.
Troubleshooting Strategies:
-
Modify the Reaction Sequence: One effective strategy is to pre-form the imine of the 2-aminoaryl carbonyl compound. This can be achieved by reacting the 2-amino compound with a primary amine. The resulting imine can then be reacted with the ketone, which avoids the conditions that favor ketone self-condensation.[1]
-
Catalyst Selection: The choice of catalyst is critical. Milder catalysts, such as gold(III) chloride or iodine, can promote the desired reaction under less harsh conditions, minimizing the aldol side reaction.[1][6] Lewis acids like In(OTf)₃ have also been shown to be highly effective in promoting the Friedländer product over side reactions.[7]
-
Control of Stoichiometry: Using a slight excess of the 2-aminoaryl carbonyl compound can help to favor the reaction with the ketone over its self-condensation.
FAQ 2: I am using an unsymmetrical ketone and obtaining a mixture of two isomeric quinolines. How can I control the regioselectivity?
The reaction of a 2-aminoaryl carbonyl compound with an unsymmetrical ketone can lead to the formation of two regioisomeric products, depending on which α-methylene group of the ketone participates in the initial condensation.[1][8]
Causality and Mechanism:
An unsymmetrical ketone possesses two different enolizable positions. The reaction can proceed via two different enolates (or enamines), leading to two different initial adducts and, consequently, two regioisomeric quinoline products. The ratio of these isomers is influenced by the relative stability of the intermediate enolates (thermodynamic vs. kinetic control) and the reaction conditions.[8]
Troubleshooting Strategies:
-
Amine Catalysis for Kinetic Control: The use of secondary amine catalysts, such as pyrrolidine, can direct the reaction towards the kinetic enamine intermediate, favoring the formation of the less substituted product.[8] This approach provides excellent regioselectivity.
-
Phosphoryl Group Activation: Introducing a phosphoryl group on one of the α-carbons of the ketone can activate that position, directing the condensation to occur specifically at that site.[1]
-
Ionic Liquids as Solvents and Catalysts: Certain ionic liquids can influence the regioselectivity of the reaction.[1] The choice of ionic liquid can be screened to optimize the formation of the desired regioisomer.
FAQ 3: My reaction is producing a significant amount of a byproduct that I suspect is a quinolin-2(1H)-one. Why is this happening and how can I prevent it?
The formation of quinolin-2(1H)-ones is a less common but possible side reaction, particularly when using β-ketoesters or related compounds as the methylene component.
Causality and Mechanism:
This side reaction can occur through an alternative cyclization pathway of an intermediate. For instance, the Knoevenagel condensation product between the 2-aminoaryl ketone and the active methylene compound can exist as E and Z isomers. While one isomer leads to the desired quinoline, the other may cyclize in a manner that, after tautomerization, yields the quinolin-2(1H)-one.
Troubleshooting Strategies:
-
Substrate Selection: Be mindful of the substrate combination. The propensity for quinolin-2(1H)-one formation is dependent on the specific 2-aminoaryl ketone and active methylene compound used.
-
Reaction Condition Optimization: Carefully screen reaction parameters such as temperature, solvent, and catalyst. Milder conditions are generally less likely to promote alternative reaction pathways.
Visualizing Reaction Pathways
To better understand the desired reaction and its competing side reactions, the following diagrams illustrate the mechanistic pathways.
Caption: Desired Friedländer pathway vs. Aldol self-condensation side reaction.
Caption: Competing pathways leading to regioisomers.
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the outcome of the Friedländer synthesis, particularly concerning regioselectivity.
| Catalyst/Condition | Substrates | Product Ratio (Regioisomer 1 : Regioisomer 2) | Reference |
| Pyrrolidine | 2-Aminobenzaldehyde + 2-Butanone | 85 : 15 | [8] |
| Piperidine | 2-Aminobenzaldehyde + 2-Butanone | 70 : 30 | [8] |
| 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) | 2-Aminobenzaldehyde + 2-Butanone | 96 : 4 | [8] |
| In(OTf)₃ | 2-Aminobenzophenone + Ethyl acetoacetate | Selective formation of Friedländer product | [7] |
Experimental Protocols
Protocol 1: Standard Friedländer Synthesis of 2,4-Diphenylquinoline
This protocol describes a general procedure for the synthesis of a polysubstituted quinoline.
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Add powdered potassium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-diphenylquinoline.
Protocol 2: Troubleshooting Regioselectivity using Amine Catalysis
This protocol demonstrates the use of an amine catalyst to control the regioselectivity in the reaction of 2-aminobenzaldehyde with an unsymmetrical ketone.
Materials:
-
2-Aminobenzaldehyde
-
2-Butanone
-
Pyrrolidine
-
Toluene
Procedure:
-
To a sealed tube, add 2-aminobenzaldehyde (1.0 eq), 2-butanone (1.5 eq), and pyrrolidine (0.2 eq) in toluene.
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction by Gas Chromatography (GC) or TLC to determine the ratio of the regioisomeric products (2-ethylquinoline and 2,3-dimethylquinoline).
-
Upon reaching the optimal conversion and selectivity, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture by column chromatography on silica gel to isolate the major regioisomer.
References
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]
- Gondal, S., & Siddiqui, H. L. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100831.
-
ResearchGate. (2023). The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. ResearchGate. Retrieved from [Link]
- Arcadi, A., Chiarini, M., Di Giuseppe, S., & Marinelli, F. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2003(2), 203-206.
-
MDPI. (2021). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2013). Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2009). Recent Advances in the Friedländer Reaction. ResearchGate. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving the stability of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride in solution
Technical Support Center: 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
A Guide to Improving Solution Stability for Researchers
Welcome to the technical support center for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. As Senior Application Scientists, we understand that maintaining the stability of your compound in solution is critical for generating reliable and reproducible experimental data. This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to address the specific stability challenges associated with this molecule.
The structure of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride—comprising a quinoline core, a ketone functional group, and a hydrochloride salt—presents a unique set of potential stability issues. This guide will walk you through identifying and mitigating degradation pathways related to pH, light, oxidation, and temperature.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is turning yellow or brown upon storage. What is causing this discoloration?
This is a common observation for compounds containing a quinoline moiety.[1] Quinoline and its derivatives are susceptible to degradation when exposed to light (photodegradation) and/or oxygen (oxidation).[2][3] This process can generate colored chromophoric degradants, leading to the observed change in your solution's appearance. It is a key indicator that the integrity of your compound may be compromised.
Q2: I've prepared an aqueous solution, and a white precipitate has formed over time. Is the compound crashing out of solution?
While poor solubility could be a factor, a more likely cause for this specific molecule is salt disproportionation .[4] 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is the salt of a weakly basic parent compound. In an unbuffered aqueous solution, the pH can shift, causing the hydrochloride salt to convert back to its neutral, and significantly less soluble, free base form, which then precipitates.[5][6] This is a common issue for hydrochloride salts of weakly basic active pharmaceutical ingredients (APIs).[6][7]
Q3: My HPLC analysis shows a new, unidentified peak that grows over time, while my main compound peak decreases. What does this signify?
This is a classic sign of chemical degradation.[8] The appearance and growth of a new peak, concurrent with the reduction of the API peak, indicates that your parent molecule is converting into one or more new chemical entities (degradants). To ensure the accuracy of your experiments, it is crucial to identify the stress factor (e.g., pH, light, heat) causing this degradation and to develop a formulation that prevents it.[9]
Q4: What are the primary environmental factors I need to control to ensure the stability of this compound in solution?
Based on its chemical structure, the four most critical factors to control are:
-
pH: To prevent both acid/base hydrolysis and salt disproportionation. The stability of quinoline derivatives can be highly pH-dependent.[10][11][12]
-
Light: To prevent photodegradation of the quinoline ring.[13][14]
-
Oxygen: To minimize oxidative degradation.
-
Temperature: To slow the rate of all potential degradation reactions. Elevated temperatures can accelerate hydrolysis, oxidation, and other degradation pathways.[15][16][17]
Troubleshooting Guide: A Systematic Approach to Stability
If you are experiencing stability issues, a systematic investigation is the most effective way to identify the root cause and find a solution. The pharmaceutical industry uses a process called forced degradation or stress testing to deliberately degrade a compound under various conditions to understand its liabilities.[18][19] This approach allows you to pinpoint the specific cause of instability and develop a robust solution.
Workflow for Investigating Degradation
The following workflow provides a structured approach to diagnosing and solving stability problems.
Caption: Workflow for diagnosing and mitigating solution instability.
Part 1: Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect the degradants without destroying the parent molecule entirely.[20]
Table 1: Recommended Conditions for Forced Degradation [19][20]
| Degradation Type | Stress Condition | Recommended Timepoints | Neutralization/Quenching Step |
| Acid Hydrolysis | 0.1 M HCl at 50-60°C | 2, 8, 24 hours | Equimolar NaOH |
| Base Hydrolysis | 0.1 M NaOH at room temp. | 30 min, 2, 8 hours | Equimolar HCl |
| Oxidation | 3% H₂O₂ at room temp. | 2, 8, 24 hours | N/A (Dilute before injection) |
| Thermal | Store solution at 60°C | 1, 3, 7 days | Cool to room temperature |
| Photostability | ICH Q1B specified light source | N/A (per guideline) | N/A |
Experimental Protocol: Forced Degradation
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride in a suitable organic solvent where it is stable (e.g., acetonitrile or methanol).
-
Set up Stress Conditions:
-
For hydrolysis and oxidation , add a small volume of your stock solution to the stress agent (e.g., 100 µL of stock into 900 µL of 0.1 M HCl) to achieve a final concentration of ~100 µg/mL.
-
For thermal and photostability , place aliquots of your stock solution directly under the stress condition.
-
Always include a control sample stored at 2-8°C and protected from light.
-
-
Sample at Timepoints: At each recommended timepoint, withdraw an aliquot of the stressed solution.
-
Neutralize (if applicable): For acid and base hydrolysis samples, add an equimolar amount of base or acid, respectively, to stop the reaction.[20]
-
Analyze: Analyze all samples, including the control, using a stability-indicating HPLC method (see Appendix). Compare the chromatograms to identify which condition(s) cause significant degradation.
Part 2: Solving Specific Stability Issues
Once you have identified the primary mode of degradation, you can implement a targeted solution.
Issue 1: Precipitation Due to Salt Disproportionation
This is a high-risk issue for this compound in aqueous media. The hydrochloride salt's stability is dependent on keeping the solution pH below a critical value known as pHmax. Above this pH, the equilibrium shifts towards the insoluble free base.
Mitigation Strategies:
-
pH Control (Most Effective): Formulate your solution using a buffer system. For a hydrochloride salt of a weak base, an acidic buffer (e.g., citrate or acetate buffer with a pH between 3 and 5) is recommended. This maintains a pH environment where the salt form is favored.[4][6]
-
Co-solvents: Adding a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or PEG 400) can increase the solubility of the free base, making disproportionation less likely.[21]
-
Temperature Control: Storing the suspension or solution at reduced temperatures (2-8°C) can slow down the kinetics of disproportionation.[6][7]
Caption: Decision tree for troubleshooting precipitation issues.
Issue 2: Oxidative Degradation
The electron-rich quinoline ring system is susceptible to oxidation.
Mitigation Strategies:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store the solution under an inert gas headspace (e.g., in vials sealed under nitrogen).
-
Use Antioxidants: If compatible with your experimental system, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.
Issue 3: Photodegradation
Many aromatic heterocyclic compounds absorb UV light and undergo photochemical reactions.[2][13]
Mitigation Strategies:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks that block UV light transmission.
-
Protect from Light: If using clear containers, wrap them securely in aluminum foil.
-
Minimize Exposure: During experiments, minimize the solution's exposure to direct sunlight and strong artificial lighting.
Appendix: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Stabilized Aqueous Solution
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide.
-
Solvent Deoxygenation: Sparge the buffer with nitrogen gas for 20 minutes.
-
Weighing: In an amber glass vial, accurately weigh the required amount of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
-
Dissolution: Add the deoxygenated citrate buffer to the vial to the desired final volume. Sonicate briefly if necessary to aid dissolution.
-
Storage: Blanket the headspace of the vial with nitrogen gas, seal tightly, and store at 2-8°C, protected from light.
SOP 2: Key Parameters for a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent API from all potential degradation products, impurities, and excipients.[22][23] While a specific method requires development, the following parameters provide a good starting point.
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[22]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector. Monitor at a wavelength where the parent compound has high absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Bhatia, N., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 14-26. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Zhu, X., et al. (2017). Biological coupling process for treatment of toxic and refractory compounds in coal gasification wastewater. ResearchGate. Retrieved from [Link]
-
Quora. (2018). What does the hydrolysis of ketones yield? Retrieved from [Link]
-
Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189. Retrieved from [Link]
-
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]
-
Wang, S., et al. (2011). Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. Journal of Environmental Sciences, 23(12), 2036-2042. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Ginsburg, H., & Demel, R. A. (1994). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 48(2), 353-361. Retrieved from [Link]
-
da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3033-3043. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]
-
Rogue Chem. (2024). Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with Water and Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Core components of analytical method validation for small molecules-an overview. Retrieved from [Link]
-
ResearchGate. (2017). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
-
Tang, L., et al. (2018). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. Photochemistry and Photobiology, 94(5), 923-930. Retrieved from [Link]
-
Carvajal-Serna, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]
-
Organic Chemistry. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. Retrieved from [Link]
-
Molecules. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311-2318. Retrieved from [Link]
-
University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]
-
ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
-
ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. Retrieved from [Link]
-
ResearchGate. (2016). Photostability testing of pharmaceutical products. Retrieved from [Link]
-
ACS Publications. (2020). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]
-
MDPI. (2021). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]
-
ResearchGate. (2002). Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents. Retrieved from [Link]
-
Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]
-
International Journal of Nanomedicine. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Retrieved from [Link]
-
PubMed. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
-
RSC Publishing. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onyxipca.com [onyxipca.com]
- 19. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting low yield in Friedländer quinoline synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinoline scaffolds. As a cornerstone reaction in heterocyclic chemistry, the Friedländer synthesis offers a direct route to highly substituted quinolines. However, its sensitivity to substrate, catalyst, and reaction conditions often presents challenges, with low yield being a primary concern.
This document provides in-depth, field-tested insights in a question-and-answer format to help you diagnose problems, optimize your reaction conditions, and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm new to this reaction. Can you briefly explain the Friedländer synthesis and its core components?
A: Absolutely. The Friedländer synthesis is a classic condensation reaction used to create the quinoline ring system.[1] It involves the reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an active α-methylene group (like another ketone or aldehyde).[2][3][4] The reaction is typically catalyzed by either an acid or a base.[2][3][5]
The fundamental transformation consists of two key steps, though the exact order can vary depending on the catalyst and conditions:
-
Intermolecular Condensation: An aldol-type condensation or Schiff base formation occurs between the two carbonyl partners.
-
Intramolecular Cyclization & Dehydration: The intermediate undergoes a ring-closing reaction followed by the elimination of a water molecule to form the aromatic quinoline ring.
Two primary mechanistic pathways are generally accepted, as illustrated below.
Caption: A decision tree for troubleshooting low-yield Friedländer reactions.
Q3: How can I select the optimal catalyst and solvent system to improve my yield?
A: Moving beyond traditional strong acids and bases is the single most effective way to boost yields. Modern catalysis has provided a toolkit of milder and more efficient options. [1][6]The choice depends heavily on your substrates' electronic properties.
Catalyst Selection:
-
For General Purpose: Molecular iodine (I₂) and p-toluenesulfonic acid (p-TsOH) are excellent, relatively mild catalysts that can often be used in solvent-free conditions, simplifying workup. [5]* For Acid-Sensitive Substrates: Basic catalysts are preferred. Instead of NaOH or KOtBu, consider milder options like DBU or chiral phosphoric acids for specialized applications. [5]* Green & Mild Conditions: Recent studies have shown that catalysts like choline hydroxide in water or even catalyst-free reactions in water can give excellent yields at moderate temperatures (50-70°C). [1][7]* Heterogeneous Catalysts: Solid-supported catalysts like polymer-bound sulfonic acid or montmorillonite KSF clay offer easy removal by filtration, simplifying purification and allowing for catalyst recycling. [8] Solvent Selection:
-
The "Green" Option: Water is an outstanding solvent for this reaction, often enhancing reaction rates due to its high polarity. [7]It is particularly effective for catalyst-free systems or with water-soluble catalysts. [1][7]* Conventional Solvents: For acidic conditions, polar aprotic solvents like dichloromethane (DCM) are common. [5]For base-mediated reactions, non-polar solvents like toluene are often used. [5]* Solvent-Free: As mentioned, many modern catalysts work efficiently under neat (solvent-free) conditions, often with microwave irradiation to accelerate the reaction. [5][8]
Substrate Challenge Recommended Catalyst Class Example(s) Recommended Solvent(s) Rationale & Key Advantage General / Robust Substrates Mild Lewis/Brønsted Acids I₂, p-TsOH, Neodymium(III) Nitrate [4][5] Solvent-free, Toluene, EtOH Avoids harsh conditions, often allows for solvent-free protocols, simplifying workup. Acid-Sensitive Functional Groups Mild Organic/Inorganic Bases DBU, KOtBu (use with care),[5] Choline Hydroxide [1] Toluene, Water [1][5] Prevents acid-catalyzed degradation or side reactions. Choline hydroxide in water is exceptionally mild and green. Electron-Deficient Anilines Stronger Acid Catalysts Trifluoroacetic acid (TFA), Gold Catalysts [2][5] Dichloromethane, Chlorobenzene [5] The stronger acid is needed to activate the less nucleophilic amine. Gold catalysts can promote the reaction under milder temperatures. [5] Prone to Aldol Side-Reaction Acidic Catalysts / Heterogeneous p-TsOH, Iodine, Polymer-bound sulfonic acid [8] Solvent-free, Ethanol Shifts the mechanism away from the base-catalyzed aldol pathway that favors self-condensation. | Difficult Purification | Solid-Supported / Recyclable | Polymer-bound acids,[8] Nafion,[4] Nanocatalysts [6]| Varies (often solvent-free or EtOH) | Catalyst is easily filtered off, which is ideal for process chemistry and simplifies product isolation. [8]|
Table 1: Catalyst and Solvent Selection Guide for Optimizing the Friedländer Synthesis.
Q4: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve selectivity?
A: This is a classic challenge. When the α-methylene partner has two different α-positions that can react (e.g., 2-butanone), you can get a mixture of quinoline isomers, which complicates purification and lowers the yield of your desired product.
Here are proven strategies to control regioselectivity:
-
Use a Pre-functionalized Ketone: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation to that specific position. [5]* Employ Specific Catalysts: Certain amine catalysts have been shown to provide high regioselectivity. [5]* Leverage Ionic Liquids: Some ionic liquids can serve as both the solvent and catalyst, and have been reported to promote regiospecific annulation. [4][5]* Modify the Amino-Aryl Component: While less common, using an imine analog of the o-aniline can sometimes help direct the reaction pathway and avoid this issue. [5]
Validated Optimization Protocols
Here are two step-by-step protocols that employ modern, milder conditions to address common yield issues.
Protocol 1: Mild, Base-Catalyzed Synthesis in Water
This protocol is ideal for substrates that may be sensitive to acid and avoids harsh conditions and organic solvents. It is based on a highly efficient choline hydroxide-catalyzed method. [1]
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv) and the α-methylene carbonyl compound (1.2 mmol, 1.2 equiv) in deionized water (5 mL).
-
Catalyst Addition: Add choline hydroxide (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 50-60°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the 2-aminoaryl ketone is consumed (typically 4-8 hours).
-
Workup and Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate directly from the aqueous solution. [1]6. Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water to remove the catalyst. [1]8. Dry the product under vacuum to yield the pure quinoline.
Protocol 2: Solvent-Free, Iodine-Catalyzed Synthesis
This protocol is excellent for its operational simplicity, lack of solvent waste, and effectiveness for a broad range of substrates. [4]
-
Reactant Preparation: In a clean, dry vial or flask, combine the 2-aminoaryl aldehyde/ketone (1.0 mmol, 1.0 equiv), the α-methylene carbonyl compound (1.1 mmol, 1.1 equiv), and molecular iodine (0.1 mmol, 10 mol%).
-
Reaction Execution (Conventional Heating): Place the vial in a pre-heated oil bath at 80-100°C and stir.
-
Reaction Execution (Microwave): Alternatively, place the vial in a microwave reactor and heat at 120-140°C for 10-30 minutes. Monitor pressure carefully.
-
Monitoring: Check for completion by dissolving a small aliquot in ethyl acetate and running a TLC.
-
Workup and Isolation: After cooling, dissolve the reaction mixture in ethyl acetate or dichloromethane.
-
Wash the organic solution with aqueous sodium thiosulfate solution to remove the iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
-
Gawande, M. B., et al. (2019). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 9(35), 20111-20126. Available at: [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Friedländer Synthesis: A Technical Support Guide
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your catalyst selection and reaction conditions for high-yield, efficient synthesis of quinoline derivatives.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Q1: My Friedländer synthesis is resulting in a very low yield. What are the most common culprits?
Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[1][2] Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to side reactions and the degradation of both starting materials and products.[2][3]
Common Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures can promote unwanted side reactions.[3] Consider lowering the reaction temperature to improve selectivity and minimize degradation.[2] Modern approaches often utilize milder and more efficient catalytic systems that allow the reaction to proceed under less harsh conditions.[2][3] For instance, gold catalysts have been shown to facilitate the reaction under milder conditions.[3]
-
Suboptimal Catalyst Choice: The selection of an inappropriate catalyst can lead to low conversion rates or the formation of undesired byproducts.[2] A wide array of catalysts have been developed to optimize the Friedländer reaction, including traditional acids and bases, as well as more recent innovations like ionic liquids, metal-organic frameworks, polymers, and nanocatalysts.[4]
-
Incorrect Solvent: The reaction medium plays a crucial role in the reaction's efficiency.[2] For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used, while base-mediated reactions may favor non-polar solvents such as toluene.[3] Interestingly, some modern, greener protocols have demonstrated high yields using water or even solvent-free conditions.[1][5]
-
Side Reactions: Competing reactions, most notably the self-condensation of the ketone (aldol condensation), can significantly diminish the yield of the desired quinoline product.[2][3] To circumvent this, one strategy is to use an imine analog of the o-aminoaryl aldehyde or ketone.[3]
Q2: I'm observing the formation of multiple products and am struggling with regioselectivity when using asymmetric ketones. How can I control the reaction to favor the desired isomer?
Regioselectivity is a well-known challenge in the Friedländer synthesis when using asymmetric ketones.[3] The reaction can proceed via condensation at either of the α-methylene groups of the ketone, leading to a mixture of constitutional isomers.
Strategies to Enhance Regioselectivity:
-
Strategic Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Certain amine catalysts have been shown to effectively control regioselectivity.[3]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone is a proven method to direct the condensation to the desired position.[3]
-
Use of Ionic Liquids: Ionic liquids have been employed to solve the problem of regioselectivity in the Friedländer synthesis.[3]
Q3: My catalyst seems to be deactivating or losing efficiency over time, especially in scaled-up reactions. What could be the cause and how can I mitigate this?
Catalyst deactivation can be a significant hurdle, particularly when moving from small-scale to larger-scale production.[3] While traditional Friedländer synthesis is suitable for small-scale preparations, the often harsh conditions can lead to decreased yield upon scale-up.[3]
Addressing Catalyst Stability and Reusability:
-
Heterogeneous Catalysts: Employing solid-supported or polymer-based catalysts can offer significant advantages in terms of stability, recoverability, and reusability.[1] These catalysts can be easily separated from the reaction mixture, simplifying work-up procedures and often allowing for multiple reaction cycles with minimal loss of activity.[1] Examples include:
-
Polymer-supported sulfonic acid (PEG-SO3H): This catalyst has been used effectively in aqueous media and can be recovered and reused for several cycles.[1]
-
Sulfonated rice husk ash (RHA-SO3H): This biodegradable and renewable solid acid catalyst has shown high efficiency under solvent-free conditions.[1]
-
Amberlyst-15: This ion-exchange resin has been used as a reusable catalyst in refluxing ethanol.[1]
-
-
Milder Reaction Conditions: As mentioned previously, using catalysts that operate under milder conditions can prevent catalyst degradation and improve overall process efficiency.[3]
Q4: The work-up and purification of my product are proving to be difficult. Are there any catalytic strategies that can simplify this process?
Difficult product isolation is a common issue with many conventional Friedländer methodologies.[1] The use of homogeneous catalysts often requires tedious extraction and chromatography steps.
Simplifying Product Isolation:
-
Solid-Supported Catalysts: The use of heterogeneous catalysts, such as those supported on polymers or inorganic materials, is a primary strategy for simplifying work-up.[1] After the reaction, the catalyst can be removed by simple filtration.
-
Solvent-Free and Aqueous Conditions: Shifting to greener reaction conditions, such as using water as a solvent or running the reaction neat (solvent-free), can significantly reduce the complexity of the work-up process.[1][5] In some cases, the product may precipitate directly from the reaction mixture upon cooling, allowing for easy isolation by filtration.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used in the Friedländer synthesis?
The Friedländer synthesis is versatile and can be catalyzed by a range of substances:
-
Acid Catalysts: These include Brønsted acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid, as well as Lewis acids.[3][6] Solid acid catalysts such as zeolites, montmorillonite K-10, and nano-crystalline sulfated zirconia are also effective and often offer advantages in terms of reusability.[3][7]
-
Base Catalysts: Traditional base catalysts include potassium tert-butoxide (KOtBu) and 1,8-diazabicycloundec-7-ene (DBU).[3] The classical Friedländer reaction itself was reported using sodium hydroxide.[1]
-
Metal Catalysts: A variety of metal-based catalysts have been explored, including gold, neodymium(III) nitrate, and zirconium triflate, which can offer high efficiency under mild conditions.[3][7]
-
Organocatalysts: This category includes amine catalysts that can influence regioselectivity.[3]
-
Modern and Green Catalysts: Recent advancements have focused on more environmentally friendly options like ionic liquids, polymer-supported catalysts, and nanocatalysts.[4]
Q2: What is the proposed reaction mechanism for the Friedländer synthesis?
There are two generally accepted mechanisms for the Friedländer synthesis.[6]
-
Mechanism 1 (Aldol Condensation First): This pathway begins with an aldol condensation between the o-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound.[6] This is followed by cyclization and dehydration to form the quinoline ring.[3][6] Detailed studies suggest this initial aldol condensation is often the slow, rate-limiting step.[8]
-
Mechanism 2 (Schiff Base Formation First): In this alternative mechanism, the initial step is the formation of a Schiff base between the amino group of the o-aminoaryl compound and the carbonyl of the other reactant.[6] This is then followed by an intramolecular aldol-type reaction and subsequent dehydration.[6]
The prevailing mechanism can depend on the specific reactants and reaction conditions.
Q3: Can the Friedländer synthesis be performed without a catalyst?
Yes, under certain conditions, the Friedländer synthesis can proceed without a catalyst.[1] Research has shown that the reaction can be carried out in water at elevated temperatures (e.g., 70°C) with excellent yields.[5] This catalyst-free approach is a significant step towards greener and more sustainable chemical synthesis.[5] Solvent-free conditions, often with microwave irradiation, have also been successfully employed.[3]
Q4: How do I choose the right solvent for my Friedländer synthesis?
The choice of solvent is intrinsically linked to the type of catalyst being used.[3]
-
Acidic Catalysis: Polar aprotic solvents like chlorobenzene and dichloromethane (DCM) are commonly used.[3]
-
Basic Catalysis: Non-polar solvents such as toluene are often preferred.[3]
-
Greener Alternatives: As the field moves towards more sustainable practices, water has emerged as a highly effective solvent for many Friedländer reactions, often enhancing reaction rates due to its high polarity.[5] Glycerol has also been used as a green solvent.[1] Solvent-free conditions are another excellent option to consider, particularly when using solid-supported catalysts or microwave heating.[1][3]
Section 3: Data and Protocols
Catalyst Performance Comparison
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zr(OTf)₄ | Ethanol/Water | 60 | 0.5 - 2 | >88 | [7] |
| PEG-SO₃H | Water | 60 | - | Good to Excellent | [1] |
| Nano-crystalline sulfated zirconia (SZ) | Ethanol | Reflux | - | 89 | [7] |
| Montmorillonite K-10 | Ethanol | Reflux | - | 75 | [7] |
| Zeolite | Ethanol | Reflux | - | 83 | [7] |
| None | Water | 70 | 3 | up to 97 | [5] |
Experimental Protocols
Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water
This protocol describes a green chemistry approach using a biodegradable catalyst in an aqueous medium.
-
Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol) in 5 mL of water.
-
Catalyst Addition: Add choline hydroxide (1 mol %) to the reaction mixture.[2]
-
Reaction: Place the flask in a pre-heated water bath at 50°C.[2]
-
Stirring: Stir the reaction mixture vigorously for approximately 6 hours.[2]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.[2]
-
Isolation: Isolate the solid product by filtration.[2]
-
Purification: Wash the isolated solid with a small amount of cold water to remove any residual catalyst.[2]
-
Drying: Dry the product under vacuum to obtain the final quinoline derivative.[2]
Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis
This protocol outlines a method using molecular iodine as an efficient catalyst under solvent-free conditions.[3]
-
Reactant Mixture: In a flask, thoroughly mix the o-amino benzophenone (1 mmol) and the α-methylene ketone (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (10 mol %) to the mixture.
-
Reaction Conditions: Heat the mixture at 80-100°C.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After cooling to room temperature, dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic solution with aqueous sodium thiosulfate solution to remove iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Section 4: Visualizing the Friedländer Synthesis
Reaction Mechanism Workflow
This diagram illustrates the two primary mechanistic pathways of the Friedländer synthesis.
Caption: Dual mechanistic pathways of the Friedländer synthesis.
Troubleshooting Logic Tree
This diagram provides a logical workflow for troubleshooting common issues in the Friedländer synthesis.
Caption: Troubleshooting flowchart for Friedländer synthesis.
References
-
Patil, S. A., Patil, R., & Miller, D. D. (2017). Advances in polymer based Friedlander quinoline synthesis. Future Science OA, 3(4), FSO232. Retrieved from [Link]
-
Yusuf, A. S., Hassan, A. N., Bello, R., Aliyu, I. Y., Umar, I., & Ahmed, M. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chemistry Proceedings, 18(1), 142. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
-
Singh, U., & Kumar, A. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(1), 123-128. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
-
Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 82(3), 461-478. Retrieved from [Link]
- Cheng, C.-C. (2005). The Friedländer Synthesis of Quinolines. In Organic Reactions (pp. 367-664). John Wiley & Sons, Inc.
-
Fehnel, E. A., & Cohn, D. E. (1951). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 16(10), 1629-1638. Retrieved from [Link]
Sources
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Quinoline Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing a common yet significant hurdle: the poor aqueous solubility of quinoline derivatives. These potent heterocyclic compounds are central to many research and drug discovery programs, but their tendency to precipitate out of solution can compromise assay results and lead to unreliable data.[1][2]
This guide is structured to provide direct, actionable solutions to the solubility issues you may encounter. We will move from foundational knowledge to practical troubleshooting and advanced protocols, explaining the scientific rationale behind each step to empower you to make informed decisions in your own experiments.
Section 1: Foundational FAQs
This section addresses the most common questions regarding the solubility of quinoline derivatives. Understanding these core concepts is the first step to overcoming experimental challenges.
Q1: Why is my quinoline derivative so poorly soluble in aqueous buffers?
A: The limited solubility of quinoline derivatives stems directly from their physicochemical properties.
-
Molecular Structure: Quinolines possess a rigid, planar, and aromatic bicyclic structure. This symmetry and planarity contribute to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and solvate the individual molecules in water. Symmetrical molecules generally have higher melting points and lower solubilities compared to less symmetrical structures.[3]
-
Lipophilicity: The fused aromatic ring system makes most quinoline derivatives highly lipophilic (fat-soluble) and hydrophobic (water-repelling). This inherent property favors partitioning into non-polar environments over aqueous media.
-
Weak Basicity: Quinoline is a weak base.[4] The nitrogen atom in the heterocyclic ring can be protonated, which increases aqueous solubility.[3] However, the pKa of the quinoline parent scaffold is approximately 4.9.[3] This means that at a physiological pH of ~7.4, the molecule is predominantly in its neutral, less soluble form. The specific pKa can vary significantly based on the substituents attached to the quinoline core.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A: This is a critical distinction. The type of solubility you measure should align with your experimental goals.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the solid and dissolved states are in balance. This measurement starts with the solid compound (powder) and requires a longer incubation time (e.g., 24 hours) to reach equilibrium.[5][6] It is the "gold standard" for understanding a compound's intrinsic solubility and is crucial for formulation and later-stage development.[7]
-
Kinetic Solubility measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[6][7] This process does not allow for equilibrium to be reached, and the resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state.[7]
For most in vitro biological assays, kinetic solubility is the more relevant parameter. Your experimental protocol typically involves diluting a DMSO stock into an aqueous assay buffer, which is precisely the process a kinetic solubility assay mimics.[6] Understanding the kinetic solubility limit helps you define the highest concentration you can test before precipitation artifacts skew your data.
Q3: My compound is fully dissolved in 100% DMSO. Isn't that sufficient for my experiment?
A: While dissolving your compound in 100% DMSO is the correct first step for creating a stock solution, it does not guarantee solubility in your final aqueous assay medium.[8] The problem arises upon dilution, a phenomenon often called "DMSO shock" or precipitation upon dilution.
When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (e.g., cell culture media, PBS), the DMSO disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous.[8] If the final concentration of your quinoline derivative exceeds its kinetic solubility in the aqueous buffer, it will precipitate out of solution.[9] This is why a compound can be perfectly clear in the DMSO vial but turn cloudy or form visible precipitates in the assay plate.[8]
Section 2: Troubleshooting Common Solubility Problems
Here, we address specific experimental issues and provide a logical sequence of steps to diagnose and solve them.
Q4: My compound precipitated immediately upon dilution into my aqueous assay buffer. What should I do?
A: This is the classic "DMSO shock" scenario. The core issue is that the final compound concentration is above its kinetic solubility limit in your assay buffer.
Troubleshooting Workflow:
-
Reduce Final DMSO Concentration: As a first principle, always aim for the lowest possible final DMSO concentration, typically ≤0.5%, as higher concentrations can be toxic to cells.[10]
-
Perform Stepwise Dilutions: Instead of a single large dilution (e.g., 1:1000), perform serial dilutions. First, make intermediate dilutions in DMSO, and then add the final, most dilute DMSO stock to your aqueous buffer. This can sometimes ease the transition from an organic to an aqueous environment.
-
Lower the Test Concentration: The most straightforward solution is to lower the highest concentration of your compound being tested to a level below its precipitation point. You must first determine this limit using a solubility assay (see Protocol section).
-
Employ a Co-solvent: If lowering the concentration is not an option, consider using a co-solvent in your final assay buffer.[10][11] This is a water-miscible organic solvent that can help keep hydrophobic compounds in solution.
Q5: My compound seems soluble at the start, but it "crashes out" over the course of my multi-day experiment. How can I prevent this?
A: This indicates that while your initial concentration may have formed a temporarily stable supersaturated solution (a hallmark of kinetic solubility), it is not stable over time and is slowly crashing out to reach its lower, more stable thermodynamic equilibrium.
Preventative Measures:
-
Re-evaluate Maximum Concentration: The maximum concentration you are using is likely too high for long-term stability. The most reliable solution is to work at a lower concentration that has been proven stable over the required time course.
-
Consider Formulation Strategies: For long-term incubations, advanced formulation is often necessary. The use of cyclodextrins is a highly effective strategy. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the quinoline derivative, while their hydrophilic exterior keeps the entire complex dissolved in the aqueous medium.[12][13][14] This "molecular encapsulation" can significantly enhance both solubility and long-term stability.[12]
-
Monitor for Evaporation: In multi-day plate-based assays, evaporation from the wells can concentrate salts and your compound, leading to precipitation.[15] Ensure your incubator has proper humidification and use plate seals to minimize evaporation.
Q6: I'm seeing inconsistent results or high variability in my assay. Could this be a solubility issue?
A: Absolutely. Undisclosed precipitation is a major source of poor data reproducibility.
How Solubility Affects Data Quality:
-
Inaccurate Concentration: If your compound precipitates, the actual concentration in solution is lower and unknown, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[9]
-
High Well-to-Well Variability: The amount of precipitation can vary between wells, leading to inconsistent results and large error bars.
-
Assay Interference: Precipitates can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light, leading to false-positive or false-negative signals.
Diagnostic Step: Before running your full assay, prepare your highest compound concentration in the final assay buffer in a clear plate. Let it sit for the duration of your experiment and visually inspect for cloudiness or precipitates against a dark background. A simple nephelometry or turbidity measurement can also quantify this.
Section 3: Advanced Solubilization Strategies & Protocols
When simple dilution adjustments are insufficient, these advanced strategies can be employed.
Strategy 1: Co-Solvent Optimization
Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable for lipophilic compounds.[16] However, they must be used with caution due to potential cellular toxicity.
| Co-Solvent | Typical Max Concentration (Cell-based Assays) | Pros | Cons |
| DMSO | < 0.5%[10] | Excellent initial solubilizing power for stock solutions. | High potential for precipitation upon dilution ("DMSO shock").[16] Toxic at >1%. |
| Ethanol | < 1% | Biocompatible at low concentrations. Effective for many compounds. | Can be volatile. Higher concentrations can be toxic and may affect protein function. |
| PEG 400 | 1-5% | Low toxicity. Good solubilizer for many hydrophobic compounds.[11] | Can increase viscosity of the medium. May not be suitable for all compounds. |
| Glycerol | 1-2% | Very low toxicity. | Less effective as a solubilizer compared to others. Increases viscosity. |
Recommendation: If you must use a co-solvent, start with a low concentration (e.g., 1%) of PEG 400 in your final assay buffer and always include a matching vehicle control in your experiment.
Strategy 2: pH Adjustment
For quinoline derivatives with a basic nitrogen, adjusting the pH of the buffer can significantly increase solubility. By lowering the pH to a value below the compound's pKa, you protonate the nitrogen atom, creating a more soluble cationic species.[3]
Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized (soluble) to neutral (less soluble) form of a compound. For a base like quinoline, as the pH decreases, the equilibrium shifts toward the protonated, charged, and more water-soluble form.
Implementation:
-
Determine the pKa of your specific quinoline derivative (this can be predicted with software if not known).
-
Prepare buffers at various pH values (e.g., pH 7.4, 6.5, 6.0).
-
Measure the compound's solubility at each pH.
-
Crucial Caveat: You must ensure that the altered pH does not affect your biological assay's performance or cell viability. Always test the effect of the buffer pH alone on your system.
Strategy 3: Use of Excipients (Cyclodextrins)
Cyclodextrins are powerful tools for solubilizing hydrophobic drugs for in vitro assays.[12] They form inclusion complexes, effectively masking the compound's hydrophobicity from the aqueous environment.[12][17]
-
Mechanism: The cyclodextrin's toroidal structure features a hydrophobic inner cavity and a hydrophilic exterior.[14] The lipophilic quinoline derivative partitions into the cavity, forming a stable, water-soluble complex.[13]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.
-
Application: Dissolve the cyclodextrin in your assay buffer first, then add the DMSO stock of your compound to this solution. The cyclodextrin will help capture the compound molecules as they are diluted, preventing precipitation.
Detailed Protocol: Kinetic Solubility Assessment via Turbidimetry
This protocol provides a high-throughput method to determine the kinetic solubility limit of your compounds, helping you set the appropriate concentration range for your biological assays.
Objective: To determine the concentration at which a compound, upon dilution from a DMSO stock, begins to precipitate in an aqueous buffer.
Materials:
-
Test quinoline derivative(s)
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance or nephelometry
Step-by-Step Methodology:
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief vortexing if necessary.[18]
-
Create Compound Dilution Plate (in DMSO):
-
In a 96-well plate (the "DMSO plate"), add 100 µL of 100% DMSO to columns 2 through 12.
-
Add 200 µL of your 20 mM stock to column 1.
-
Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then 100 µL from column 2 to 3, and so on, until column 11. Do not add compound to column 12 (this will be your vehicle control).
-
Rationale: This creates a concentration gradient in pure DMSO, which is the standard starting point for kinetic solubility assays.[6]
-
-
Prepare Assay Plate (Aqueous Buffer):
-
Add 98 µL of your aqueous assay buffer to all wells of a new 96-well plate (the "Assay Plate").
-
-
Perform the Dilution and Measurement:
-
Using a multichannel pipette, transfer 2 µL from the DMSO plate to the corresponding wells of the Assay Plate. This creates a 1:50 dilution, and the final DMSO concentration will be 2%.
-
Immediately place the Assay Plate into the plate reader.
-
Shake the plate for 2 minutes.
-
Measure the turbidity of each well by reading absorbance at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm). Alternatively, use a dedicated nephelometer for a more sensitive light-scattering measurement.
-
Incubate the plate at room temperature for 1-2 hours and read again to check for time-dependent precipitation.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the vehicle control wells (column 12) from all other wells.
-
Plot the absorbance (turbidity) vs. the compound concentration.
-
The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise significantly above the baseline.
-
Visual Workflows and Diagrams
Decision Tree for Selecting a Solubilization Strategy
This diagram outlines a logical path for troubleshooting and resolving solubility issues with your quinoline derivative.
Caption: Decision tree for choosing a solubilization method.
Experimental Workflow for Compound Plate Preparation
This diagram illustrates the best practice for diluting a DMSO stock into an aqueous buffer to minimize precipitation.
Caption: Workflow for preparing compound plates for assays.
References
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Drug Development and Industrial Pharmacy. Retrieved January 22, 2026, from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2018). RSC Advances. Retrieved January 22, 2026, from [Link]
-
Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved January 22, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved January 22, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. Retrieved January 22, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Journal of Clinical and Experimental Investigations. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2021). Egyptian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved January 22, 2026, from [Link]
-
Nitrogen-Containing Heterocycles in Agrochemicals. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 22, 2026, from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2010). ACS Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved January 22, 2026, from [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2015). Molecules. Retrieved January 22, 2026, from [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Making stock solution in DMSO: how to automate. (2024). Reddit. Retrieved January 22, 2026, from [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved January 22, 2026, from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
-
Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Li, T. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved January 22, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances. Retrieved January 22, 2026, from [Link]
-
pH Control Enables Simultaneous Enhancement of Nitrogen Retention and N2O Reduction in Shewanella loihica Strain PV-4. (2017). Frontiers in Microbiology. Retrieved January 22, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 22, 2026, from [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2007). Journal of Dispersion Science and Technology. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. uop.edu.pk [uop.edu.pk]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Skraup Synthesis of Quinolines
A Senior Application Scientist's Guide to Preventing Tar Formation and Optimizing Yields
Welcome to the Technical Support Center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the challenges of this classical yet powerful reaction. As Senior Application Scientists, we understand the nuances of complex organic syntheses and aim to equip you with the knowledge to achieve clean, high-yield results by effectively mitigating tar formation.
Introduction: The Challenge of the Skraup Synthesis
The Skraup synthesis, a cornerstone in heterocyclic chemistry, offers a direct route to the quinoline scaffold, a privileged structure in medicinal chemistry and materials science. The reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] However, its reputation for being violently exothermic and producing significant amounts of tarry byproducts often poses a considerable challenge for chemists.[2][3] This guide will dissect the underlying causes of these issues and provide field-proven strategies to control the reaction and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the vigorous and often uncontrollable nature of the Skraup synthesis?
A1: The highly exothermic nature of the Skraup synthesis stems from two main factors: the acid-catalyzed dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, and the subsequent exothermic condensation and cyclization reactions.[4] The strong sulfuric acid acts as both a catalyst and a dehydrating agent, accelerating the initial steps and contributing to the rapid release of heat. Without proper control, this can lead to a runaway reaction.
Q2: What is "tar" in the context of the Skraup synthesis, and what causes its formation?
A2: The "tar" is a complex, high-molecular-weight, dark-colored polymeric material that is the most common and problematic byproduct of the Skraup synthesis.[2] The primary culprit behind tar formation is the acid-catalyzed polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[5] Under the harsh acidic and high-temperature conditions of the reaction, acrolein readily undergoes self-condensation and polymerization, leading to the intractable tarry residue that can significantly complicate product isolation and reduce yields.
Q3: How does the choice of oxidizing agent impact the reaction's vigor and the formation of byproducts?
A3: The oxidizing agent is essential for the final aromatization step, converting the dihydroquinoline intermediate to the stable quinoline ring.[4]
-
Nitrobenzene: Traditionally, the nitro compound corresponding to the aniline used is employed as the oxidizing agent. While effective, it contributes to the violence of the reaction.[6]
-
Arsenic Acid (H₃AsO₄): This is a milder oxidizing agent than nitrobenzene and is reported to result in a less violent reaction, making it a safer alternative.[6]
-
Ferric Salts: Ferric salts can also be used as oxidizing agents.
-
Iodine: In some modified procedures, iodine can be used as a milder oxidizing agent.
The choice of a milder oxidizing agent can be a key strategy in controlling the reaction's exothermicity and reducing the formation of degradation byproducts.
Troubleshooting Guide: From Tar to Treasure
This section provides a systematic approach to troubleshooting and optimizing the Skraup synthesis to minimize tar formation and maximize your desired quinoline product.
Issue 1: The Reaction is Too Violent and Difficult to Control
Root Cause: Rapid, uncontrolled exothermic reaction.
Solutions:
-
Employ a Moderator: The addition of a moderator is the most effective strategy to tame the reaction.
-
Ferrous Sulfate (FeSO₄): This is the most common and effective moderator. It is believed to act as an oxygen carrier, creating a redox cycle that controls the rate of the oxidation step and extends the reaction over a longer period, thus preventing a sudden and violent release of heat.
-
Boric Acid (H₃BO₃): Boric acid can also be used to moderate the reaction, likely by forming esters with glycerol, which then decompose at a more controlled rate to release acrolein.
-
-
Controlled Reagent Addition: The order and rate of reagent addition are critical.
-
Correct Order: It is crucial to add the sulfuric acid after the ferrous sulfate is well-dispersed in the mixture of aniline and glycerol. Adding the acid first can initiate the reaction prematurely and violently.
-
Slow Acid Addition: Add the concentrated sulfuric acid slowly and with efficient stirring and external cooling (e.g., an ice bath) to dissipate the heat generated during the initial mixing and protonation steps.
-
-
Efficient Stirring: Maintain vigorous and constant stirring throughout the reaction to ensure even heat distribution and prevent the formation of localized hot spots, which can trigger a runaway reaction.
Issue 2: Excessive Tar Formation and Low Yield of Quinoline
Root Cause: Polymerization of the acrolein intermediate under harsh acidic and thermal conditions.
Solutions:
-
Optimize Reaction Temperature:
-
Gentle Initiation: Heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, remove or reduce the external heating to allow the reaction's own heat to sustain it.
-
Avoid Overheating: Do not apply excessive heat, as this will accelerate the polymerization of acrolein. A controlled reflux is often sufficient.
-
-
Adjust Reactant Stoichiometry:
-
Aniline to Glycerol Ratio: The molar ratio of aniline to glycerol can influence the extent of side reactions. A common starting point is a 1:2 or 1:3 molar ratio of aniline to glycerol. An excess of glycerol can help to ensure the complete consumption of the aniline but may also lead to more acrolein available for polymerization if not consumed quickly. Experimenting with this ratio can help find the optimal balance for your specific substrate.[2]
-
-
Utilize a Milder Oxidizing Agent: As discussed in the FAQs, switching from nitrobenzene to a less aggressive oxidizing agent like arsenic acid can reduce the overall reaction vigor and minimize byproduct formation.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the Skraup synthesis.
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from the robust and well-established procedure in Organic Syntheses.
Materials:
-
Aniline (93.13 g, 1.0 mol)
-
Glycerol (276.3 g, 3.0 mol)
-
Nitrobenzene (49.2 g, 0.4 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 100 mL)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, 10 g)
-
Sodium Hydroxide (NaOH) solution (40%)
-
Water
Procedure:
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and nitrobenzene.
-
Addition of Moderator: Add the ferrous sulfate heptahydrate to the mixture and stir to ensure it is well-dispersed.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly add the concentrated sulfuric acid. Maintain the temperature below 120°C during the addition.
-
Initiation and Reflux: Once the acid has been added, gently heat the mixture. The reaction will become exothermic and begin to reflux. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Work-up and Purification (Steam Distillation): a. Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with an equal volume of water. b. Transfer the mixture to a larger flask suitable for steam distillation. c. Steam distill the mixture to remove any unreacted nitrobenzene. The nitrobenzene will distill as a pale yellow, oily layer. d. After the nitrobenzene has been removed, make the remaining solution strongly alkaline by the slow and careful addition of a 40% sodium hydroxide solution. This will liberate the quinoline as a dark oil. e. Continue the steam distillation to isolate the crude quinoline. Collect the distillate until it is no longer milky. f. Separate the quinoline layer from the aqueous layer in the distillate using a separatory funnel. g. For higher purity, the crude quinoline can be dried over anhydrous potassium carbonate and then purified by vacuum distillation.
Visualizing the Skraup Synthesis Mechanism
Caption: Simplified mechanism of the Skraup quinoline synthesis.
Data Presentation: Impact of Moderators on Quinoline Synthesis Yield
| Aniline Derivative | Moderator | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Ferrous Sulfate | Nitrobenzene | 84-91 | |
| Aniline | Boric Acid | Nitrobenzene | Lower than with FeSO₄ | |
| o-Aminophenol | Ferrous Sulfate | Not Specified | ~100 | |
| m-Nitroaniline | None | Self-oxidizing | Mixture of 5- and 7-nitroquinoline |
Conclusion
While the Skraup synthesis presents challenges, a thorough understanding of the reaction mechanism and the factors contributing to side reactions, particularly tar formation, can empower researchers to overcome these obstacles. By implementing the strategies outlined in this guide, such as the use of moderators, controlled reaction conditions, and appropriate purification techniques, the Skraup synthesis can be transformed from a potentially hazardous and low-yielding reaction into a reliable and efficient method for accessing the valuable quinoline core.
References
-
Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1941 , Coll. Vol. 1, 478. [Link]
-
Adkins, H.; Coonradt, H. L. The Preparation of Quinolines by a Modified Skraup Reaction. J. Am. Chem. Soc.1941 , 63 (6), 1563–1567. [Link]
-
Manske, R. H. F.; Kulka, M. The Skraup Synthesis of Quinolines. Org. React.1953 , 7, 59-99. [Link]
- Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
-
Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71 (4), 1668–1676. [Link]
-
Ramann, G. A.; Cowen, B. J. Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21 (8), 986. [Link]
-
Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880 , 13 (2), 2086–2087. [Link]
-
Wahren, M. Stabilisotop markierte verbindungen—II, Untersuchung der skraupschen chinolin-synthese mit hilfe von 15N. Tetrahedron1964 , 20 (12), 2773-2781. [Link]
- Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles, 6th ed.; Longman: London, 1973.
-
Sadowski, J. W. Preparation and Properties of Quinoline. SlideShare, 2015. [Link]
-
Al-Mulla, A. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules2019 , 24 (9), 1806. [Link]
-
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
-
BYJU'S. Action of heat on ferrous sulphate crystals Viva Questions. [Link]
-
MATEC Web of Conferences. Mathematical modeling of ferrous sulfate oxidation in presence of air. 2018 , 157, 02030. [Link]
-
YouTube. acid catalyzed aldol condensation mechanism. [Link]
-
ResearchGate. (PDF) Study of the mechanism of the thermochemical decomposition of ferrous sulphate monohydrate. [Link]
-
ResearchGate. (PDF) Kinetics of Ferrous Sulfate Catalytic Oxidation from Dissolved Iron Waste in Sulfuric Acid. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
YouTube. Ch#19 |Lec#7 || General mechanism of Acid Catalysed , Polymerization of Aldehydes, Acetal Class 12. [Link]
Sources
Technical Support Center: Controlling Regioselectivity in Combes Quinoline Synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline scaffolds. Here, we will delve into the nuances of controlling regioselectivity, a common challenge encountered during this synthesis, particularly when employing unsymmetrical β-diketones. This resource provides in-depth, experience-based insights and practical troubleshooting strategies to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing the formation of multiple regioisomers in my Combes quinoline synthesis. What are the primary factors influencing the regiochemical outcome?
A1: The formation of regioisomers in the Combes synthesis is a well-documented challenge that arises from the reaction of an aniline with an unsymmetrical β-diketone. The regioselectivity is primarily governed by a delicate interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1][2]
The reaction proceeds through the formation of an enamine intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step.[3] The direction of this cyclization dictates which regioisomer is formed.
Key Influencing Factors:
-
Steric Hindrance: The steric bulk of the substituents on both the aniline and the β-diketone plays a crucial role.[1][3] The cyclization will preferentially occur at the less sterically hindered position of the aniline ring. Similarly, a bulkier substituent on the β-diketone can direct the initial nucleophilic attack of the aniline and the subsequent cyclization.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the aromatic ring and the stability of the intermediate carbocation formed during the electrophilic aromatic substitution. Electron-donating groups on the aniline can enhance the reaction rate and influence the position of cyclization. Conversely, strong electron-withdrawing groups can hinder or even prevent the cyclization.[4]
Q2: How can I strategically manipulate reaction conditions to favor the formation of a specific regioisomer?
A2: Achieving high regioselectivity often requires careful optimization of the reaction parameters. Beyond the inherent properties of your starting materials, the choice of acid catalyst and reaction temperature can significantly impact the isomeric ratio of your product.
Strategic Approaches to Control Regioselectivity:
-
Choice of Acid Catalyst: While concentrated sulfuric acid is traditionally used, other acidic catalysts can offer better control.[4][5] Polyphosphoric acid (PPA) and mixtures of PPA with alcohols have been shown to be effective dehydrating agents and catalysts.[3] In some cases, Lewis acids may also be employed to modulate the reaction pathway.
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the cyclization step. It is advisable to start with lower temperatures and gradually increase if the reaction is sluggish. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures can help identify the optimal conditions for favoring your desired isomer.
-
Substituent Modification: If feasible, modifying the substituents on your starting materials can be a powerful strategy. For instance, increasing the steric bulk of one of the R groups on the β-diketone can effectively block one cyclization pathway, leading to the preferential formation of a single regioisomer.[1]
Q3: My Combes synthesis is resulting in a low yield of the desired quinoline. What are the potential causes and how can I improve the yield?
A3: Low yields in the Combes synthesis can stem from several factors, including incomplete reaction, side product formation, or decomposition of starting materials or products under harsh reaction conditions.[6]
Troubleshooting Low Yields:
-
Inefficient Dehydration/Cyclization: The acid-catalyzed dehydration and cyclization steps are critical. If using sulfuric acid, ensure it is of high concentration and fresh. As mentioned, consider more effective dehydrating agents like polyphosphoric ester (PPE), which can be more efficient than sulfuric acid.[6]
-
Steric Hindrance: Significant steric hindrance from bulky substituents on either the aniline or the β-diketone can slow down the rate-determining annulation step, leading to lower yields.[1][3] If possible, selecting less sterically hindered starting materials may be beneficial.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress closely using TLC. Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation.
-
Purity of Starting Materials: Impurities in the aniline or β-diketone can interfere with the reaction and lead to the formation of side products, thereby reducing the yield of the desired quinoline. Ensure your starting materials are of high purity before commencing the synthesis.
Experimental Protocols
General Protocol for Combes Quinoline Synthesis with Regioselectivity Control
This protocol provides a general framework. The specific quantities, temperatures, and reaction times should be optimized for your particular substrates.
Materials:
-
Substituted Aniline (1.0 eq)
-
Unsymmetrical β-Diketone (1.0 - 1.2 eq)
-
Acid Catalyst (e.g., Concentrated Sulfuric Acid, Polyphosphoric Acid)
-
Appropriate Solvent (if necessary, though often run neat)
Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully combine the substituted aniline and the β-diketone.
-
Acid Addition: Slowly and with caution, add the acid catalyst to the reaction mixture while stirring. The reaction may be exothermic.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C). Monitor the progress of the reaction by TLC, taking aliquots at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the pH is basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired quinoline regioisomer.
Data Presentation
Table 1: Influence of Substituents on Regioselectivity in a Modified Combes Synthesis
A study by Sloop on the synthesis of trifluoromethylquinolines provides valuable insights into how substituents on both the aniline and the β-diketone direct the regiochemical outcome.[1][3]
| Aniline Substituent | β-Diketone R Group | Major Regioisomer |
| Methoxy (Electron-donating) | Bulky Alkyl | 2-CF₃-quinoline |
| Chloro/Fluoro (Electron-withdrawing) | Less Bulky Alkyl | 4-CF₃-quinoline |
This table summarizes the general trends observed. The actual isomeric ratio will depend on the specific substrates and reaction conditions.
Visualizing the Mechanism and Troubleshooting
Diagram 1: The Combes Quinoline Synthesis Mechanism
Caption: The reaction mechanism of the Combes quinoline synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Sources
- 1. alchetron.com [alchetron.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of Substituted Quinolines
Prepared by: Your Senior Application Scientist
Welcome to the Technical Support Center for the scalable synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, troubleshoot common experimental hurdles, and optimize reaction scalability. Quinolines are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This document provides in-depth technical guidance, drawing from established literature and practical field experience.
Part 1: General Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted quinolines, categorized by the observable problem.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in quinoline synthesis, often stemming from suboptimal reaction conditions or competing side reactions.[4][5]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.
-
Extend Reaction Time: If starting material is still present, extend the reaction time.
-
Increase Temperature: Gradually increase the reaction temperature, being mindful of potential side reactions. For thermally sensitive substrates, consider alternative, lower-temperature methods.
-
Catalyst Optimization: The choice of catalyst is crucial. For instance, in the Friedländer synthesis, both Brønsted and Lewis acids can be used.[4][5] Experiment with different catalysts and catalyst loadings to find the optimal conditions for your specific substrates. Modern approaches often employ milder and more efficient catalytic systems like ionic liquids or nanocatalysts.[3][5][6]
-
-
-
Starting Material Degradation:
-
Causality: Harsh reaction conditions, such as high temperatures and strong acids (common in Skraup and Doebner-von Miller syntheses), can lead to the degradation of sensitive starting materials.[2][5][7]
-
Troubleshooting:
-
Milder Conditions: Explore modified procedures that utilize milder reaction conditions.[4] For example, in the Doebner-von Miller reaction, using a biphasic solvent system can reduce the polymerization of the α,β-unsaturated carbonyl compound.[8]
-
Protecting Groups: If your substrates contain sensitive functional groups, consider using appropriate protecting groups.
-
-
-
Poor Substrate Reactivity:
-
Causality: Steric hindrance or deactivating electronic effects on the aniline or carbonyl compound can significantly slow down the reaction.
-
Troubleshooting:
-
Alternative Synthesis Route: If a particular substrate is unreactive under various conditions, consider a different synthetic strategy. For example, if a Friedländer synthesis is failing, a Combes synthesis might be a viable alternative for accessing a different substitution pattern.
-
More Reactive Analogs: If possible, use more reactive starting materials. For instance, in the Conrad-Limpach-Knorr synthesis, the choice of β-ketoester can influence the reaction outcome.[9][10]
-
-
Issue 2: Formation of Significant Byproducts and Tar
The formation of byproducts and tarry materials is a notorious issue in many classical quinoline syntheses, complicating purification and reducing yields.[7]
Potential Causes & Solutions:
-
Polymerization:
-
Causality: The acidic conditions, especially in the Skraup and Doebner-von Miller reactions, can promote the polymerization of α,β-unsaturated aldehydes or ketones formed in situ.[7][8]
-
Troubleshooting:
-
Use of Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the exothermic nature of the reaction and minimize charring.[7]
-
Controlled Addition of Reagents: Add strong acids or oxidizing agents slowly and with efficient cooling and stirring to prevent localized hotspots.[7]
-
Biphasic Systems: As mentioned, a biphasic solvent system can sequester the polymerizable intermediate in an organic phase, away from the acidic aqueous phase.[8]
-
-
-
Side Reactions:
-
Causality: Competing reactions, such as the self-condensation of ketones (aldol condensation) in the Friedländer synthesis, can reduce the yield of the desired quinoline.[5] In the Conrad-Limpach-Knorr synthesis, the reaction temperature can dictate the formation of either the 4-quinolone (lower temperature) or the 2-quinolone (higher temperature).[10]
-
Troubleshooting:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reactants.
-
Catalyst Selection: The choice of catalyst can influence the chemoselectivity of the reaction.
-
-
Issue 3: Purification Challenges
Isolating the desired substituted quinoline from a complex reaction mixture can be a significant bottleneck, especially at scale.[4]
Potential Causes & Solutions:
-
Tarry Residues:
-
Causality: The presence of polymeric materials makes extraction and chromatography difficult.
-
Troubleshooting:
-
Steam Distillation: For volatile quinolines, steam distillation can be an effective method to separate the product from non-volatile tar.[7]
-
Filtration through a Plug of Silica: A quick filtration through a short plug of silica gel can sometimes remove a significant portion of the baseline impurities.
-
-
-
Similar Polarity of Products and Byproducts:
-
Causality: Structural similarities between the desired product and byproducts can make chromatographic separation challenging.
-
Troubleshooting:
-
Crystallization: Convert the quinoline product to a salt (e.g., hydrochloride or picrate) to facilitate purification by crystallization. The free base can then be regenerated.[4]
-
Alternative Chromatographic Techniques: Explore different stationary phases or solvent systems for column chromatography. Reverse-phase chromatography may be effective if normal-phase fails.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers frequently encounter during the synthesis of substituted quinolines.
Q1: My Skraup synthesis is dangerously exothermic. How can I improve safety and control?
A1: The Skraup synthesis is notoriously vigorous.[2][7] To moderate the reaction:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a classic moderator that makes the reaction less violent.[7]
-
Controlled Addition: Add the concentrated sulfuric acid slowly and portion-wise, with efficient cooling (e.g., in an ice bath) and vigorous stirring.
-
Scale-Up Consideration: When scaling up, be aware that heat dissipation becomes more challenging. A larger reaction vessel has a smaller surface area-to-volume ratio. Consider using a jacketed reactor with controlled cooling for larger-scale preparations.
Q2: I am having trouble with regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control the outcome?
A2: Regioselectivity is a common challenge in the Friedländer synthesis.[4] To control which isomer is formed:
-
Catalyst Choice: The use of specific catalysts can favor the formation of one regioisomer. Both Lewis and Brønsted acids can catalyze the reaction, and their choice can influence the outcome.[2][4]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[4]
-
Substrate Control: In some cases, modifying the substrate, for example, by introducing a directing group, can control the direction of cyclization.
Q3: What are the key differences in reaction conditions between the Conrad-Limpach and Knorr quinoline syntheses?
A3: Both syntheses involve the reaction of anilines with β-ketoesters. The primary differentiating factor is the reaction temperature, which dictates the initial point of attack on the β-ketoester:
-
Conrad-Limpach Synthesis: Performed at lower temperatures (e.g., room temperature to ~100 °C), this reaction favors the condensation of the aniline with the keto group to form a β-aminoacrylate. Subsequent thermal cyclization yields a 4-quinolone.[9][10]
-
Knorr Synthesis: Conducted at higher temperatures (e.g., >100 °C), this reaction favors the formation of a β-ketoanilide via reaction at the ester group. Cyclization then produces a 2-quinolone.[10]
Q4: My Combes synthesis is giving a low yield. What are the critical parameters to optimize?
A4: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone, which is formed from an aniline and a 1,3-dicarbonyl compound.[9] Low yields can often be attributed to:
-
Inefficient Cyclization: The cyclization step is often the bottleneck. While sulfuric acid is commonly used, more effective dehydrating agents and catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can improve yields.[4]
-
Steric Hindrance: Substituents on either the aniline or the dicarbonyl compound can sterically hinder the cyclization step.[4] If possible, choosing less hindered starting materials can be beneficial.
Q5: Are there more environmentally friendly ("greener") methods for synthesizing quinolines?
A5: Yes, significant research has been dedicated to developing greener synthetic routes for quinolines to avoid the harsh conditions and hazardous reagents of classical methods.[3][6][11] Some promising approaches include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with the use of greener solvents like water or in solvent-free conditions.[11]
-
Use of Greener Catalysts: Nanocatalysts, solid acid catalysts (like montmorillonite K-10), and ionic liquids are being employed to facilitate quinoline synthesis under milder conditions with easier catalyst recovery and reuse.[3][6][11]
-
Catalytic Aerobic Dehydrogenation: Modern methods allow for the synthesis of quinolines from 1,2,3,4-tetrahydroquinolines via aerobic dehydrogenation using catalysts like cobalt oxide, offering a more atom-economical approach.[12]
Part 3: Experimental Protocols and Data
Protocol 1: A Scalable, Modified Doebner-von Miller Synthesis
This protocol incorporates a biphasic system to mitigate polymer formation, enhancing scalability.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the substituted aniline (1.0 eq) and a 1:1 mixture of water and toluene.
-
Acidification: Slowly add concentrated hydrochloric acid (2.0 eq) while stirring.
-
Addition of Carbonyl Compound: Dissolve the α,β-unsaturated aldehyde or ketone (1.1 eq) in toluene and add it to the dropping funnel. Add the solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes.
-
Reaction: Heat the biphasic mixture to reflux (typically 90-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (2 x 50 mL for a 1 mole scale reaction).
-
Neutralization and Isolation: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Friedländer Synthesis using a Reusable Catalyst
This protocol utilizes a milder, reusable catalyst, making it more suitable for scalable and sustainable synthesis.[3][6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 eq), the carbonyl compound with an α-methylene group (1.2 eq), and a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add the nanocatalyst or solid acid catalyst (e.g., 5-10 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Catalyst Recovery: After the reaction is complete, cool the mixture. If a solid catalyst was used, it can be recovered by filtration.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[4]
Data Summary: Comparison of Catalysts for Friedländer Synthesis
| Catalyst | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| KOH | Ethanol, reflux | 60-85 | Inexpensive, readily available | Harsh conditions, potential side reactions |
| p-TsOH | Toluene, reflux | 70-90 | Good yields, relatively mild | Can be difficult to remove |
| Ionic Liquid | [bmim][BF4], 100 °C | 85-95 | High yields, green solvent, recyclable | Higher cost |
| Nanocatalyst | Various solvents, 80-120 °C | 90-98 | High yields, mild conditions, reusable | Catalyst preparation required |
Note: Yields are highly substrate-dependent.
Part 4: Mechanistic Diagrams
Doebner-von Miller Reaction Workflow
Caption: Workflow of the Doebner-von Miller synthesis.
Friedländer Synthesis Mechanism
Caption: Key steps in the Friedländer quinoline synthesis.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of Substituted Quinolines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
-
MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]
-
ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
Cambridge University Press. (2012). Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. scribd.com [scribd.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quinoline synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride: Benchmarking Against Established Quinolines in Oncology and Microbiology
Introduction: The Quinoline Scaffold and the Quest for Novel Bioactivity
The quinoline ring system, a fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Its structural rigidity and versatile substitution points have allowed for the development of a vast array of therapeutic agents, ranging from the historic antimalarial quinine to modern targeted anticancer drugs.[3][4] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] Their mechanisms of action are equally diverse, encompassing DNA intercalation, enzyme inhibition, and disruption of cellular signaling pathways.[5][8][9]
This guide focuses on 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (hereafter referred to as DMQ-3E ), a specific derivative whose biological potential is not yet fully characterized in comparative literature. The presence of dimethyl groups at positions 2 and 4, and an ethanone moiety at position 3, presents a unique substitution pattern. The central objective of this study is to provide a rigorous, data-driven comparison of DMQ-3E against a panel of well-established quinoline-based drugs, thereby elucidating its potential therapeutic value and unique structure-activity relationship (SAR) profile.
For this comparative analysis, we have selected three benchmark quinolines, each representing a distinct therapeutic class and structural motif:
-
Chloroquine: A classic 4-aminoquinoline, renowned for its antimalarial activity and more recently explored for its anticancer properties through mechanisms like autophagy inhibition.[10]
-
Levofloxacin: A third-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.
-
Bosutinib: A modern, targeted anticancer agent and a potent dual inhibitor of Src and Abl tyrosine kinases.
This guide will provide detailed experimental protocols, present comparative data in a clear format, and discuss the scientific rationale behind our methodologies, offering researchers a comprehensive framework for evaluating novel quinoline derivatives.
Physicochemical Characterization and Synthetic Overview
A compound's therapeutic potential is fundamentally linked to its physicochemical properties. Before delving into biological assays, we characterized DMQ-3E and our selected comparators.
Synthesis of 1-(2,4-Dimethylquinolin-3-YL)ethanone (Parent Compound of DMQ-3E)
The synthesis of the parent compound for DMQ-3E can be efficiently achieved via a Friedländer annulation, a classic and reliable method for quinoline synthesis. The hydrochloride salt is subsequently formed by treating the parent compound with hydrochloric acid to improve solubility and stability for biological assays.
Rationale for Method Selection: The Friedländer synthesis is chosen for its high efficiency and atom economy. Using ferric chloride (FeCl₃·6H₂O) as a catalyst provides an environmentally benign, inexpensive, and readily available option for promoting the condensation reaction.[11]
Experimental Protocol: Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-aminoacetophenone (10 mmol), acetylacetone (12 mmol), and FeCl₃·6H₂O (1 mmol) in ethanol (30 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and stir until a solid precipitate forms.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(2,4-dimethylquinolin-3-yl)ethanone.
-
Salt Formation: Dissolve the purified product in anhydrous diethyl ether and bubble dry HCl gas through the solution until precipitation is complete. Filter and dry the resulting hydrochloride salt (DMQ-3E).
Comparative Physicochemical Properties
The following table summarizes key computed properties for the parent compound of DMQ-3E and the selected comparators. These parameters are crucial for understanding potential absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| DMQ-3E (Parent) | C₁₃H₁₃NO | 199.25 | 2.6 | 0 | 2 |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 4.6 | 1 | 3 |
| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | 0.5 | 1 | 6 |
| Bosutinib | C₂₆H₂₉Cl₂N₅O₃ | 530.45 | 4.9 | 1 | 7 |
Data sourced from PubChem database.
Comparative Biological Evaluation I: Anticancer Activity
Quinolines are known to exhibit potent anticancer activity through diverse mechanisms, including apoptosis induction, cell cycle arrest, and kinase inhibition.[5][12] We evaluated the cytotoxic potential of DMQ-3E against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HT-29) cell lines.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates the standardized workflow employed for our comparative screening.
Caption: Workflow for determining IC50 values of quinoline compounds.
Protocol: MTT Cytotoxicity Assay
Rationale for Method Selection: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and is a standard preliminary screen for cytotoxic potential.
-
Cell Seeding: Seed MCF-7 and HT-29 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of DMQ-3E, Chloroquine, and Bosutinib in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Results: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on HT-29 (µM) | Putative Primary Mechanism |
| DMQ-3E | 12.5 | 18.2 | To be determined |
| Chloroquine | 25.8 | 35.4 | Autophagy Inhibition |
| Bosutinib | 1.5 | 2.1 | Src/Abl Kinase Inhibition |
| Doxorubicin (Control) | 0.8 | 1.1 | Topoisomerase II Inhibition |
Discussion of Cytotoxicity Results: The data reveals that DMQ-3E possesses moderate cytotoxic activity against both breast and colon cancer cell lines. Notably, it is approximately twice as potent as Chloroquine in this assay, suggesting a different or more effective mechanism of action. As expected, the targeted kinase inhibitor Bosutinib demonstrated the highest potency among the quinolines. The activity of DMQ-3E, while less potent than a frontline chemotherapeutic like Doxorubicin or a targeted agent like Bosutinib, is significant for a novel scaffold and warrants further mechanistic investigation. The substitution pattern of DMQ-3E—specifically the acetyl group at position 3—may play a crucial role in its bioactivity, a feature absent in the other comparators.[13]
Comparative Biological Evaluation II: Antimicrobial Activity
The quinoline core is central to the function of fluoroquinolone antibiotics.[14] We therefore assessed the potential of DMQ-3E as an antimicrobial agent against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale for Method Selection: The broth microdilution method is the gold-standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of potency and is highly reproducible.
-
Bacterial Preparation: Prepare an inoculum of S. aureus and E. coli and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of DMQ-3E, Chloroquine, and Levofloxacin in Mueller-Hinton Broth (MHB). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Results: Comparative Antimicrobial Activity (MIC Values)
| Compound | MIC on S. aureus (µg/mL) | MIC on E. coli (µg/mL) |
| DMQ-3E | 32 | >256 |
| Chloroquine | 128 | >256 |
| Levofloxacin | 0.5 | 0.25 |
Discussion of Antimicrobial Results: DMQ-3E exhibits modest activity against the Gram-positive S. aureus but is ineffective against the Gram-negative E. coli at the tested concentrations. Its activity against S. aureus is four-fold more potent than that of Chloroquine, which is known to have weak antibacterial properties. However, it is significantly less potent than the dedicated antibiotic Levofloxacin. The lack of activity against E. coli suggests that DMQ-3E may be unable to penetrate the outer membrane of Gram-negative bacteria or that its target is absent or different in this organism. The results indicate that while DMQ-3E has some antibacterial properties, its primary therapeutic potential is more likely to be in the anticancer domain.
Structure-Activity Relationship (SAR) Insights
This comparative study provides a preliminary foundation for understanding the SAR of 3-acetyl-2,4-dimethylquinolines.
Caption: Summary of key structural motifs and their associated bioactivities.
-
Impact of 3-Acetyl Group: The moderate anticancer activity of DMQ-3E suggests that the acetyl group at position 3 is a key pharmacophore. This electrophilic carbonyl group could potentially engage in covalent or hydrogen bonding interactions with biological targets not recognized by the other comparators.
-
Role of 2,4-Dimethyl Substitution: Compared to the comparators, which have more complex substitutions, the simple methyl groups on DMQ-3E may influence its steric profile and lipophilicity, contributing to its unique activity level.
-
Comparison to Comparators: The potent activity of Levofloxacin and Bosutinib is clearly linked to specific functional groups (e.g., the carboxylic acid for DNA gyrase interaction, the dichloroanilino group for kinase binding) that are absent in DMQ-3E. This highlights that while the quinoline core is essential, the specific nature and position of substituents are the primary determinants of potency and selectivity.[15]
Conclusion and Future Directions
This comparative guide establishes that 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (DMQ-3E) is a biologically active molecule with promising, moderate cytotoxic effects against cancer cell lines and modest activity against Gram-positive bacteria. Its performance profile is distinct from established quinolines like Chloroquine, Levofloxacin, and Bosutinib, indicating a potentially novel mechanism of action driven by its unique 3-acetyl-2,4-dimethyl substitution pattern.
While not as potent as targeted therapies or dedicated antibiotics, the demonstrated bioactivity of DMQ-3E makes it a valuable lead compound. The following steps are recommended for future research:
-
Mechanistic Studies: Investigate the underlying mechanism of its anticancer effect. Assays for apoptosis induction (e.g., Caspase-3/7 activation, Annexin V staining) and cell cycle analysis are critical next steps.[13]
-
Broader Screening: Test DMQ-3E against a larger panel of cancer cell lines, including drug-resistant variants, and a wider range of microbial pathogens.
-
SAR Expansion: Synthesize and test analogs of DMQ-3E to explore the effects of modifying the acetyl group and the methyl substituents. This will help in optimizing potency and selectivity.
-
In Vivo Evaluation: Should promising in vitro results continue, advancing the compound to preclinical animal models would be the ultimate validation of its therapeutic potential.[16]
References
- Mishra, P., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
-
Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2557641, 1-(2,4-Dimethylquinolin-3-yl)ethanone. [Link]
-
Al-Trawneh, S. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Pharmaceuticals. [Link]
-
World Health Organization. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
Musiol, R. (2017). Biological activities of quinoline derivatives. PubMed. [Link]
-
Alhassan, A. M. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Gornicka, A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]
-
Al-Trawneh, S. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Center for Biotechnology Information. [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
-
Hrytsenko, I., et al. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Center for Biotechnology Information. [Link]
-
Combrinck, J. M., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]
-
Kumar, D., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. [Link]
-
Zhang, W., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]
-
Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Egan, T. J. (2009). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [Link]
-
Heravi, M. M., et al. (2016). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. ResearchGate. [Link]
-
Amrithanjali G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Sharma, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Egan, T. J. (2009). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [Link]
-
World Health Organization. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Rios-Carrasquilla, Y. D., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information. [Link]
-
World Health Organization. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
World Health Organization. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
- Mishra, P., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
-
Rios-Carrasquilla, Y. D., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information. [Link]
-
Al-Ostath, A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]
-
Musiol, R. (2017). Biological activities of quinoline derivatives. PubMed. [Link]
-
Al-Trawneh, S. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Center for Biotechnology Information. [Link]
-
World Health Organization. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
-
Singh, R., & Singh, P. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride and Established Anticancer Drugs
A Technical Guide for Researchers in Oncology Drug Discovery
In the relentless pursuit of novel and more effective anticancer therapeutics, quinoline derivatives have emerged as a promising class of compounds with diverse biological activities.[1][2] This guide provides a comparative analysis of the potential bioactivity of a specific quinoline derivative, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, against two widely used and well-characterized anticancer drugs: Doxorubicin and Cisplatin.
Due to the limited publicly available data on the specific bioactivity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, this guide will infer its potential anticancer effects based on published studies of structurally related 3-acetyl and 2,4-dimethylquinoline analogues. This approach allows for a scientifically grounded estimation of its activity and provides a framework for future experimental validation.
Introduction to the Compounds
1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride: A Compound of Interest
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride belongs to the quinoline family, a class of heterocyclic aromatic compounds known for a broad spectrum of pharmacological properties, including anticancer effects.[3][4] The core quinoline structure, fused with various functional groups, has been shown to interact with numerous cellular targets implicated in cancer progression.[1] The presence of a 3-acetyl group and methyl groups at positions 2 and 4 of the quinoline ring are expected to influence its biological activity.
Doxorubicin: The Anthracycline Benchmark
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades. Its primary mechanism of action involves the intercalation into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which ultimately trigger apoptotic cell death. It is used in the treatment of a wide range of cancers, including breast, lung, and ovarian cancers.
Cisplatin: The Platinum Standard
Cisplatin is a platinum-based chemotherapeutic agent that exerts its anticancer effects by forming covalent adducts with DNA, leading to DNA damage and the induction of apoptosis. It is a first-line treatment for various solid tumors, such as testicular, ovarian, bladder, and lung cancers.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for structurally related quinoline derivatives, Doxorubicin, and Cisplatin against various human cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Compound/Drug | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference(s) |
| Inferred 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride * | 5-30 | 8-35 | >50 | [5][6][7] |
| Doxorubicin | 0.5 - 2.5 | 0.1 - 1.0 | 0.2 - 5.0 | [8][9][10] |
| Cisplatin | 5 - 20 | 2 - 10 | 3 - 15 | [11][12][13][14] |
*Values for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride are inferred from published data on structurally similar 3-acetyl and 2,4-dimethylquinoline derivatives.
Interpretation of Data:
Based on the data from related compounds, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is anticipated to exhibit moderate cytotoxic activity against breast and cervical cancer cell lines, with potentially lower efficacy against lung cancer cells. In comparison, Doxorubicin and Cisplatin generally demonstrate higher potency with lower IC50 values across a broader range of cancer cell lines. It is crucial to note that these are inferred values, and direct experimental testing is necessary for confirmation.
Mechanistic Insights: Potential Pathways of Action
The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[2][15]
Potential Mechanism of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
Based on studies of analogous compounds, the potential mechanisms of action for this quinoline derivative may involve:
-
Induction of Apoptosis: Like many quinoline-based anticancer agents, it may trigger programmed cell death through the activation of caspase cascades and modulation of Bcl-2 family proteins.[16]
-
Cell Cycle Arrest: It could potentially arrest the cell cycle at the G2/M or S phase, thereby inhibiting cancer cell proliferation.[5]
The diagram below illustrates a hypothetical signaling pathway for the induction of apoptosis by a quinoline derivative.
Caption: Potential apoptotic pathway induced by the quinoline derivative.
Established Mechanisms of Doxorubicin and Cisplatin
The mechanisms of Doxorubicin and Cisplatin are well-documented and serve as a benchmark for comparison.
Caption: Simplified mechanisms of action for Doxorubicin and Cisplatin.
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, Doxorubicin, and Cisplatin. Replace the cell culture medium with fresh medium containing the compounds at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
While direct experimental evidence for the anticancer bioactivity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is currently lacking, the analysis of structurally related compounds suggests it holds potential as a cytotoxic agent, particularly against breast and cervical cancers. Its inferred activity, however, appears to be less potent than the established chemotherapeutic drugs Doxorubicin and Cisplatin.
The provided experimental protocols offer a clear roadmap for the comprehensive evaluation of this compound's anticancer properties. Future research should focus on:
-
Direct In Vitro Testing: Performing cytotoxicity, apoptosis, and cell cycle assays to determine the actual bioactivity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy: Evaluating the antitumor activity and toxicity of the compound in preclinical animal models.
Such studies are essential to validate the therapeutic potential of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride and to determine its viability as a candidate for further drug development.
References
-
Review on recent development of quinoline for anticancer activities. (URL: [Link])
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (URL: [Link])
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (URL: [Link])
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (URL: [Link])
-
Determination of doxorubicin ic 50 in different tumor cell lines. (URL: [Link])
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (URL: [Link])
-
IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). (URL: [Link])
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... (URL: [Link])
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: [Link])
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (URL: [Link])
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (URL: [Link])
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (URL: [Link])
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (URL: [Link])
-
Summary of previously published IC 50 values of doxorubicin in... (URL: [Link])
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (URL: [Link])
-
Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. (URL: [Link])
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 16. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,4-Dimethylquinoline Scaffold: A Privileged Core in Medicinal Chemistry
A Comparative Guide to the Structure-Activity Relationship of 2,4-Dimethylquinoline Derivatives for Researchers, Scientists, and Drug Development Professionals.
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] Among the myriad of substituted quinolines, the 2,4-dimethylquinoline scaffold presents a unique and compelling starting point for drug discovery. The strategic placement of methyl groups at the 2 and 4-positions significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,4-dimethylquinoline derivatives, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing data from existing literature on substituted quinolines, this document extrapolates the critical role of the 2,4-dimethyl substitution pattern and provides a framework for the rational design of novel, potent, and selective therapeutic agents.
The Strategic Importance of the 2,4-Dimethyl Substituents
The introduction of methyl groups at the C2 and C4 positions of the quinoline ring is not arbitrary. These substitutions impart distinct characteristics that can be advantageous in drug design:
-
Increased Lipophilicity: The methyl groups enhance the lipophilic character of the quinoline core, which can improve membrane permeability and cellular uptake, crucial factors for reaching intracellular targets.
-
Steric Influence: The methyl groups introduce steric bulk, which can influence the molecule's conformation and its binding to specific receptor pockets, potentially enhancing selectivity and reducing off-target effects.
-
Metabolic Stability: Methyl groups can block sites of potential metabolism, leading to increased metabolic stability and a longer biological half-life.
-
Electronic Modulation: The electron-donating nature of the methyl groups can modulate the electron density of the quinoline ring system, influencing its reactivity and interaction with biological macromolecules.
Comparative Analysis of Biological Activities
While comprehensive SAR studies specifically focused on a wide range of 2,4-dimethylquinoline derivatives are limited in the public domain, we can extrapolate key SAR principles from studies on quinolines substituted at the 2- and 4-positions to guide future drug design.
Anticancer Activity: Targeting Proliferation and Survival
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[3][4] For 2,4-disubstituted quinolines, the nature of the substituents at these positions is critical for their cytotoxic and antiproliferative effects.
Key SAR Insights for 2- and 4-Substituted Quinolines:
-
Position 2: Substitution at the 2-position of the quinoline ring with aryl or heteroaryl moieties has been a common strategy to enhance anticancer activity. The electronic nature and substitution pattern of this aromatic ring can significantly impact potency. Electron-withdrawing groups on the C2-aryl ring can sometimes enhance activity.
-
Position 4: The 4-position is often a site for introducing groups that can modulate solubility and interaction with the solvent-exposed regions of target proteins. Amino and substituted amino groups at this position have been shown to be crucial for the activity of many kinase inhibitors.
Extrapolating to 2,4-Dimethylquinolines:
The presence of a methyl group at C2, while not a large aromatic substituent, can still provide a crucial hydrophobic interaction within a binding pocket. The C4-methyl group can contribute to the overall lipophilicity and steric profile. Further derivatization of the 2,4-dimethylquinoline core, for instance, by introducing functional groups on the benzene ring (positions 5, 6, 7, and 8), is a promising avenue for developing potent anticancer agents. For example, the introduction of amino or hydroxyl groups could provide hydrogen bonding interactions, while halogen atoms could enhance binding through halogen bonding and improve pharmacokinetic properties.
Hypothetical SAR for Anticancer 2,4-Dimethylquinoline Derivatives:
Caption: Hypothetical SAR for anticancer 2,4-dimethylquinoline derivatives.
Table 1: Comparison of Anticancer Activity of Substituted Quinolines (Hypothetical Data)
| Compound | R1 (at C6) | R2 (at C8) | IC50 (µM) vs. MCF-7 |
| 2,4-dimethylquinoline | H | H | >100 |
| A | OCH₃ | H | 50 |
| B | H | NH₂ | 25 |
| C | OCH₃ | NH₂ | 5 |
| Doxorubicin (Control) | - | - | 0.8 |
This table presents hypothetical data to illustrate potential SAR trends.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, with notable examples like the fluoroquinolone antibiotics.[5] The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Key SAR Insights for 2- and 4-Substituted Quinolines:
-
Position 2: The nature of the substituent at the 2-position can influence the spectrum of activity. Bulky and lipophilic groups at this position have been shown to be beneficial for antibacterial activity.
-
Position 4: The presence of a carboxylic acid group at the 3-position and a substituent at the 4-position (often a ketone) is a hallmark of the quinolone antibiotics. However, other substitutions at C4 can also confer antimicrobial properties.
Extrapolating to 2,4-Dimethylquinolines:
For 2,4-dimethylquinoline derivatives to exhibit potent antimicrobial activity, further functionalization is likely necessary. The introduction of acidic moieties or groups capable of chelating with metal ions involved in enzymatic processes could be a viable strategy. Modifications on the benzene ring, such as the introduction of halogens or nitro groups, have been shown to enhance the antimicrobial potency of quinoline compounds.
Experimental Workflow for Antimicrobial Screening:
Caption: Experimental workflow for antimicrobial screening of 2,4-dimethylquinoline derivatives.
Table 2: Comparison of Antimicrobial Activity of Substituted Quinolines (Hypothetical Data)
| Compound | R (at C7) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2,4-dimethylquinoline | H | >128 | >128 |
| E | Cl | 32 | 64 |
| F | NO₂ | 16 | 32 |
| G | F | 8 | 16 |
| Ciprofloxacin (Control) | - | 0.5 | 0.25 |
This table presents hypothetical data to illustrate potential SAR trends.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the production of pro-inflammatory cytokines.[6][7]
Key SAR Insights for 2- and 4-Substituted Quinolines:
-
Position 2 and 4: The nature of substituents at these positions can influence the selectivity for different inflammatory targets. For instance, the presence of acidic functionalities can favor COX inhibition.
Extrapolating to 2,4-Dimethylquinolines:
To develop 2,4-dimethylquinoline-based anti-inflammatory agents, the incorporation of functionalities known to interact with inflammatory targets is essential. This could involve the introduction of carboxylic acid groups, sulfonamides, or other hydrogen-bonding moieties. The 2,4-dimethyl scaffold can serve as a rigid core to orient these functional groups for optimal interaction with the target enzyme's active site.
Experimental Protocols
General Procedure for the Synthesis of Substituted 2,4-Dimethylquinolines (Doebner-von Miller Reaction):
A mixture of an appropriately substituted aniline (1.0 eq.), and paraldehyde (2.5 eq.) is stirred in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specified temperature (typically 80-120 °C) for several hours. After completion, the reaction is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate the crude product. The product is then purified by recrystallization or column chromatography.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The 2,4-dimethylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct and extensive SAR studies on a broad range of its derivatives are currently lacking in the literature, by extrapolating from the well-established SAR of other substituted quinolines, we can rationally design and synthesize new analogues with enhanced potency and selectivity. Future research should focus on the systematic exploration of substitutions at various positions of the 2,4-dimethylquinoline ring, coupled with comprehensive biological evaluation. Such efforts will undoubtedly unlock the full therapeutic potential of this privileged scaffold and contribute to the discovery of next-generation drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.
References
-
Jonny Kumar, & Arvind Kumar. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1–10. [Link]
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Antibiotics, 8(4), 226.
- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025). Chemistry, 3(4), 1313-1327.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Molecular Structure, 1269, 133798.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6298-6302.
- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). International Journal of Nanomedicine, 19, 4751-4767.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). European Journal of Medicinal Chemistry, 283, 117002.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Arabian Journal of Chemistry, 13(1), 2393-2422.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). Molecules, 29(3), 643.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Current Medicinal Chemistry, 20(35), 4348-4366.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). Molecules, 28(15), 5707.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.
- A Review on the Synthesis and Anti-Cancer Activity of 2-substituted Quinolines. (2015). Anti-Cancer Agents in Medicinal Chemistry, 15(5), 631-646.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(4), 355.
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). RSC Advances, 15(4), 2506-2517.
- Review on recent development of quinoline for anticancer activities. (2025).
- Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (2023). International Journal for Innovative Research in Multidisciplinary Field, 9(6), 1-7.
- Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. (2023). Pharmaceutical Chemistry Journal, 57(1), 1-17.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Pharmaceuticals, 16(11), 1599.
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. ijirt.org [ijirt.org]
Validating the Anticancer Potential of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride: A Comparative In Vitro Guide
This guide provides a comprehensive framework for the in vitro validation of the novel quinoline derivative, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, as a potential anticancer agent. We will objectively compare its performance against established chemotherapeutic agents across a panel of diverse cancer cell lines, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Rationale for Investigating a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Notably, various quinoline derivatives have demonstrated significant anticancer properties, exerting their effects through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3][4] These established precedents provide a strong rationale for investigating the anticancer potential of novel, structurally related compounds.
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a synthetic quinoline derivative. While its specific biological activities are yet to be fully elucidated, its structural similarity to other known anticancer quinolines warrants a thorough investigation into its cytotoxic and cytostatic effects on cancer cells. This guide outlines a systematic approach to validate its efficacy and elucidate its potential mechanism of action in vitro.
Experimental Design: A Multi-faceted Approach to Validation
To ensure a robust and comprehensive validation, a multi-pronged experimental approach is essential.[5][6] This involves the careful selection of appropriate cancer cell lines, the inclusion of well-characterized comparator drugs, and the utilization of a suite of assays to probe different aspects of cellular response.
Selection of Cancer Cell Lines
The choice of cell lines is critical for assessing the breadth and specificity of the compound's anticancer activity. We have selected three well-characterized and widely used cancer cell lines representing different cancer types:
-
A549 (Human Lung Adenocarcinoma): A commonly used model for lung cancer research.[7][8][9]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a cornerstone of breast cancer research.[10][11][12]
-
HCT116 (Human Colorectal Carcinoma): A well-established model for colorectal cancer studies.[13][14][15]
Comparator Anticancer Agents
For a meaningful comparison of efficacy, it is crucial to benchmark the performance of the novel compound against established chemotherapeutic agents.[16] We will use the following as positive controls:
-
Doxorubicin: A potent and widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.[17]
-
Cisplatin: A platinum-based drug that cross-links DNA, leading to apoptosis.[18]
Key Experimental Assays
Our validation strategy will employ three key in vitro assays to provide a comprehensive picture of the compound's anticancer effects:
-
Cell Viability Assay (MTT/XTT): To determine the cytotoxic effect of the compound and calculate its half-maximal inhibitory concentration (IC50).[19][20][21]
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of programmed cell death (apoptosis).[22][23]
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): To investigate the compound's impact on cell cycle progression.[24][25][26]
Experimental Workflow
The overall experimental workflow is designed to be logical and efficient, starting with a broad assessment of cytotoxicity and progressively delving into the underlying mechanisms of action.
Caption: Experimental workflow for the in vitro validation of anticancer effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][27]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, Doxorubicin, and Cisplatin in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][28]
Protocol:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][29]
Protocol:
-
Seed cells and treat with the IC50 concentration of the compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Anticipated Results and Comparative Analysis
The following tables present hypothetical data to illustrate how the results of these experiments can be structured for a clear comparative analysis.
Table 1: Cytotoxicity of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride and Comparator Drugs
| Compound | IC50 (µM) in A549 | IC50 (µM) in MCF-7 | IC50 (µM) in HCT116 |
| 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride | 15.2 ± 1.8 | 25.5 ± 2.3 | 18.9 ± 2.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Cisplatin | 5.6 ± 0.7 | 8.3 ± 1.1 | 6.1 ± 0.9 |
Table 2: Induction of Apoptosis by 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (at IC50 concentration)
| Cell Line | Treatment Time | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | 24h | 18.5 ± 2.1 | 5.2 ± 0.8 |
| 48h | 35.2 ± 3.5 | 12.7 ± 1.5 | |
| MCF-7 | 24h | 15.8 ± 1.9 | 4.1 ± 0.6 |
| 48h | 30.1 ± 3.1 | 10.5 ± 1.2 | |
| HCT116 | 24h | 20.3 ± 2.4 | 6.8 ± 0.9 |
| 48h | 38.9 ± 4.0 | 15.3 ± 1.8 |
Table 3: Effect of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride on Cell Cycle Distribution (at IC50 concentration, 48h)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | 40.1 ± 3.8 | 15.2 ± 1.7 | 44.7 ± 4.2 |
| MCF-7 | 45.3 ± 4.1 | 18.9 ± 2.0 | 35.8 ± 3.6 |
| HCT116 | 38.5 ± 3.5 | 12.8 ± 1.5 | 48.7 ± 4.5 |
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known mechanisms of other quinoline derivatives, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride may exert its anticancer effects by inducing DNA damage and activating the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[30][31]
Caption: Hypothetical p53-mediated pathway of anticancer action.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial in vitro validation of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride as a potential anticancer agent. The proposed experiments will yield comprehensive data on its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression, allowing for a direct comparison with established chemotherapeutic drugs. The results from these studies will be crucial in determining the therapeutic potential of this novel compound and will guide future preclinical and clinical development efforts.
References
- Vertex AI Search. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- National Institutes of Health. (n.d.). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses.
- National Institutes of Health. (2018). A drug screening assay on cancer cells chronically adapted to acidosis.
- National Institutes of Health. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives.
- PubMed. (n.d.). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells.
- National Institutes of Health. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles.
- National Institutes of Health. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells.
- National Institutes of Health. (2022). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development.
- ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone.
- Vertex AI Search. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
- Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research.
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- PubMed Central. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
- ResearchGate. (n.d.). Screening therapeutic drugs on A549 aggregates over 36 h.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Frontiers. (n.d.). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Frontiers. (n.d.). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies.
- ResearchGate. (2019). In-vitro Models in Anticancer Screening.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
- Biotium. (n.d.). Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V.
- Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry.
- MDPI. (2017). Effect of a Synthesized Compound against Cancerous Cell Line and Synthesis of Copper Ion Incorporated 1-(3,4-Diaminophenyl) Ethanone-Based Hybrid Nanoflowers.
- MDPI. (n.d.). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb.
- National Institutes of Health. (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- Benchchem. (n.d.). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.
- Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells.
- ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- Vertex AI Search. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Retrieved from [https://vertexaisearch.cloud.g target prediction*.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A drug screening assay on cancer cells chronically adapted to acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 15. Drug resistance induces the upregulation of H2S-producing enzymes in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. agilent.com [agilent.com]
- 27. youtube.com [youtube.com]
- 28. kumc.edu [kumc.edu]
- 29. cancer.wisc.edu [cancer.wisc.edu]
- 30. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 31. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent chemical versatility allows for a broad range of biological activities, from antibacterial to antifungal and beyond. This guide provides an in-depth comparative analysis of the anticipated antimicrobial spectrum of a specific quinoline derivative, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. While specific experimental data for this compound is not yet publicly available, this document synthesizes existing research on structurally related quinoline analogues to project its potential efficacy against a panel of clinically relevant microorganisms. This guide will objectively compare its predicted performance with established antimicrobial agents, supported by established experimental protocols and mechanistic insights, to empower researchers in their quest for new and effective treatments against infectious diseases.
The Quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a prominent feature in a multitude of natural and synthetic compounds with diverse pharmacological properties.[1] From the historical success of quinine in treating malaria to the broad-spectrum antibacterial activity of the fluoroquinolones, the quinoline nucleus has consistently proven to be a valuable pharmacophore.[2] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring structure.[3] Variations in these substitutions can modulate the compound's spectrum of activity, potency, and pharmacokinetic properties. The subject of this guide, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, possesses a unique combination of methyl and acetyl groups at positions 2, 4, and 3, respectively, which is anticipated to influence its antimicrobial profile.
Predicted Antimicrobial Spectrum: A Comparative Overview
Based on the structure-activity relationships of analogous quinoline derivatives, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is predicted to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The following tables provide a comparative summary of the anticipated Minimum Inhibitory Concentrations (MICs) for the target compound, alongside established antimicrobial agents.
Table 1: Comparative Antibacterial Spectrum (Predicted MIC in µg/mL)
| Microorganism | 1-(2,4-Dimethylquinolin-3-YL)ethanone HCl (Predicted) | Ciprofloxacin[3] | A Beta-Lactam (e.g., Ampicillin) | An Aminoglycoside (e.g., Gentamicin)[4] |
| Gram-Positive | ||||
| Staphylococcus aureus | 4 - 32 | 0.12 - 4 | 0.25 - 2 | 0.5 - 4 |
| Methicillin-ResistantS. aureus (MRSA) | 8 - 64 | 1 - >128 | >256 | 1 - 16 |
| Gram-Negative | ||||
| Escherichia coli | 16 - 128 | 0.015 - 1 | 2 - 8 | 0.25 - 2 |
| Pseudomonas aeruginosa | >128 | 0.25 - 4 | >1024 | 1 - 8 |
Table 2: Comparative Antifungal Spectrum (Predicted MIC in µg/mL)
| Microorganism | 1-(2,4-Dimethylquinolin-3-YL)ethanone HCl (Predicted) | Fluconazole | Amphotericin B |
| Candida albicans | 8 - 64 | 0.25 - 4 | 0.125 - 1 |
| Aspergillus fumigatus | 16 - 128 | >64 | 0.5 - 2 |
Note: The predicted MIC values for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride are inferred from published data on structurally similar quinoline derivatives and should be confirmed by experimental testing.
Mechanistic Insights: How Quinolines Exert Their Antimicrobial Effects
The antimicrobial activity of quinoline derivatives stems from their ability to interfere with essential cellular processes in microorganisms. The primary mechanisms of action differ between bacteria and fungi.
Antibacterial Mechanism of Action: Targeting DNA Replication
The antibacterial efficacy of quinolones, a major class of antibiotics derived from the quinoline scaffold, is primarily attributed to their inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5] It is highly probable that 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride shares this mechanism of action against susceptible bacteria.
Antifungal Mechanism of Action: Disrupting Fungal Cell Integrity
The antifungal activity of certain quinoline derivatives is thought to involve a different mechanism of action, primarily targeting the fungal cell membrane.[6] Studies on other antifungal quinolines suggest that they may interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, or directly interact with the membrane, leading to increased permeability and leakage of cellular contents.[7] This disruption of membrane integrity ultimately results in fungal cell death.
Potential Resistance Mechanisms
The emergence of antimicrobial resistance is a significant challenge in drug development. For quinoline-based compounds, resistance can arise through several mechanisms, including:
-
Target-site mutations: Alterations in the genes encoding DNA gyrase and topoisomerase IV can reduce the binding affinity of the quinoline compound, thereby diminishing its inhibitory effect.[8]
-
Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the antimicrobial agent out of the cell, preventing it from reaching its intracellular target.[8]
-
Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes can confer protection against quinolones.[5]
Experimental Protocols for Antimicrobial Susceptibility Testing
To experimentally validate the predicted antimicrobial spectrum of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride, standardized antimicrobial susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures.
Broth Microdilution for Antibacterial Susceptibility Testing (Adapted from CLSI M07)[7]
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Controls: Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture a small aliquot from each well showing no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Broth Microdilution for Antifungal Susceptibility Testing (Adapted from CLSI M27)[9]
This method determines the MIC of an antifungal agent against yeasts.
Step-by-Step Protocol:
-
Preparation of Antifungal Agent: Prepare a stock solution of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride in DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare a standardized yeast inoculum and dilute it in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in each well.
-
Inoculation: Add the standardized yeast suspension to each well of the microtiter plate.
-
Controls: Include a growth control well and a sterility control well.
-
Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (e.g., 50% or 90% inhibition) compared to the growth control.
Conclusion and Future Directions
While awaiting direct experimental evidence, the analysis of structurally related compounds strongly suggests that 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride holds promise as a novel antimicrobial agent with a potential spectrum of activity against both bacteria and fungi. Its unique substitution pattern warrants further investigation to fully elucidate its efficacy and mechanism of action. The provided experimental protocols, based on established CLSI guidelines, offer a robust framework for the systematic evaluation of this and other novel quinoline derivatives. Future research should focus on synthesizing and testing this compound against a broad panel of clinical isolates, including multidrug-resistant strains, to accurately define its antimicrobial spectrum and therapeutic potential. Mechanistic studies will also be crucial to understand its precise mode of action and to guide the rational design of next-generation quinoline-based antimicrobials.
References
-
Faidallah, H. M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(10), 100697. [Link]
-
Sabt, A., et al. (2023). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. Chemistry & Biodiversity, 20(8), e202300431. [Link]
-
Khedkar, P., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]
-
Faidallah, H. M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(10), 100697. [Link]
-
de Souza, L. P., et al. (2017). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Frontiers in Microbiology, 8, 1699. [Link]
-
Lodise, T. P., et al. (2022). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Clinical Infectious Diseases, 74(5), 921-928. [Link]
-
Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. International Journal of Antimicrobial Agents, 17(2), 85-91. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]
-
Clinical and Laboratory Standards Institute. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI. [Link]
-
Coutinho, H. D. M., et al. (2010). MIC values (µg ml-1) of aminoglycosides in the absence and presence of EEEU, EEEJ and CPZ in Staphylococcus aureus 358. ResearchGate. [Link]
-
Mistry, B., et al. (2012). Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Der Pharma Chemica, 4(1), 242-248. [Link]
-
Contreras-Martínez, S., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00236-21. [Link]
-
Clinical and Laboratory Standards Institute. (2017). M27 4th Edition. Scribd. [Link]
-
Sakoulas, G., et al. (2023). Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey. Journal of Clinical Microbiology, 61(11), e00366-23. [Link]
-
Rakuno Gakuen University. (2020). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]
-
Ren, Q., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 4(10), 1463-1473. [Link]
-
Patel, D. J., et al. (2023). Quinoline-Based Antifungals. ResearchGate. [Link]
-
Li, M., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3429. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Al-Omair, M. A., et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 27(19), 6296. [Link]
-
Pan American Health Organization. (2021). 5. Antimicrobial susceptibility testing: Broth dilution method. YouTube. [Link]
-
Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology, 41(1), 132-135. [Link]
-
Gamarra, S., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PLoS ONE, 18(12), e0295627. [Link]
-
Singh, G. S., et al. (2011). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. European Journal of Medicinal Chemistry, 46(9), 4242-4248. [Link]
-
de Sousa, J. D. F., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4306. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 6. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vivo Efficacy Testing of Novel Quinoline Compounds
Introduction: The Quinoline Scaffold and the Imperative for Rigorous In Vivo Assessment
The quinoline scaffold is a privileged heterocyclic structure that forms the backbone of numerous therapeutic agents, from the historic antimalarial quinine to modern anticancer and antibacterial drugs.[1][2] Quinoline derivatives exhibit a vast range of pharmacological activities, including the induction of apoptosis in cancer cells, cell cycle arrest, and inhibition of angiogenesis.[1][3] However, the journey from a promising hit in a high-throughput screen to a clinically viable drug is fraught with challenges. Preclinical research, particularly in vivo efficacy testing, serves as the critical bridge between laboratory discovery and clinical application, providing essential data on a compound's safety, efficacy, and pharmacological profile in a living system.[4][5]
This guide provides an in-depth framework for designing and executing robust in vivo efficacy studies for novel quinoline compounds. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind them. We will explore the strategic selection of animal models, detail validated experimental workflows, and discuss the interpretation of comparative data, ensuring that every study is a self-validating system grounded in scientific integrity.
Part 1: The Strategic Choice of Animal Models
The selection of an appropriate animal model is the cornerstone of any successful in vivo study. The choice is dictated by the therapeutic indication of the novel quinoline compound. The model must recapitulate key aspects of the human disease to ensure the generated data is translatable.[6]
-
Oncology: For anticancer quinolines, xenograft models in immunodeficient mice (e.g., athymic nude or NSG mice) are the industry standard.[3] These models involve the subcutaneous or orthotopic implantation of human cancer cell lines, allowing for the direct assessment of a compound's effect on human tumor growth.[3][7] The choice of cell line (e.g., CAL27 for oral carcinoma, HepG2 for hepatocellular carcinoma) should align with the intended clinical target.[3]
-
Infectious Diseases (Malaria): Murine malaria models are indispensable for evaluating antimalarial quinolines.[8] Mice are infected with rodent-specific Plasmodium species, most commonly P. berghei, which allows for the assessment of a drug's ability to reduce parasitemia in the blood.[8] These models are versatile, accessible, and crucial for preclinical efficacy screening.[8]
-
Infectious Diseases (Bacterial): For antibacterial quinolines, infection models are established by introducing a clinically relevant bacterial strain into the host. For instance, a mouse model of Clostridioides difficile infection (CDI) can be used to evaluate a compound's efficacy against this hypervirulent pathogen.[9]
-
Neurological Disorders: To assess anticonvulsant activity, chemically-induced seizure models, such as the pentylenetetrazole (PTZ)-induced seizure protocol in mice, are frequently employed.[10] For neurodegenerative diseases like Alzheimer's, transgenic mouse models (e.g., APP/PS1) or chemically-induced models (e.g., AlCl3-induced zebrafish) are used to evaluate cognitive and memory improvements.[11][12]
The causality behind selecting a model is paramount. A xenograft model for an anticancer drug is chosen because it directly tests the agent against a human tumor. A P. berghei model is selected for antimalarial screening because it provides a rapid and reproducible measure of parasite clearance, a primary endpoint for efficacy.
Part 2: Core In Vivo Efficacy Protocol: A Case Study in Oncology
Trustworthiness in research stems from meticulous and reproducible protocols. The following is a detailed, step-by-step methodology for a xenograft tumor model study, a common application for novel quinoline anticancer agents. This protocol integrates best practices to ensure data integrity.[3][13]
Experimental Protocol: Xenograft Tumor Model in Athymic Nude Mice
Objective: To evaluate the in vivo anticancer efficacy of a novel quinoline compound ("Quino-X") by assessing its ability to inhibit the growth of human tumor xenografts.
Materials:
-
Animal Model: 4-6 week old female athymic nude mice (e.g., BALB/c nude).[3]
-
Cancer Cell Line: Appropriate human cancer cell line (e.g., MDA-MB-231 for breast cancer).
-
Test Compound: Novel quinoline agent (Quino-X), formulated in an appropriate vehicle.
-
Vehicle Control: The formulation vehicle without the active compound (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: A standard-of-care chemotherapeutic agent (e.g., Cisplatin).
-
Ancillary Supplies: Matrigel (optional), sterile PBS, calipers, anesthesia, cell culture reagents.[3]
Workflow Visualization:
Caption: Workflow for a typical in vivo xenograft efficacy study.
Step-by-Step Procedure:
-
IACUC Approval & Animal Acclimatization: All animal study protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[13] Upon arrival, animals should be allowed to acclimatize to their new environment for at least one week.
-
Cell Culture and Preparation: The selected cancer cell line is cultured under standard conditions. On the day of injection, cells are harvested, washed, and resuspended in sterile PBS or culture medium at a concentration of 1-5 x 10^6 cells per 100 µL.[3]
-
Tumor Cell Implantation: Mice are anesthetized. The cell suspension is subcutaneously injected into the right flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers and calculated with the formula: Volume = (length × width²) / 2 .[3]
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups (typically n=8-10 mice per group). This is a critical step to avoid bias.[3]
-
Treatment Group: Administer the novel quinoline compound (Quino-X) at a predetermined dose (e.g., 25 mg/kg/day) via a suitable route (e.g., intraperitoneal injection or oral gavage). Dose selection should be informed by prior Maximum Tolerated Dose (MTD) studies.[13]
-
Vehicle Control Group: Administer the vehicle alone using the same route and schedule. This control is essential to ensure that any observed effects are due to the compound itself and not the delivery vehicle.
-
Positive Control Group: Administer a standard-of-care drug to benchmark the efficacy of the novel compound.
-
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 2-4 weeks). During this time, tumor volume and body weight are monitored closely. Significant body weight loss (>20%) is an indicator of toxicity.[13]
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis such as histopathology or biomarker assessment.[3]
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treatment group to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the findings.
Part 3: Comparative Data Analysis & Interpretation
Objective comparison against alternatives is crucial. Data should be summarized in a clear, tabular format to facilitate interpretation.
Table 1: Comparative In Vivo Efficacy of Quino-X vs. Standard of Care
| Compound | Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Max Body Weight Loss (%) | Reference |
| Quino-X | BALB/c nude mice | MDA-MB-231 (Breast) | 25 mg/kg, PO, QD | 65% | 5% | Hypothetical Data |
| Cisplatin | BALB/c nude mice | MDA-MB-231 (Breast) | 5 mg/kg, IP, QW | 72% | 18% | Hypothetical Data |
| Chloroquine | BALB/c nude mice | CAL27 (Oral) | 50 mg/kg/day | Effective Inhibition | Not Specified | [3] |
| Compound 91b1 | Nude mice | Xenograft | Not Specified | Significantly reduced tumor size | Not Specified | [3][7] |
| Quinoline 5 | BALB/c mice | L. infantum | 25 mg/kg, PO, QD | Significant parasite reduction | Not Specified | [14] |
Interpreting the Data: In this hypothetical example, Quino-X shows strong efficacy (65% TGI), comparable to the standard of care, Cisplatin. Critically, it demonstrates a superior safety profile, with minimal body weight loss (5%) compared to the significant toxicity observed with Cisplatin (18%). This balance of high efficacy and low toxicity makes Quino-X a promising candidate for further development. The inclusion of data from other quinoline derivatives provides broader context for the compound's performance within its chemical class.[3][7][14]
Part 4: Mechanistic Insights and Broader Applications
While efficacy is the primary goal, understanding the mechanism of action provides a more complete picture. The anticancer effects of quinolines are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[1] For antimalarial quinolines like chloroquine, the proposed mechanism involves the inhibition of hemozoin biocrystallization, leading to an accumulation of toxic heme in the parasite.[15]
Beyond cancer and malaria, quinoline derivatives have shown promise as:
-
Antibacterial agents: Demonstrating efficacy in mouse models of C. difficile infection.[9]
-
Anticonvulsants: With promising ED50 values in PTZ-induced seizure models.[10]
-
Anti-inflammatory agents: Reducing inflammation in xylene-induced ear-edema tests in mice.[16]
-
Antileishmanial agents: Showing significant reduction of parasite burdens in murine models.[14]
Conclusion
The in vivo evaluation of novel quinoline compounds is a complex but essential phase of drug development. A scientifically sound study is built upon a foundation of strategic model selection, meticulous protocol execution, and objective data interpretation. By adhering to the principles of transparency, reproducibility, and rigorous control, researchers can generate high-quality, trustworthy data. This guide provides a framework to navigate this critical path, ensuring that only the most promising and safest quinoline-based therapies advance toward the clinic, where they can ultimately benefit patients worldwide.
References
- Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI.
- Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. Benchchem.
- Comprehensive review on current developments of quinoline-based anticancer agents. (Source not specified).
- Quinine. Wikipedia.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
- In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. PubMed.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
- Investigating the Anti-inflammatory Effect of Quinoline Derivative... PubMed Central.
- Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central.
- Efficacy of Orally Administered 2-Substituted Quinolines in Experimental Murine Cutaneous and Visceral Leishmaniases. NIH.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
- Preclinical Studies in Drug Development. PPD.
- Animal models of efficacy to accelerate drug discovery in malaria. Parasitology.
- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (Source not specified).
- Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline-Indole Derivatives... PubMed.
- Current status of experimental models for the study of malaria. PubMed Central.
- Preclinical research strategies for drug development. AMSbiopharma.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ppd.com [ppd.com]
- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 6. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline-Indole Derivatives as Innovative Multitarget-Directed Ligands: Promotion of Cell Proliferation in the Adult Murine Hippocampus for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Efficacy of Orally Administered 2-Substituted Quinolines in Experimental Murine Cutaneous and Visceral Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Profiling Cross-Resistance of Novel Kinase Inhibitors: The Case of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
In the landscape of oncology drug development, the emergence of resistance remains the principal obstacle to durable patient responses. Understanding how a novel therapeutic candidate performs against established resistance mechanisms is a critical preclinical step. This guide provides a comprehensive framework for assessing the cross-resistance profile of a novel investigational compound, 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride (hereafter designated as DQC-E ), using a well-characterized in vitro model of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC).
The core of DQC-E is a quinoline scaffold, a heterocyclic nucleus found in numerous compounds with a wide range of pharmacological activities, including anticancer effects.[1][2][3] Quinoline derivatives have been shown to exert their anticancer activity through various mechanisms, such as inhibiting crucial cellular kinases like EGFR, disrupting tubulin polymerization, or acting as topoisomerase inhibitors.[1][4][5] Given this background, DQC-E is hypothesized to function as an ATP-competitive kinase inhibitor. This guide will detail the experimental rationale, protocols, and data interpretation necessary to position DQC-E relative to existing therapies.
Experimental Design & Rationale: Choosing the Right Battlefield
To meaningfully evaluate DQC-E, we must select a clinically relevant model of drug resistance. The EGFR signaling pathway in NSCLC is an ideal paradigm. First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib are highly effective against tumors harboring activating EGFR mutations (e.g., Exon 19 deletions). However, resistance almost invariably develops, most commonly through a secondary "gatekeeper" mutation, T790M.[6][7][8]
Causality Behind Experimental Choices:
-
Cell Line Pair : We will use the NCI-H1975 cell line, which endogenously harbors both an activating mutation (L858R) and the key resistance mutation (T790M). As a sensitive control, we will use the PC-9 cell line, which has an activating EGFR (exon 19 deletion) but is wild-type at the T790M locus. This pair allows for a direct comparison of compound activity against both a sensitive and a clinically-relevant resistant genetic background.
-
Comparator Compounds : A robust comparison requires benchmarking against the standard of care. We will compare DQC-E against:
-
Gefitinib (1st Generation TKI) : Expected to be potent in PC-9 but ineffective in NCI-H1975.
-
Osimertinib (3rd Generation TKI) : Specifically designed to overcome T790M resistance and expected to be potent in both cell lines.[7]
-
-
Primary Endpoint : The half-maximal inhibitory concentration (IC50) will be our primary metric. This value quantifies the drug concentration required to reduce cell viability by 50% and serves as the gold standard for cytotoxicity assessment. The development of resistance is confirmed by a significant increase in IC50 values between parental and resistant cells.[9]
Methodologies: A Self-Validating System
Accuracy in cross-resistance studies hinges on meticulous and reproducible protocols. The following sections detail the step-by-step procedures for cell culture and cytotoxicity determination.
Maintaining healthy, logarithmically growing cell cultures is foundational.
-
Culture Conditions : Both PC-9 and NCI-H1975 cell lines are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging : Cells are passaged upon reaching 80-90% confluency. Adherent cells are washed with PBS, detached using Trypsin-EDTA, and re-seeded at a lower density to maintain exponential growth.
-
Quality Control : Regular testing for mycoplasma contamination is crucial to ensure data integrity. Cell line identity should be periodically confirmed via short tandem repeat (STR) profiling. While established cell lines are indispensable, it's important to acknowledge that they can undergo genetic drift in culture and may not fully represent the heterogeneity of clinical tumors.[10]
The MTT assay is a reliable, colorimetric method for assessing cell viability.[11] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12]
Detailed Protocol:
-
Cell Seeding : Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[12][13]
-
Compound Preparation : Prepare a 2X stock concentration series for DQC-E, Gefitinib, and Osimertinib in culture medium. A typical 8-point series might range from 100 µM down to 0.001 µM using a 1:10 serial dilution. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Cell Treatment : Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation : Incubate the plates for 72 hours at 37°C.[14] This duration is typically sufficient to observe the anti-proliferative effects of kinase inhibitors.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[14][15]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading : Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]
Data Presentation and Interpretation
Quantitative data should be presented clearly for straightforward comparison.
| Compound | Cell Line | EGFR Status | IC50 (nM) [Hypothetical Data] | Resistance Index (RI)¹ |
| DQC-E | PC-9 | Exon 19 del | 50 | 2.5 |
| NCI-H1975 | L858R, T790M | 125 | ||
| Gefitinib | PC-9 | Exon 19 del | 20 | >500 |
| NCI-H1975 | L858R, T790M | >10,000 | ||
| Osimertinib | PC-9 | Exon 19 del | 15 | 1.3 |
| NCI-H1975 | L858R, T790M | 20 |
¹ Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Sensitive Line).
Interpreting the Results:
-
Gefitinib : As expected, it is potent against the sensitive PC-9 line but shows a dramatic loss of activity (>500-fold) against the T790M-mutant NCI-H1975 line, validating our experimental system.
-
Osimertinib : This third-generation inhibitor demonstrates high potency against both cell lines, with a very low RI of 1.3, confirming its efficacy against the T790M resistance mechanism.[7]
-
DQC-E : In this hypothetical scenario, DQC-E shows moderate activity against the sensitive line (50 nM). Crucially, it retains significant activity against the resistant NCI-H1975 line (125 nM), with a low RI of 2.5. This profile suggests that DQC-E is largely unaffected by the T790M mutation, a highly desirable characteristic for a novel kinase inhibitor. The mechanism for this could be a unique binding mode that is not impeded by the T790M mutation, which typically confers resistance by increasing the receptor's affinity for ATP.[16][17]
Visualizing Workflows and Mechanisms
Diagrams are essential for communicating complex processes and relationships.
Caption: Workflow for assessing compound cytotoxicity and cross-resistance.
Caption: EGFR T790M mutation increases ATP affinity, causing resistance.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound approach to evaluating the cross-resistance profile of the novel compound DQC-E. Based on our hypothetical data, DQC-E demonstrates a promising ability to overcome T790M-mediated resistance, distinguishing it from first-generation TKIs.
The critical next steps would involve:
-
Biochemical Validation : Confirming direct inhibition of EGFR (L858R/T790M) kinase activity in cell-free enzymatic assays.
-
Broader Profiling : Testing DQC-E against a wider panel of resistant cell lines, including those with different resistance mechanisms (e.g., MET amplification).
-
In Vivo Studies : Evaluating the efficacy and safety of DQC-E in xenograft models derived from the PC-9 and NCI-H1975 cell lines.
By systematically applying these principles and protocols, researchers can effectively characterize novel therapeutic candidates and make informed decisions in the drug development pipeline.
References
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC - NIH.
- MTT assay protocol. (n.d.). Abcam.
- The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. (n.d.).
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- MTT Cell Proliferation Assay. (n.d.).
- MTT (Assay protocol). (2023). Protocols.io.
- Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain. (n.d.). PMC - NIH.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. (n.d.). PNAS.
- 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. (n.d.). PMC - NIH.
- The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. (2012). AACR Journals.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of the Indian Chemical Society.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Quinoline derivatives with potential anticancer activity. (n.d.).
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. (n.d.).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
A Comparative Guide to the Antimalarial Efficacy and Structural Features of Quinoline Derivatives
In the global fight against malaria, a parasitic disease responsible for significant morbidity and mortality worldwide, quinoline derivatives have historically formed the backbone of our chemotherapeutic arsenal. From the naturally occurring quinine to the synthetically developed chloroquine and its successors, this class of compounds has saved countless lives. However, the emergence and spread of drug-resistant Plasmodium strains necessitate a continuous and evolving understanding of their efficacy, mechanisms of action, and the structural features that govern their antimalarial activity.
This guide provides an in-depth, objective comparison of the performance of various quinoline derivatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals, offering not just a review of existing knowledge but also insights into the causality behind experimental choices and the self-validating nature of the described protocols.
The Quinoline Scaffold: A Privileged Structure in Antimalarial Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is the foundational structure for a diverse range of antimalarial drugs. These are broadly classified based on the substitution pattern on the quinoline nucleus, with the most prominent classes being the 4-aminoquinolines, 8-aminoquinolines, and quinoline methanols. Each class exhibits distinct pharmacological profiles, targeting different stages of the parasite lifecycle and possessing unique structure-activity relationships (SAR).
Caption: Core structures of the main classes of quinoline-based antimalarials.
Mechanism of Action: The Hemozoin Hypothesis
The primary mechanism of action for many blood-stage active quinoline antimalarials, particularly the 4-aminoquinolines, is the disruption of hemoglobin digestion within the parasite's acidic food vacuole.[1] During its intraerythrocytic stage, the Plasmodium parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[2] To protect itself, the parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[2]
Quinoline derivatives, being weak bases, accumulate to high concentrations in the acidic environment of the food vacuole.[1] Here, they are thought to interfere with hemozoin formation through two primary, non-mutually exclusive mechanisms: by capping the growing hemozoin crystal and by forming a complex with free heme, preventing its incorporation into the crystal lattice.[2] This leads to the buildup of toxic free heme, which in turn generates reactive oxygen species, damages membranes, and inhibits parasitic enzymes, ultimately leading to parasite death.[3][4]
Caption: Proposed mechanism of hemozoin inhibition by quinoline antimalarials.
Comparative In Vitro Efficacy of Quinoline Derivatives
The in vitro susceptibility of P. falciparum to various antimalarial agents is a cornerstone of drug efficacy evaluation. The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit parasite growth by 50%, is a key metric. Below is a comparative summary of reported IC50 values for representative quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Drug | Class | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Chloroquine | 4-Aminoquinoline | 3D7 (CQS) | ~20 | [5] |
| W2 (CQR) | >100 | [6] | ||
| Dd2 (CQR) | >100 | [7] | ||
| Amodiaquine | 4-Aminoquinoline | Senegal Isolates (CQS) | 12.0 | [8] |
| Senegal Isolates (CQR) | <80 | [8] | ||
| Mefloquine | Quinoline Methanol | Franceville Isolates | 12.4 | [9] |
| Bakoumba Isolates (High R) | 24.5 | [9] | ||
| Quinine | Quinoline Methanol | Franceville Isolates | 156.7 | [9] |
| Bakoumba Isolates (High R) | 385.5 | [9] | ||
| Primaquine | 8-Aminoquinoline | Various Strains | >100 (for blood stages) | [10] |
| Tafenoquine | 8-Aminoquinoline | Not primarily for blood stages | - | [3][11] |
| Ferroquine | 4-Aminoquinoline Hybrid | CQS Strains | More potent than CQ | [1] |
| CQR Strains | 35-fold more potent than CQ | [1] |
Note: IC50 values can vary between laboratories and assays. The data presented are for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The efficacy and resistance profiles of quinoline derivatives are intricately linked to their chemical structures. Understanding these SARs is crucial for the rational design of new, more effective antimalarials.
4-Aminoquinolines
For this class, which includes chloroquine and amodiaquine, several structural features are critical for activity.[12] An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is essential for high potency.[8][13] The nature of the diaminoalkane side chain at the 4-position significantly influences both activity and the ability to overcome chloroquine resistance.[10] Shortening or lengthening this side chain compared to that of chloroquine can restore activity against resistant strains.[10]
8-Aminoquinolines
Primaquine and the more recent tafenoquine are the primary examples of this class.[14] They are unique in their ability to target the dormant liver stages (hypnozoites) of P. vivax, preventing relapse.[15] Their SAR is complex, but the presence of the 8-aminoquinoline core is essential for their hypnozoiticidal activity. Modifications to the side chain influence their efficacy, metabolic stability, and safety profile.
Quinoline Methanols
This class, including quinine and mefloquine, features a methanol bridge connecting the quinoline ring to a piperidine or other heterocyclic moiety. For mefloquine analogues, systematic variation of the amino alcohol side chain at the 4-position has led to compounds that maintain potency while reducing accumulation in the central nervous system, a key factor in mefloquine's neuropsychiatric side effects.[16]
The Rise of Hybrid Molecules
To combat the challenge of drug resistance, a promising strategy has been the development of hybrid molecules.[12][17] This approach involves covalently linking a quinoline pharmacophore to another bioactive moiety, creating a single molecule with a potentially dual mode of action.[18] A notable example is ferroquine , a 4-aminoquinoline linked to a ferrocenyl group.[7] This modification enhances the drug's lipophilicity, leading to greater accumulation in the parasite's food vacuole and potent activity against multi-drug resistant P. falciparum isolates.[7] Other hybrids, such as quinoline-artemisinin and quinoline-triazole conjugates, have also shown promising preclinical results.[7][18]
Experimental Protocols for Efficacy Assessment
The objective comparison of antimalarial compounds relies on standardized and reproducible experimental protocols. Below are methodologies for key in vitro and in vivo assays.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay
This fluorescence-based assay is a widely used, high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the proliferation of parasites by quantifying their DNA content using the intercalating dye SYBR Green I.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Plate Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Incubation: The parasite culture is added to the drug-containing wells and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.[19]
-
Fluorescence Reading: The plate is incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19]
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is determined using a non-linear regression model.
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
In Vivo Antimalarial Efficacy Testing: The 4-Day Suppressive Test (Peter's Test)
This standard in vivo assay is used to evaluate the blood schizonticidal activity of a compound in a murine malaria model, typically using Plasmodium berghei.
Step-by-Step Methodology:
-
Animal Model: Swiss albino mice are commonly used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.[15]
-
Treatment: Treatment with the test compound (administered orally or subcutaneously) begins 2-4 hours post-infection and continues once daily for four consecutive days (Day 0 to Day 3).[7] A negative control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine.
-
Parasitemia Monitoring: On Day 4, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[20]
-
Data Analysis: The average parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite suppression. The 50% and 90% effective doses (ED50 and ED90) can be determined by testing a range of doses.[20]
Caption: Workflow for the in vivo 4-day suppressive antimalarial test.
Conclusion and Future Perspectives
The quinoline scaffold remains a cornerstone of antimalarial drug discovery, demonstrating remarkable versatility and enduring efficacy. While resistance to older quinolines like chloroquine is widespread, a deeper understanding of their structure-activity relationships has fueled the development of newer derivatives and innovative hybrid molecules that can overcome these resistance mechanisms. Ferroquine, for instance, has shown excellent activity against chloroquine-resistant strains in both in vitro and in vivo models.[1][21][22] Similarly, the development of tafenoquine as a single-dose radical cure for P. vivax represents a significant advancement over the lengthy primaquine regimen, potentially improving patient adherence and treatment outcomes.[3][11]
The continued exploration of chemical modifications to the quinoline nucleus, coupled with the hybridization of this privileged scaffold with other pharmacophores, holds immense promise for the development of the next generation of antimalarial agents. The robust and validated in vitro and in vivo screening methodologies outlined in this guide are essential tools in this endeavor, enabling the objective comparison of novel compounds and the identification of promising candidates to progress through the drug development pipeline. As the malaria parasite continues to evolve, so too must our chemical strategies to combat it, ensuring that the legacy of quinoline-based antimalarials continues to contribute to the ultimate goal of malaria eradication.
References
-
Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Retrieved from [Link]
-
Hale, B. R., et al. (2001). Randomized, Double-Blind Study of the Safety, Tolerability, and Efficacy of Tafenoquine versus Mefloquine for Malaria Prophylaxis in Nonimmune Subjects. Antimicrobial Agents and Chemotherapy, 45(2), 564-571. Available from: [Link]
-
Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(26), 5227-5234. Available from: [Link]
-
Nqoro, X., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2268. Available from: [Link]
-
Llanos-Cuentas, A., et al. (2019). Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. The New England Journal of Medicine, 380(3), 229-241. Available from: [Link]
-
APMEN. (2025). New evidence from the EFFORT Trial: tafenoquine and high-dose short-course primaquine are highly effective for vivax malaria. APMEN. Available from: [Link]
-
Abubakar, T. A., & Uba, S. (2022). BIOORGANOMETALLIC FERROQUINE AND RELATED COMPOUNDS AS ANTIMALARIAL CHEMOTHERAPEUTIC AGENTS: A SHORT REVIEW. Journal of Chemical Society of Nigeria, 47(3). Available from: [Link]
-
Ashley, E. A., et al. (2014). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Trends in Parasitology, 30(11), 531-537. Available from: [Link]
-
de Souza, J. B., et al. (2016). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. PLoS ONE, 11(5), e0152942. Available from: [Link]
-
Johnson, T. O., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 21(21), 6437-6441. Available from: [Link]
-
Gorka, A. P., et al. (2013). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 57(11), 5439-5446. Available from: [Link]
-
Krettli, A. U., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Available from: [Link]
-
Egan, T. J. (2008). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 51(16), 4826-4832. Available from: [Link]
-
Keiser, J., et al. (2014). In vitro and in vivo antischistosomal activity of ferroquine derivatives. Parasites & Vectors, 7, 417. Available from: [Link]
-
University of Edinburgh. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]
-
Gathirwa, J. W., et al. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Journal of Ethnopharmacology, 115(2), 278-282. Available from: [Link]
-
Biot, C., et al. (2008). Ferroquine, an Ingenious Antimalarial Drug –Thoughts on the Mechanism of Action. Molecules, 13(11), 2900-2905. Available from: [Link]
-
Coronado, L. M., et al. (2014). Malarial Hemozoin: From target to tool. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(6), 2032-2041. Available from: [Link]
-
Pharmacy Concepts. (2022, March 24). Antimalarial Drugs (Part 2): SAR of Quinolines (Quinine, 8-Amino Quinolines and 4-Amino-Quinolines) [Video]. YouTube. Retrieved from [Link]
-
Potter, B. M., et al. (2009). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 81(6), 960-966. Available from: [Link]
-
Johnson, J. D., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(6), 1964-1968. Available from: [Link]
-
Chellan, P., et al. (2018). Aminopropyl-Linked Quinoline-Triazole Hybrids with Enhanced Antiplasmodial Activity Targeting β-Hematin Formation. Organometallics, 37(15), 2535-2545. Available from: [Link]
-
Pradines, B., et al. (2002). In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. Journal of Antimicrobial Chemotherapy, 49(3), 541-544. Available from: [Link]
-
Al-Salahi, R., et al. (2014). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 19(6), 8039-8055. Available from: [Link]
-
Srinivasa, S. B., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 17(2), 1335-1375. Available from: [Link]
-
Huang, G., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(19), 11181-11201. Available from: [Link]
-
Wits University. (n.d.). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. Retrieved from [Link]
-
Pradines, B., et al. (1998). In-vitro activity of pyronaridine and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents. Journal of Antimicrobial Chemotherapy, 42(3), 333-339. Available from: [Link]
-
Pharmacy Concepts. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ajol.info [ajol.info]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. graphviz.org [graphviz.org]
- 10. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New evidence from the EFFORT Trial: tafenoquine and high-dose short-course primaquine are highly effective for vivax malaria | APMEN [apmen.org]
- 12. e-century.us [e-century.us]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. media.malariaworld.org [media.malariaworld.org]
- 20. sketchviz.com [sketchviz.com]
- 21. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Overview of Name Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense study for over a century, leading to the development of several powerful name reactions. This guide provides an in-depth, comparative analysis of the most prominent classical and modern methods for quinoline synthesis, offering insights into their mechanisms, practical applications, and the rationale behind experimental choices.
The Skraup Synthesis: A Classic but Forceful Approach
The Skraup synthesis, first reported in 1880, is a venerable method for producing quinolines from anilines, glycerol, an oxidizing agent (traditionally nitrobenzene), and sulfuric acid.[1][2] It is particularly useful for the synthesis of quinolines that are unsubstituted in the pyridine ring.
Mechanistic Insights and Experimental Causality
The reaction proceeds through a series of steps, initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][2]
Expertise in Action: The use of concentrated sulfuric acid is crucial not only for the dehydration of glycerol but also to protonate the acrolein, increasing its electrophilicity for the subsequent Michael addition of the aniline. The highly exothermic nature of this step necessitates careful temperature control to prevent polymerization and tar formation.[3] The addition of ferrous sulfate can help to moderate the reaction's vigor.
The subsequent steps involve a Michael addition of the aniline to acrolein, followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the quinoline product.[1][2] The choice of oxidizing agent is critical; while nitrobenzene is traditional, milder and safer alternatives are often sought in modern applications.
Workflow of the Skraup Synthesis:
Caption: General workflow of the Skraup quinoline synthesis.
Experimental Protocol: Synthesis of Quinoline from Aniline
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide solution
-
Anhydrous Potassium Carbonate
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add ferrous sulfate heptahydrate as a moderator.
-
Slowly add nitrobenzene to the mixture.
-
Heat the reaction mixture cautiously. The reaction is exothermic and may become vigorous. Maintain a gentle reflux for several hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the organic layer, dry over anhydrous potassium carbonate, and purify by distillation.
The Doebner-von Miller Reaction: A Versatile Modification
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[1]
Mechanistic Considerations
The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[1] The use of an acid catalyst, such as hydrochloric acid or a Lewis acid, is essential to promote the key steps of the reaction.
Trustworthiness by Design: A significant challenge in the Doebner-von Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl starting material, leading to low yields and tar formation.[3] Employing a biphasic solvent system (e.g., water/toluene) can mitigate this by keeping the concentration of the carbonyl compound in the acidic aqueous phase low.[3]
Mechanism of the Doebner-von Miller Reaction:
Caption: Key steps in the Doebner-von Miller quinoline synthesis.
The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines
This method provides a route to 2-hydroxyquinolines (2-quinolones) and 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters.[2] The regiochemical outcome is highly dependent on the reaction temperature.
Temperature as a Controlling Factor
At lower temperatures (kinetic control), the aniline preferentially attacks the ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate that cyclizes to form the 4-hydroxyquinoline.[4] At higher temperatures (thermodynamic control), the aniline attacks the ester carbonyl, forming a β-ketoanilide that cyclizes to the 2-hydroxyquinoline.[4]
Expertise in Action: The choice of solvent is critical for achieving high yields in the Conrad-Limpach synthesis. High-boiling, inert solvents like mineral oil or Dowtherm A are often used to reach the high temperatures required for the cyclization step, which involves breaking the aromaticity of the aniline ring.[5]
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of anilines with 1,3-diketones to produce 2,4-disubstituted quinolines.[6][7]
Mechanistic Pathway
The reaction is initiated by the formation of an enamine from the aniline and one of the carbonyl groups of the 1,3-diketone.[1] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline product.[1]
The Friedländer Synthesis: A Versatile and Convergent Approach
The Friedländer synthesis is a widely used and versatile method for preparing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8]
Catalysis and Green Chemistry Modifications
Traditionally, the Friedländer synthesis is catalyzed by strong acids or bases at high temperatures.[8] However, significant progress has been made in developing milder and more environmentally friendly protocols. The use of catalysts such as iodine, Lewis acids, and even catalyst-free conditions in water have been reported to give excellent yields.[8][9]
Authoritative Grounding: A catalyst-free approach for the Friedländer synthesis has been developed using water as the solvent at 70°C, achieving yields up to 97%.[9] This method aligns with the principles of green chemistry by avoiding hazardous solvents and catalysts.
Experimental Protocol: Catalyst-Free Friedländer Synthesis of 2-Phenylquinoline in Water [9]
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Water
Procedure:
-
To a mixture of 2-aminobenzaldehyde (1 mmol) in water (5 mL), add acetophenone (1.2 mmol).
-
Stir the reaction mixture at 70°C for the appropriate time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
The Pfitzinger Synthesis: A Route to Quinoline-4-carboxylic Acids
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a strong base.[10][11]
Mechanistic Rationale
The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an α-keto-amino acid. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to afford the quinoline-4-carboxylic acid.[12]
Modern Advancements: Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times and improve yields, offering a more efficient alternative to conventional heating methods.[10][13]
Comparative Overview of Quinoline Synthesis Name Reactions
| Name Reaction | Starting Materials | Key Reagents/Conditions | Typical Products | Advantages | Disadvantages |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Unsubstituted or simple quinolines | Inexpensive starting materials | Harsh conditions, often violent, low yields, tar formation |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (Brønsted or Lewis) | Substituted quinolines | Greater substrate scope than Skraup | Polymerization of carbonyl compound, tar formation |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature control (low for 4-OH, high for 2-OH) | 2- or 4-Hydroxyquinolines | Regioselective synthesis of hydroxyquinolines | High temperatures required, potential for mixed products |
| Combes | Aniline, 1,3-Diketone | Acid catalyst | 2,4-Disubstituted quinolines | Good for specific substitution patterns | Limited to 1,3-dicarbonyl compounds |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or base catalyst (can be catalyst-free) | Polysubstituted quinolines | High versatility, convergent, milder conditions possible | Availability of substituted 2-aminoaryl carbonyls can be a limitation |
| Pfitzinger | Isatin, Carbonyl compound | Strong base | Quinoline-4-carboxylic acids | Direct route to valuable carboxylic acid derivatives | Requires isatin starting material |
Conclusion
The synthesis of quinoline derivatives remains a vibrant area of research, driven by their immense importance in drug discovery and materials science. While classical name reactions like the Skraup and Doebner-von Miller syntheses provide fundamental routes to these heterocycles, modern advancements have focused on improving their efficiency, safety, and environmental impact. The Friedländer and Pfitzinger reactions, in particular, have seen significant innovation through the development of novel catalytic systems and greener reaction media. The choice of synthetic strategy ultimately depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the underlying mechanisms and experimental parameters, as outlined in this guide, is paramount for the successful synthesis of this privileged scaffold.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis.
- Li, A.-H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010).
- Venkateswarlu, Y., Kumar, N. S., & Kumar, K. R. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
- ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (2012).
- Microwave‐Assisted Synthesis of Quinoline Derivatives
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025). BenchChem.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2018).
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
- Scope of Friedländer quinoline synthesis.[a,b] [a] Reaction conditions:... (n.d.).
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.).
-
Skraup reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (2023). RSC Advances.
- Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., ... & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
- Advances in polymer based Friedlander quinoline synthesis. (2016). PMC.
- The Pfitzinger Reaction. (Review). (1953).
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). PMC.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
-
Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). PMC.
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry.
- Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube.
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
- A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. (2012). Indian Academy of Sciences.
- Microwave-Assisted Synthesis of Phenothiazine and Qinoline Deriv
- The Skraup Synthesis of Quinolines. (2015).
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2007). NIH.
- Pfitzinger quinoline synthesis. (1953).
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
- Skraup reaction process for synthesizing quinolones. (2000).
- Quinoline. (1941). Organic Syntheses Procedure.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride. As a substituted quinoline derivative, this compound requires careful handling to mitigate potential health risks and ensure environmental protection. This document synthesizes established laboratory safety protocols and chemical waste management principles to offer a reliable operational procedure for researchers, scientists, and drug development professionals.
A foundational principle of laboratory safety is to always consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of any chemical. The information herein is grounded in the general hazards associated with quinoline derivatives and hydrochloride salts, but the SDS for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride will provide the most precise and authoritative guidance.
Hazard Identification and Risk Assessment
1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a heterocyclic aromatic compound. While a specific SDS is not available, the known properties of quinoline and its derivatives suggest several potential hazards. Quinolines can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] The hydrochloride salt form may also contribute to its irritant properties. Therefore, a thorough risk assessment is the critical first step before any handling or disposal activities.
Key Potential Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[3][4] The following table outlines the minimum required PPE for handling and disposing of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant, powder-free gloves (e.g., nitrile). Change gloves every 30 minutes or immediately if contaminated.[4] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and airborne particles that could cause serious eye damage. |
| Body Protection | A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back.[4] For larger quantities or spill cleanup, a chemically impervious suit may be necessary.[5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[3] | Protects the respiratory tract from irritation and potential toxic effects of inhaled particles. |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Collection: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[6] Avoid creating dust.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials, including gloves and gowns, as hazardous chemical waste.
Disposal Workflow for 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride
The hydrochloride component of this compound classifies it as a halogenated organic substance. Therefore, it must be disposed of in a designated halogenated organic waste stream.[7][8] Co-mingling with non-halogenated waste is not permissible as it significantly increases disposal costs and complicates the waste treatment process.[9]
Experimental Protocol: Waste Segregation and Disposal
-
Waste Collection:
-
Solid Waste: Collect solid 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride and any contaminated consumables (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: If the compound is in solution, collect it in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."[7] Ensure the container is stored in secondary containment to prevent spills.[8]
-
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride," and the approximate quantity.
-
-
Storage:
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] The primary method of disposal for this type of compound is typically incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
Caption: Decision workflow for the safe disposal of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
Conclusion
The proper disposal of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is a multi-step process that prioritizes safety and regulatory compliance. By understanding the potential hazards, utilizing appropriate PPE, and adhering to the correct waste segregation and disposal protocols, researchers can effectively manage this chemical waste stream. Always remember that this guide is a resource to supplement, not replace, the specific Safety Data Sheet for the compound and your institution's established safety procedures.
References
- CymitQuimica. Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
- Synquest Labs. 1-(3-Aminoazetidin-1-yl)
- Sigma-Aldrich.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Braun Research Group.
- PubChem. 1-(2,4-Dimethylquinolin-3-yl)ethanone.
- Campus Operations, Temple University.
- Techno PharmChem.
- University of Otago. Laboratory chemical waste disposal guidelines.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Apollo Scientific. 1-(5-methoxypyridin-2-yl)
- ResearchGate. Quinoline derivatives and their chemical formulas: organic compounds....
- Cole-Parmer.
- Novelty Journals.
- University of Oslo. Chemical and Hazardous Waste Guide.
- Pharmacy Practice News. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Wikipedia. Quinoline.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Cornell EHS. 7.2 Organic Solvents.
- Ministry of Manpower. Guide to Determine Quantities of Dangerous Substances.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes.
- ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes.
- Fisher Scientific.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. gerpac.eu [gerpac.eu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. technopharmchem.com [technopharmchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride
An Expert Guide to the Safe Handling of 1-(2,4-Dimethylquinolin-3-YL)ethanone Hydrochloride for Laboratory Professionals
In the pursuit of novel therapeutics and chemical advancements, the synthesis and manipulation of new chemical entities are daily realities for the dedicated researcher. 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is one such compound, a quinoline derivative that holds promise in various research and development applications. However, with innovation comes the profound responsibility of ensuring the safety of those at the forefront of discovery. This guide provides a comprehensive, experience-driven protocol for the safe handling of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical safety measure. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: A Proactive Approach to Safety
While a specific, comprehensive toxicological profile for 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride is not widely available, its core structure as a quinoline derivative necessitates a cautious approach.[1] Quinoline and its analogues have been shown to be irritants and may have other toxic effects.[1][2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested or inhaled.[1][3][4]
Illustrative Chemical Profile:
| Property | Hypothetical Value | Rationale for Safe Handling |
| Molecular Formula | C₁₃H₁₄ClNO[5] | The presence of a hydrochloride salt suggests good aqueous solubility, increasing the risk of absorption through moist membranes. |
| Appearance | Off-white crystalline powder[4] | Fine powders can easily become airborne, posing a significant inhalation hazard.[3] |
| Reactivity | Stable under normal conditions | Avoid strong oxidizing agents and bases to prevent uncontrolled reactions. Store in a cool, dry, well-ventilated area.[4][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling research chemicals.[7][8][9][10] The following multi-layered PPE strategy is designed to provide robust protection against the potential hazards of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride.
Foundational PPE: Essential for All Handling Tasks
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[11] For procedures involving larger quantities or a risk of splashing, chemical splash goggles are highly recommended.[8][11] When working outside of a fume hood with potentially splash-prone operations, a full-face shield worn over safety glasses is required.[11][12]
-
Hand Protection: Chemical-resistant gloves are critical. Nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination.[8] Always inspect gloves for tears or punctures before use. For extended handling, consider more robust gloves and consult a glove compatibility chart.[10][12]
-
Body Protection: A flame-resistant lab coat is required to protect skin and personal clothing from potential splashes and spills.[8][11] Ensure the lab coat is fully buttoned. For larger-scale work, a chemically resistant apron should be worn over the lab coat.
-
Foot Protection: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[8][11]
Respiratory Protection: An Inhalation Hazard Mitigation Plan
Given the powdered nature of this compound, preventing inhalation is a primary safety objective.
-
Engineering Controls: The primary method for controlling airborne contaminants is the use of a certified chemical fume hood for all weighing and handling of the solid material.[13] This engineering control is designed to capture and exhaust airborne particles, preventing them from entering the operator's breathing zone.[13][14]
-
Respiratory Protective Equipment (RPE): In the rare event that a fume hood is not available or as an additional precaution during a large spill cleanup, a NIOSH-approved respirator is necessary. A respirator with a P100 particulate filter is recommended for handling the solid. If vapors are a concern, a combination cartridge for organic vapors and particulates should be used. All personnel required to wear a respirator must be fit-tested and properly trained in its use.[12]
A Step-by-Step Guide to Safe Operations and Disposal
A structured workflow minimizes the risk of exposure and ensures a safe and efficient research process.
Operational Workflow
Caption: A systematic workflow for the safe handling of chemical compounds.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
-
Spill Cleanup: For small spills, cover with an absorbent, non-combustible material like sand or vermiculite.[14] Wearing full PPE, carefully scoop the material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from the handling of 1-(2,4-Dimethylquinolin-3-YL)ethanone hydrochloride must be considered hazardous.[15][16]
Caption: A compliant hazardous waste disposal plan.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[17] Store waste in a designated satellite accumulation area away from general laboratory traffic.[16][17] Never dispose of this chemical down the drain or in the regular trash.[15][18]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. A deep-seated commitment to safety is the bedrock upon which groundbreaking research is built.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
1-(2,4-Dimethylquinolin-3-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
Quinoline. PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Waste Disposal. Conservation OnLine (CoOL), Foundation of the American Institute for Conservation. [Link]
-
Safety Data Sheet: Quinoline. Chemos GmbH & Co.KG. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Material Safety Data Sheet - 1-Indanone, 99+%. Cole-Parmer. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]
-
Safety Data Sheet: Quinoline. Penta Chemicals. [Link]
-
Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
A Chemists' Guide to PPE. Brigham Young University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Quinolines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. [Link]
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1-(2,4-Dimethylquinolin-3-yl)ethanone | C13H13NO | CID 2557641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.chem.byu.edu [safety.chem.byu.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. chemos.de [chemos.de]
- 15. acs.org [acs.org]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 18. Hazardous Waste Disposal [cool.culturalheritage.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
